4-(3-Methoxyphenyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFIVFLDKOXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942940 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207287-79-4 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Methoxyphenyl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-Methoxyphenyl)aniline, a biphenylamine derivative of significant interest to researchers and professionals in drug discovery and materials science. The guide details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, chosen for its high efficiency and functional group tolerance. Furthermore, a complete characterization profile is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the synthesized compound. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel biaryl amines.
Introduction: The Significance of this compound
Biphenylamine scaffolds are privileged structures in medicinal chemistry and materials science, owing to their unique conformational properties and their ability to engage in various intermolecular interactions. The specific substitution pattern of this compound, featuring a methoxy group on one phenyl ring and an amine on the other, imparts a distinct electronic and steric profile. This makes it a valuable building block for the synthesis of targeted therapeutics and advanced organic materials. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's overall lipophilicity and metabolic stability, while the aniline moiety provides a key reactive handle for further chemical modifications. Understanding the reliable synthesis and thorough characterization of this compound is therefore of paramount importance for its effective utilization in research and development.
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
To construct the C-C bond between the two phenyl rings of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the method of choice. This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of the requisite starting materials.[1][2] The strategic disconnection for this synthesis involves the coupling of (3-methoxyphenyl)boronic acid with a suitable 4-haloaniline, such as 4-bromoaniline.
The selection of the Suzuki-Miyaura coupling over other methods, such as the Buchwald-Hartwig amination of a biphenyl halide, is based on the direct and efficient formation of the core biphenyl structure. While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation,[3][4] a Suzuki coupling approach in this context is more convergent and avoids the need to synthesize a pre-functionalized biphenyl system.
Reaction Scheme:
Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.
Causality in Experimental Design
The success of the Suzuki-Miyaura coupling is contingent upon the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: A palladium(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of transformation. The triphenylphosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An inorganic base such as potassium carbonate (K₂CO₃) is often suitable, providing a good balance of reactivity and functional group compatibility.
-
Solvent System: A biphasic solvent system, such as toluene and water, is frequently employed. The organic phase solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the removal of byproducts.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromoaniline
-
(3-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoaniline (1.0 equiv.), (3-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a 2:1 mixture of toluene and deionized water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data represents the expected analytical results.
Physical Properties
| Property | Value |
| CAS Number | 207287-79-4 |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| Appearance | Solid |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 500 MHz): δ 7.63 (d, J = 7.9 Hz, 2H), 7.44 (dd, J = 13.7, 5.9 Hz, 4H), 7.34 (dd, J = 14.9, 7.5 Hz, 2H), 7.16 (d, J = 8.1 Hz, 1H), 3.83 (s, 3H).[5]
-
¹³C NMR (DMSO-d₆, 125 MHz): δ 160.30, 142.29, 140.67, 130.45, 129.35, 128.03, 127.31, 119.55, 113.46, 112.78, 55.56.[5]
Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic splitting patterns corresponding to their positions on the biphenyl rings. The singlet at approximately 3.83 ppm is indicative of the methoxy group's protons. The ¹³C NMR spectrum should display resonances for all 13 carbon atoms, with the methoxy carbon appearing around 55.56 ppm.[5]
The IR spectrum of this compound is anticipated to exhibit the following characteristic absorption bands:
-
N-H Stretching: Two distinct bands in the region of 3400-3250 cm⁻¹, characteristic of a primary amine.[6]
-
C-H Aromatic Stretching: Bands above 3000 cm⁻¹.
-
C=C Aromatic Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretching (Aromatic): A strong band between 1335-1250 cm⁻¹.[6]
-
C-O Stretching (Aryl Ether): A strong absorption around 1250 cm⁻¹.
The mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z = 199.10.[7] Fragmentation patterns may include the loss of a methyl group (-CH₃) from the methoxy moiety, leading to a fragment at m/z = 184, and other characteristic cleavages of the biphenyl system.
Purification by Recrystallization
For obtaining a highly pure sample of this compound, recrystallization is a crucial final step. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent system of ethanol and water is often effective for aniline derivatives.
Recrystallization Workflow:
Caption: A generalized workflow for the purification of this compound by recrystallization.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[5]
Conclusion
This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in drug discovery and materials science. The strategic choice of synthesis and the detailed analytical profile ensure the reproducible and verifiable production of this important chemical building block, facilitating its application in the development of novel and impactful technologies.
References
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. PubChemLite - 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride (C13H13NO) [pubchemlite.lcsb.uni.lu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 4-(3-Methoxyphenyl)aniline: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive analysis of 4-(3-Methoxyphenyl)aniline (CAS No: 207287-79-4), a biphenyl amine derivative of significant interest in synthetic chemistry and drug discovery. The document details the compound's core physical and chemical properties, offers an in-depth look at its spectroscopic profile for unambiguous identification, and outlines a standard synthetic methodology. Furthermore, it explores the molecule's reactivity, informed by the interplay of its aniline and methoxyphenyl functionalities. Safety protocols, handling procedures, and key applications are also discussed to provide a holistic resource for researchers, chemists, and professionals in the pharmaceutical and material science sectors.
Introduction and Significance
This compound, also known as 3'-methoxy[1,1'-biphenyl]-4-amine, is an aromatic organic compound featuring a biphenyl scaffold. This structure is distinguished by an amino group (-NH₂) at the 4-position of one phenyl ring and a methoxy group (-OCH₃) at the 3-position of the other. This unique arrangement of electron-donating groups on a privileged biphenyl core makes it a valuable and versatile building block in organic synthesis.
Substituted anilines and biphenyls are foundational structures in medicinal chemistry and materials science.[1] The aniline moiety provides a reactive handle for a multitude of chemical transformations, while the biphenyl framework offers a rigid, well-defined three-dimensional structure that is crucial for molecular recognition in biological systems. The methoxy group can influence the molecule's electronic properties, solubility, and metabolic stability, making it a key feature for fine-tuning the characteristics of derivative compounds.[1] This guide serves to consolidate the known properties and synthetic utility of this compound, providing a critical resource for its application in advanced research.
Molecular Structure and Key Features
The chemical identity of this compound is defined by its constituent functional groups, which dictate its overall reactivity and physical behavior.
Figure 1: Chemical structure of this compound.
Physical and Molecular Properties
The physical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| CAS Number | 207287-79-4 | [2] |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | Solid | [2] |
| Monoisotopic Mass | 199.09972 Da | [3] |
| InChI Key | OSWFIVFLDKOXQC-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.2 | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The expected spectral features are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.
-
Aromatic Protons (Ar-H): A complex series of signals is expected in the range of δ 6.8-7.8 ppm. The protons on the aniline ring and the methoxyphenyl ring will appear as doublets and triplets, with coupling patterns dictated by their positions.
-
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is anticipated around δ 3.8 ppm.[4]
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (Ar-C): Multiple signals are expected between δ 110-160 ppm. The carbon attached to the oxygen of the methoxy group will be significantly downfield (around δ 160 ppm), while the carbon bonded to the nitrogen will also be downfield.
-
Methoxy Carbon (-OCH₃): A distinct signal is expected around δ 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretch: The primary amine will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
-
C-N Stretch: A band corresponding to the aromatic C-N stretch is expected around 1250-1350 cm⁻¹.
-
C-O Stretch: An asymmetric C-O-C stretch from the aryl ether is typically strong and found near 1250 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (199.25).
-
Predicted Adducts: Common adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 200.10700 and [M+Na]⁺ at m/z 222.08894.[3]
Chemical Properties and Reactivity
The reactivity of this compound is governed by its two primary functional groups: the aromatic amine and the methoxy-substituted phenyl ring.
Reactivity of the Aniline Moiety
The amino group (-NH₂) is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution.[5][6] This high reactivity makes the aniline ring highly susceptible to reactions such as halogenation, nitration, and sulfonation.[6]
-
Overreaction Tendency: Direct reactions like bromination or nitration can be difficult to control, often leading to poly-substituted products.[5] To achieve monosubstitution, the high reactivity of the amine must often be attenuated by converting it to an amide (e.g., acetanilide) prior to the substitution reaction.[5]
-
Basicity: Like most aromatic amines, this compound is a weak base due to the delocalization of the nitrogen lone pair into the aromatic system.[7] It reacts with strong acids to form the corresponding anilinium salt.
-
Diazotization: The primary amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents (e.g., -OH, -CN, -X) onto the aromatic ring.
Reactivity of the Methoxyphenyl Moiety
The methoxy group (-OCH₃) is also an activating, ortho-, para-directing substituent, though less powerful than the amino group. In electrophilic substitution reactions targeting the molecule as a whole, the directing influence of the highly activating amino group will dominate.
Synthetic Utility
The compound is an excellent precursor for synthesizing more complex molecules.
-
Schiff Base Formation: The aniline can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines), which are important intermediates in various organic transformations and are studied for their biological activities.[8]
-
Amide Coupling: The amino group readily reacts with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form amides, a common linkage in pharmaceuticals.
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
A prevalent and efficient method for constructing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl halide and an aryl boronic acid.
Figure 2: Workflow for the synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Causality: This protocol leverages the high efficiency and functional group tolerance of palladium catalysis to create the C-C bond between the two aromatic rings. The base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoanisole (1.0 eq), 4-aminophenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Quench: Upon completion, cool the mixture to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods detailed in Section 4.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
Hazard Identification
-
Hazard Statements: The compound is associated with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[2]
-
Signal Word: Warning.[2]
-
Pictogram: GHS07 (Exclamation mark).[2]
Recommended Precautions and PPE
-
Handling: Conduct all work in a well-ventilated area or a chemical fume hood.[9][10] Avoid generating dust.[9] Wash hands thoroughly after handling.[11]
-
Personal Protective Equipment (PPE):
Storage Conditions
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
-
Incompatibilities: Keep away from strong oxidizing agents.
Applications in Research and Drug Development
The structural motifs within this compound make it a valuable intermediate for various applications:
-
Pharmaceutical Synthesis: The biphenyl aniline scaffold is present in numerous biologically active compounds. This molecule serves as a starting point for synthesizing potential drug candidates targeting a range of diseases. The aniline group allows for the facile introduction of pharmacophores through amide bond formation or other derivatizations.
-
Material Science: Aniline derivatives are precursors for conducting polymers and other functional materials.[12] The specific substitution pattern of this compound can be exploited to synthesize polymers with tailored electronic and optical properties.
-
Agrochemicals: Substituted anilines are common building blocks in the development of new herbicides and pesticides.
Conclusion
This compound is a synthetically versatile building block with well-defined physical, chemical, and spectroscopic properties. Its biphenyl core, combined with the reactive aniline handle, provides a robust platform for the development of novel compounds in medicinal chemistry and material science. A thorough understanding of its reactivity, particularly the highly activating nature of the amino group, is essential for its effective utilization. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable intermediate into their synthetic programs.
References
- Sigma-Aldrich. (n.d.). This compound.
- TCI Chemicals. (n.d.). Safety Data Sheet: 3-Methoxy-N-(4-methoxyphenyl)aniline.
- CymitQuimica. (2024). Safety Data Sheet: N-(3-methoxybenzyl)aniline.
- Enamine. (n.d.). Safety Data Sheet: 3-(4-methoxyphenyl)aniline hydrochloride.
- ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
- Benchchem. (n.d.). 3-(4-Methoxyphenoxy)aniline.
- IUCr. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.
- SBPMat. (n.d.). Synthesis and characterization of new materials derived from 4-methoxy-aniline.
- PubChemLite. (n.d.). This compound (C13H13NO).
- Chemistry LibreTexts. (2020). Reactions of Arylamines.
- NOAA. (n.d.). Amines, Aromatic.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(3-Methoxyphenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-Methoxyphenyl)aniline. As a key structural motif in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for unambiguous identification, purity assessment, and the study of its electronic properties. This document offers a detailed interpretation of the chemical shifts, coupling constants, and peak assignments, grounded in the fundamental principles of NMR spectroscopy and the influence of substituent effects in biphenyl systems. Furthermore, a detailed experimental protocol for sample preparation and data acquisition is provided to ensure reproducible and high-quality results.
Introduction
This compound, also known as 3'-methoxy-[1,1'-biphenyl]-4-amine, is a biphenyl derivative featuring an amino group and a methoxy group on separate aromatic rings. This substitution pattern imparts a unique electronic and conformational profile, making it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR, in particular, provide a wealth of information about the chemical environment of individual protons and carbon atoms within a molecule. For a disubstituted biphenyl system like this compound, NMR analysis allows for the precise determination of substituent effects on the electron distribution within the aromatic rings and can provide insights into the torsional angle between the phenyl rings.
This guide is designed to serve as a detailed reference for researchers and professionals who are working with this compound and similar compounds. By providing a thorough analysis of its NMR spectra and a validated experimental protocol, we aim to facilitate its accurate characterization and successful application in research and development.
Molecular Structure and Numbering
For clarity in the subsequent spectral assignments, the following numbering scheme will be used for this compound:
Figure 1: Structure and numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the amino and methoxy substituents.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 |
| ~7.25 | t, J ≈ 8.0 Hz | 1H | H-5' |
| ~7.10 | m | 2H | H-2', H-6' |
| ~6.80 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 |
| ~6.75 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-4' |
| 3.85 | s | 3H | -OCH₃ |
| 3.70 | br s | 2H | -NH₂ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative spectrum.
Interpretation of the ¹H NMR Spectrum:
-
Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet around 3.70 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The chemical shift can vary significantly with concentration and solvent.[1]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group give rise to a sharp singlet at approximately 3.85 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
-
Aromatic Protons:
-
Aniline Ring (Ring A): The amino group is a strong electron-donating group, which shields the ortho (H-3, H-5) and para (H-4, though substituted) protons. This results in an upfield shift for these protons. The protons ortho to the amino group (H-3, H-5) appear as a doublet at around 6.80 ppm, coupled to the meta protons (H-2, H-6). The protons meta to the amino group (H-2, H-6) are less affected and appear as a doublet at a more downfield region of approximately 7.40 ppm.
-
Methoxyphenyl Ring (Ring B): The methoxy group is also an electron-donating group, influencing the chemical shifts of the protons on its ring. The proton at the 5' position (H-5') appears as a triplet around 7.25 ppm due to coupling with H-4' and H-6'. The protons at the 2' and 6' positions appear as a multiplet around 7.10 ppm. The proton at the 4' position is shifted upfield to around 6.75 ppm and appears as a doublet of doublets due to coupling with H-5' and H-2'.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C-3' |
| ~146.0 | C-4 |
| ~142.0 | C-1' |
| ~132.0 | C-1 |
| ~130.0 | C-5' |
| ~128.0 | C-2, C-6 |
| ~119.0 | C-6' |
| ~115.5 | C-3, C-5 |
| ~113.0 | C-4' |
| ~112.5 | C-2' |
| 55.2 | -OCH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative spectrum.
Interpretation of the ¹³C NMR Spectrum:
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group resonates at approximately 55.2 ppm, a typical value for an aromatic methoxy group.
-
Aromatic Carbons:
-
C-3': The carbon directly attached to the electron-donating methoxy group (C-3') is significantly deshielded and appears at the most downfield chemical shift of around 160.0 ppm.
-
C-4: The carbon bearing the amino group (C-4) is also deshielded and appears around 146.0 ppm.
-
Quaternary Carbons (C-1 and C-1'): The two carbons at the biphenyl linkage (C-1 and C-1') are quaternary and typically have lower intensities. They resonate at approximately 132.0 ppm and 142.0 ppm, respectively.
-
Aniline Ring (Ring A): The electron-donating amino group shields the ortho (C-3, C-5) and para (C-4) carbons. The ortho carbons (C-3, C-5) appear upfield at around 115.5 ppm. The meta carbons (C-2, C-6) are less affected and resonate at approximately 128.0 ppm.
-
Methoxyphenyl Ring (Ring B): The methoxy group also exerts a strong electronic influence. The ortho carbons (C-2' and C-4') are shielded and appear at approximately 112.5 ppm and 113.0 ppm, respectively. The para carbon (C-6') is also shielded and appears around 119.0 ppm. The meta carbon (C-5') is less affected and resonates at a more downfield region of about 130.0 ppm.
-
Experimental Protocol
This section provides a detailed, step-by-step methodology for the preparation of a this compound sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
This compound (solid, purity ≥97%)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Glass vials
-
Pasteur pipettes and bulbs
-
Cotton or glass wool
-
NMR spectrometer (e.g., 400 MHz or higher)
Workflow Diagram:
Figure 2: Experimental workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Chloroform-d is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.[2]
-
Gently swirl or vortex the vial to ensure complete dissolution of the solid. The solution should be clear and free of any particulate matter.
-
Prepare a filtration pipette by placing a small plug of cotton or glass wool into the constriction of a Pasteur pipette.
-
Carefully transfer the solution from the vial through the filtration pipette into a clean, dry 5 mm NMR tube. This will remove any dust or undissolved particles that could degrade the spectral quality.[3]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Perform the standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.
-
For ¹H NMR:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a standard 30° or 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate peak shapes and integration.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each peak.
-
Perform peak picking to identify the precise chemical shifts of all signals in both the ¹H and ¹³C spectra.
-
Conclusion
This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of significant interest in various fields of chemical research. The provided spectral assignments, based on the established principles of substituent effects on aromatic systems, offer a reliable reference for the characterization of this molecule. The step-by-step experimental protocol ensures that researchers can obtain high-quality, reproducible NMR data. By understanding the intricacies of its NMR spectra, scientists and drug development professionals can confidently identify and utilize this compound in their synthetic endeavors and material applications.
References
- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587.
- Jeol. (n.d.). NMR Sample Preparation.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
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A Guide to the Spectroscopic Characterization of 4-(3-Methoxyphenyl)aniline
Introduction: The Analytical Profile of a Key Synthetic Intermediate
4-(3-Methoxyphenyl)aniline, a substituted diphenylamine, serves as a crucial structural motif and building block in the synthesis of a wide array of functional materials and pharmaceutical compounds.[1][2] Its unique electronic and structural properties, derived from the electron-donating methoxy and amino groups bridged by a biphenyl system, make it a compound of significant interest. Accurate structural confirmation and purity assessment are paramount in any research or development pipeline. This guide provides an in-depth analysis of the characterization of this compound using two core analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a foundational understanding of why the spectra appear as they do, linking empirical data back to the molecular structure and the fundamental principles of each technique. We will explore detailed experimental protocols, interpret the resulting spectra with field-proven insights, and present the data in a clear, accessible format.
Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. The resulting spectrum of absorption versus wavenumber is unique to the compound's structure, making FT-IR an indispensable tool for functional group identification.
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol outlines a standard procedure for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method that requires minimal sample preparation.
Methodology: ATR-FTIR
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to acquire a spectrum of the ambient environment (primarily H₂O and CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small, representative amount of crystalline this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Sample Engagement: Lower the ATR press arm until it makes firm and even contact with the sample, ensuring good optical contact between the sample and the crystal surface.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Post-Acquisition Processing: After the scan is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Process the acquired spectrum using the instrument software, which may include baseline correction or ATR correction if necessary.
Diagram: FT-IR Experimental Workflow
Caption: Workflow for acquiring an ATR-FT-IR spectrum.
Spectral Interpretation for this compound
The FT-IR spectrum of this compound is rich with information, confirming the presence of its key functional groups: a secondary aromatic amine, a methoxy-substituted aromatic ring, and an unsubstituted aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |
| ~3450 | Medium, Sharp | N-H Stretching | Secondary Aromatic Amine |
| 3100–3000 | Weak-Medium | Aromatic C-H Stretching | Benzene Rings |
| 2960–2820 | Weak-Medium | Asymmetric & Symmetric C-H Stretching | Methoxy (-OCH₃) Group |
| ~1610, ~1580, ~1500 | Strong-Medium | C=C Aromatic Ring Stretching; N-H Bending | Benzene Rings & Amine |
| ~1320 | Strong | Aromatic C-N Stretching | Aryl-Amine Bond |
| ~1240 | Strong | Asymmetric Aryl-O-C Stretching | Aryl Ether Bond |
| ~1040 | Medium | Symmetric Aryl-O-C Stretching | Aryl Ether Bond |
| 900–675 | Strong-Medium | Aromatic C-H Out-of-Plane (OOP) Bending | Ring Substitution Pattern |
Analysis of Key Regions:
-
N-H Region (3500-3300 cm⁻¹): The presence of a single, relatively sharp absorption peak around 3450 cm⁻¹ is a definitive indicator of a secondary amine (R₂N-H).[4][5] This distinguishes it from primary amines, which show two peaks (symmetric and asymmetric stretches), and tertiary amines, which show none.[6]
-
C-H Stretching Region (3100-2800 cm⁻¹): The spectrum exhibits weak to medium peaks above 3000 cm⁻¹, characteristic of C(sp²)-H stretching on the aromatic rings. Just below 3000 cm⁻¹, weaker absorptions corresponding to the C(sp³)-H stretching of the methoxy group's methyl protons are observed.
-
Fingerprint Region (1650-600 cm⁻¹): This complex region contains the most diagnostic information.
-
Aromatic C=C Stretching: Strong bands around 1610, 1580, and 1500 cm⁻¹ are classic for aromatic ring systems. The N-H bending vibration often overlaps with these peaks.[7]
-
C-N and C-O Stretching: The most intense and structurally significant peaks in this region are the C-N and C-O stretching vibrations. A strong band around 1320 cm⁻¹ is assigned to the aromatic C-N stretch.[5] The aryl ether linkage is confirmed by two prominent absorptions: a strong, broad band around 1240 cm⁻¹ due to the asymmetric Ar-O-C stretch, and a medium band near 1040 cm⁻¹ from the symmetric stretch.[3]
-
Out-of-Plane Bending: The pattern of strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ is determined by the substitution patterns on the two aromatic rings (1,3-disubstituted and 1,4-disubstituted), providing further structural confirmation.
-
Diagram: Key Vibrational Modes of this compound
Caption: Key FT-IR vibrational modes for this compound.
Part 2: Structural Elucidation via Mass Spectrometry
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[8] For a molecule like this compound, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺·). The internal energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which allows for the determination of the molecular weight and provides clues to the molecule's structure.
Experimental Protocol: Acquiring the EI Mass Spectrum
Methodology: Direct Infusion EI-MS
-
Instrument Tuning: Calibrate and tune the mass spectrometer using a known reference standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to create a dilute solution.
-
Sample Introduction: Introduce the sample into the ion source. For a stable solid, this can be done via a direct insertion probe (DIP) or by injecting the solution into a heated gas chromatography (GC) inlet without a column. The sample is vaporized by heat under high vacuum.
-
Ionization: The vaporized molecules enter the ion source, where they are bombarded by a 70 eV electron beam, leading to the formation of the molecular ion and subsequent fragments.
-
Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions strike a detector, generating a signal that is proportional to their abundance. The instrument software plots this data to produce the mass spectrum.
Mass Spectrum Interpretation for this compound
The molecular formula of this compound is C₁₃H₁₃NO, giving it a nominal molecular weight of 199 amu.
The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The expected molecular ion peak at m/z 199 is consistent with the presence of a single nitrogen atom.[9]
Predicted Fragmentation Pathway: The stability of the aromatic rings suggests that the molecular ion peak should be prominent.[10] Fragmentation will occur at the molecule's weaker bonds, primarily the C-N and C-O bonds and the methoxy group.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Loss from Molecular Ion |
| 199 | [C₁₃H₁₃NO]⁺· | Molecular Ion (M⁺·) |
| 184 | [M - CH₃]⁺ | Loss of a methyl radical (·CH₃) |
| 169 | [M - CH₂O]⁺· | Loss of neutral formaldehyde (CH₂O) |
| 168 | [M - OCH₃]⁺ | Loss of a methoxy radical (·OCH₃) |
| 92 | [C₆H₆N]⁺ | Cleavage of the C-N bond |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Analysis of Key Fragments:
-
m/z 199 (Molecular Ion): This is the most important peak, confirming the molecular weight of the compound. Its relatively high abundance is expected due to the stabilizing effect of the aromatic systems.
-
m/z 184 ([M - CH₃]⁺): A very common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (15 amu) from the ether linkage.[11]
-
m/z 168 ([M - OCH₃]⁺): This peak results from the cleavage of the aryl-O bond, with the loss of a methoxy radical (31 amu).
-
m/z 169 ([M - CH₂O]⁺·): This fragment arises from a rearrangement reaction where a hydrogen is transferred, followed by the elimination of a neutral formaldehyde molecule (30 amu). This is a characteristic fragmentation for aryl methyl ethers.
Diagram: Proposed EI-MS Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway for this compound.
Conclusion
The complementary data obtained from FT-IR spectroscopy and mass spectrometry provide a robust and unambiguous structural confirmation of this compound. FT-IR confirms the presence of all key functional groups—the secondary aromatic amine, the aryl ether, and the disubstituted aromatic rings—through their characteristic vibrational absorptions. Mass spectrometry confirms the molecular weight via the molecular ion peak and offers further structural insight through predictable fragmentation patterns, such as the characteristic losses from the methoxy group. Together, these techniques form the cornerstone of analytical characterization, ensuring the identity and integrity of this important chemical intermediate for researchers and developers.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 79951, this compound." PubChem, [Link]. Accessed January 7, 2026.
- University of California, Davis. "IR Spectroscopy Tutorial: Amines." Chem 242, [Link]. Accessed January 7, 2026.
- Illinois State University. "Infrared Spectroscopy." Department of Chemistry, [Link]. Accessed January 7, 2026.
- Sharma, R., Iqubal, M. A., Jheeta, S., & Kamaluddin. (2017). Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes.
- Chemistry LibreTexts. "24.10: Spectroscopy of Amines." LibreTexts, [Link]. Accessed January 7, 2026.
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- Hayashi, H., et al. (2001). Spectroelectrochemical Characterization of Si-Bridged Diphenylamines. Journal of the Electrochemical Society, [Link]. Accessed January 7, 2026.
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- Al-Otaibi, A. A., et al. (2018). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry, [Link]. Accessed January 7, 2026.
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- National Institutes of Health. "Analysis of heterocyclic aromatic amines using selective extraction..." PubMed Central, [Link]. Accessed January 7, 2026.
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- Gualdesi, M. S., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, [Link]. Accessed January 7, 2026.
- Cammidge, A. N., et al. (2019). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, [Link]. Accessed January 7, 2026.
- ResearchGate. "FT-IR spectra of Pure components: aniline (a), N-methylaniline (b)...
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Crystal Structure of 4-(3-Methoxyphenyl)aniline Derivatives: An In-depth Technical Guide
Introduction
Derivatives of 4-(3-Methoxyphenyl)aniline represent a significant class of compounds in medicinal chemistry and materials science. Their structural framework, characterized by a biphenyl ether linkage with a methoxy and an aniline moiety, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms and molecules within the crystal lattice of these derivatives dictates their physicochemical properties, including solubility, stability, and bioavailability. Moreover, the crystal structure provides invaluable insights into intermolecular interactions that govern molecular recognition at biological targets. This guide offers a comprehensive exploration of the crystal structure of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the methodologies for crystal growth and X-ray diffraction analysis, dissect the key structural features and intermolecular interactions, and explore the critical relationship between crystal structure and biological activity.
I. Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating the crystal structure of a this compound derivative begins with its synthesis and subsequent crystallization. The synthetic route typically involves cross-coupling reactions to form the core biphenyl or aniline linkage, followed by functional group manipulations to introduce desired substituents.
Experimental Protocol: Synthesis of a Representative Derivative
A common synthetic approach involves the reaction of a substituted aniline with a methoxyphenyl derivative. For instance, the synthesis of N-(4-methoxyphenyl)picolinamide involves the acylation of 4-methoxyaniline with picolinoyl chloride.[1]
Step-by-step methodology:
-
Dissolve 4-methoxyaniline in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.
-
Add a base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Slowly add a solution of the desired acyl chloride (e.g., picolinoyl chloride) in the same solvent to the reaction mixture at a controlled temperature, often 0 °C to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution, such as 10% sodium bicarbonate.[1]
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound.
Crystal Growth: The Art and Science of Obtaining High-Quality Crystals
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[2] For this compound derivatives, slow evaporation of a saturated solution is a widely successful technique.[2]
Key considerations for crystal growth:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent or solvent mixture should provide moderate solubility for the compound. Common choices include toluene, methanol, acetone, and ethyl acetate.[2] The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.
-
Evaporation Rate: A slow and controlled evaporation rate is crucial for the growth of large, well-defined crystals. This can be achieved by covering the container with a perforated film or placing it in a larger, sealed container with a small amount of a more volatile solvent.
-
Temperature: Temperature can influence both solubility and the kinetics of crystal growth. In some cases, slow cooling of a saturated solution can also yield high-quality crystals.
II. X-ray Crystallography: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the electron density distribution within the crystal's unit cell, allowing for the reconstruction of the molecular structure.[2]
Experimental Workflow: From Crystal to Refined Structure
The process of determining a crystal structure using SCXRD involves several key steps, as illustrated in the following workflow diagram.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Key steps in the workflow:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is typically flash-cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.[2] X-ray diffraction data are collected using a diffractometer, with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation being common choices.[2]
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using a least-squares minimization process to achieve the best fit between the observed and calculated structure factors.
III. Structural Analysis: Deciphering Molecular Conformation and Intermolecular Interactions
The crystal structure of a this compound derivative reveals a wealth of information about its molecular conformation and the non-covalent interactions that govern its packing in the solid state.
Molecular Conformation
The conformation of these derivatives is largely defined by the dihedral angles between the aromatic rings. For example, in the crystal structure of 4-methoxy-N-phenylaniline, the two benzene rings are oriented at a dihedral angle of 59.9 (2)°.[3] In contrast, for a derivative like N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene rings is much smaller at 14.25 (5)°, indicating a more planar conformation.[1] The orientation of the methoxy group relative to its attached phenyl ring is another important conformational feature.
Intermolecular Interactions
The packing of molecules in the crystal lattice is stabilized by a network of intermolecular interactions. Understanding these interactions is crucial as they can influence the compound's physical properties and biological activity.
-
Hydrogen Bonding: The aniline moiety provides a hydrogen bond donor (N-H), which can interact with various acceptors. In the crystal structure of 4-methoxyanilinium chloride 4-methoxy aniline, N-H···Cl hydrogen bonds form a one-dimensional supramolecular ladder.[4] In other derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed.[5]
-
π-Interactions: The aromatic rings of this compound derivatives readily participate in π-stacking and C-H···π interactions. In the crystal structure of 4-methoxy-N-phenylaniline, the packing is stabilized by a network of C—H⋯π and N—H⋯π interactions.[3] Similarly, C—H⋯π interactions link molecules into a three-dimensional network in the crystal of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.[6]
-
van der Waals Forces: These non-specific interactions also contribute significantly to the overall stability of the crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. For instance, in the crystal structure of an iron(II) complex containing a 3-bromo-4-methoxyphenyl substituent, Hirshfeld analysis revealed that H⋯H (34.2%), H⋯C/C⋯H (25.2%), and H⋯Br/Br⋯H (13.2%) contacts are the most significant.[7] This type of analysis provides a quantitative breakdown of the contributions of different interactions to the crystal packing.
IV. Structure-Activity Relationship (SAR): Linking Crystal Structure to Biological Function
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound derivatives, understanding their crystal structure can provide critical insights for the rational design of more potent and selective drug candidates.
Conformational Effects on Receptor Binding
The conformation of a molecule in its crystalline state can often provide a good approximation of its low-energy conformation in solution and, by extension, its bioactive conformation when bound to a biological target. The dihedral angles between the aromatic rings and the orientation of key functional groups, such as the methoxy and aniline moieties, can significantly influence how a molecule fits into the binding pocket of a receptor or enzyme.
Role of Intermolecular Interactions in Drug-Target Recognition
The same types of intermolecular interactions that stabilize the crystal lattice—hydrogen bonds, π-interactions, and hydrophobic contacts—are also fundamental to drug-target recognition. By analyzing the intermolecular interactions in the crystal structure, medicinal chemists can identify key pharmacophoric features and design new derivatives with enhanced binding affinity. For example, the ability of the aniline N-H group to act as a hydrogen bond donor is a critical feature in many biologically active aniline derivatives.
Case Study: this compound Derivatives as Kinase Inhibitors
Many derivatives of 4-phenoxyaniline, a structurally related class of compounds, have been developed as potent kinase inhibitors.[8] The structure-activity relationship (SAR) for these compounds often reveals the importance of specific substitution patterns on the aromatic rings for achieving high inhibitory potency. For instance, in a series of 3-cyano-4-(phenoxyanilino)quinolines, the presence of alkoxy groups at specific positions on the quinoline ring leads to the best activity.[8] These insights, gleaned from SAR studies, can be rationalized by examining the crystal structures of inhibitor-kinase complexes, which reveal the precise interactions responsible for binding.
The following table summarizes the crystallographic data for a selection of this compound and related derivatives, providing a basis for comparing their solid-state structures.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 4-Methoxy-N-phenylaniline | Orthorhombic | Pbca | C—H⋯π, N—H⋯π | [3] |
| 4-(3-Methoxyphenyl)-2,6-diphenylpyridine | Monoclinic | I2/a | C—H⋯π | [6] |
| 4-Methoxy-3-(trifluoromethyl)aniline | Orthorhombic | Pbca | N—H⋯F, N—H⋯N, C—H⋯F | [9] |
| N-(4-Methoxyphenyl)picolinamide | Monoclinic | P21/n | C—H⋯π, Hydrogen bonds | [1] |
V. Conclusion
The study of the crystal structure of this compound derivatives provides a fundamental understanding of their solid-state properties and offers crucial insights for their application in drug discovery and materials science. Single-crystal X-ray diffraction, coupled with advanced analytical techniques like Hirshfeld surface analysis, allows for a detailed characterization of molecular conformation and intermolecular interactions. This knowledge is paramount for establishing robust structure-activity relationships, enabling the rational design of new derivatives with optimized properties. As the demand for novel therapeutics and functional materials continues to grow, the in-depth structural analysis of these versatile scaffolds will remain a cornerstone of modern chemical research.
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- Harish Chinthal, C., Kavitha, C. N., Yathirajan, H. S., Foro, S., & Glidewell, C. (2021). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 93–97.
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An In-Depth Technical Guide to the Basicity and pKa Determination of Methoxy-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
The Significance of Basicity and pKa in Drug Development
The basicity of a molecule, quantified by its pKa value, is a cornerstone of its pharmacokinetic profile. For anilines, a common scaffold in medicinal chemistry, the ability of the amino group to accept a proton dictates the molecule's charge state at a given physiological pH. This, in turn, governs its solubility, membrane permeability, and interaction with biological targets. The strategic placement of a methoxy group (–OCH₃) on the aniline ring allows for the fine-tuning of this basicity, making it a valuable tool for optimizing drug candidates.
Theoretical Framework: Electronic Effects of the Methoxy Group
The influence of the methoxy substituent on the basicity of the aniline nitrogen is a nuanced interplay of inductive and resonance effects, which are highly dependent on its position (ortho, meta, or para) on the aromatic ring.
-
Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond framework. This electron-withdrawing inductive effect de-stabilizes the positive charge on the anilinium ion, thereby decreasing the basicity of the aniline. The strength of the inductive effect diminishes with distance.
-
Resonance Effect (+R or +M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions.[1][2] This increased electron density helps to stabilize the anilinium ion and makes the lone pair on the nitrogen more available for protonation, thus increasing basicity.[3][4]
The net effect on basicity is determined by the balance of these two opposing forces.
Positional Isomers: A Case Study in Electronic Duality
-
Para-Methoxyaniline (p-Anisidine): In the para position, the +R effect of the methoxy group strongly dominates the -I effect.[1][2] The delocalization of the oxygen lone pair increases electron density at the para-carbon, which in turn enhances the availability of the nitrogen's lone pair for protonation.[1][2][4] Consequently, p-methoxyaniline is more basic than aniline.[1][2]
-
Meta-Methoxyaniline (m-Anisidine): At the meta position, the resonance effect does not extend to the amino group.[1][2][5] Therefore, the basicity is primarily dictated by the electron-withdrawing inductive (-I) effect of the methoxy group.[1][2][5] This effect reduces the electron density on the nitrogen, making m-methoxyaniline less basic than aniline.[1][2]
-
Ortho-Methoxyaniline (o-Anisidine): The ortho position presents a more complex scenario. Both the -I and +R effects are at play. However, the inductive effect is stronger at the ortho position compared to the meta and para positions due to its proximity to the amino group.[1][2] Additionally, the "ortho effect" can come into play, which is a combination of steric and electronic factors.[6][7][8] In the case of the methoxy group, which is not particularly bulky, the strong -I effect tends to outweigh the +R effect, resulting in o-methoxyaniline being less basic than aniline.[1][2] Some sources suggest that ortho-substituted anilines are generally weaker bases than aniline, irrespective of the substituent's electronic nature, due to steric hindrance to protonation and solvation.[6][7][8][9][10]
Diagram of Electronic Effects on Methoxy-Aniline Basicity
Caption: Interplay of inductive and resonance effects on the basicity of methoxy-aniline isomers.
Experimental Determination of pKa
Accurate pKa determination is paramount for building reliable structure-activity relationships (SAR). Several robust methods are available, each with its own set of advantages and considerations.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[11][12] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Experimental Protocol: Potentiometric Titration
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]
-
Sample Preparation:
-
Accurately weigh and dissolve the methoxy-substituted aniline in a suitable solvent. For many aromatic amines, a mixed solvent system like ethanol-water may be necessary to ensure solubility.[13]
-
The concentration of the analyte should be in the range of 1-10 mM.
-
Maintain a constant ionic strength in the solution using an inert salt like KCl (e.g., 0.15 M) to minimize activity coefficient variations.[11]
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂.[11][12]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
For anilines (bases), the solution is often first acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 2) to ensure complete protonation of the amine.[11]
-
Titrate with a standardized strong base (e.g., NaOH) of known concentration, adding small, precise volumes of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.[11]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.
-
Alternatively, a Gran plot or derivative plots (first or second derivative) can be used for a more precise determination of the equivalence point.
-
Perform multiple titrations (at least three) to ensure reproducibility and calculate the average pKa and standard deviation.[11]
-
Workflow for Potentiometric pKa Determination
Caption: Step-by-step workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore near the ionizable group, as the UV-Vis absorption spectrum will change with the protonation state.[14]
Experimental Protocol: Spectrophotometric pKa Determination
-
Spectral Scans:
-
Prepare a stock solution of the methoxy-substituted aniline.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.
-
Add a small, constant amount of the stock solution to each buffer solution.
-
Record the full UV-Vis spectrum of the analyte in a highly acidic solution (fully protonated form) and a highly basic solution (fully unprotonated form).
-
-
Data Collection at a Fixed Wavelength:
-
Identify a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal.[14]
-
Measure the absorbance of the analyte in each of the buffer solutions at this chosen wavelength.
-
-
Data Analysis:
-
The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully unprotonated (basic) form.
-
Plotting the absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.[15]
-
Computational Methods
In silico methods are increasingly used for the prediction of pKa values, offering a rapid and cost-effective alternative to experimental determination, especially in the early stages of drug discovery.[16][17][18][19] These methods employ quantum chemical calculations to determine the Gibbs free energies of the protonated and deprotonated species.[20][21][22] The accuracy of these predictions is highly dependent on the level of theory and the solvation model used.[16][17][22]
Data Summary and Interpretation
The following table summarizes the experimentally determined pKa values for methoxy-substituted anilines, providing a clear comparison of the positional effects.
| Compound | pKa of Conjugate Acid (pKaH) | Relative Basicity Compared to Aniline | Primary Electronic Effect(s) |
| Aniline | 4.63 | - | - |
| o-Methoxyaniline | 4.53[23] | Weaker | -I > +R, Ortho Effect |
| m-Methoxyaniline | 4.23 | Weaker | -I |
| p-Methoxyaniline | 5.34 | Stronger | +R > -I |
Note: pKa values can vary slightly depending on the experimental conditions (temperature, solvent, ionic strength). The values presented are representative.
The data clearly illustrates the theoretical principles discussed:
-
The para isomer is significantly more basic than aniline due to the dominant electron-donating resonance effect.
-
The meta isomer is the least basic, as only the electron-withdrawing inductive effect is operative.
-
The ortho isomer is slightly less basic than aniline, indicating that the strong inductive effect and potential ortho effects override the resonance effect.[1][2]
Conclusion
The basicity of methoxy-substituted anilines is a finely tuned property governed by the interplay of inductive and resonance effects, which are critically dependent on the substituent's position. A thorough understanding of these principles, combined with robust experimental or computational pKa determination, is essential for the rational design of drug candidates with optimized pharmacokinetic properties. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently navigate the chemical space of these important molecules.
References
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- BYJU'S. (n.d.). Ortho Effect.
- Wikipedia. (2023). Ortho effect.
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- A to Z Chemistry. (2020). Ortho effect.
- PubMed. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules.
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- Semantic Scholar. (n.d.). Computation of pKa values of substituted aniline radical cations in dimethylsulfoxide solution.
- Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
- ACS Publications. (2010). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A.
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- DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
- Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ACS Publications. (1964). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry.
- Google Books. (1962). Spectrophotometric Determination of the PKa's of Some Aromatic Amines.
- Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline?
- Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry.
- ACS Publications. (2009). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.
- Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?
- TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines.
- Wikipedia. (2023). Hammett equation.
- NIH. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters.
- ResearchGate. (2015). The calculated pK b values of aniline using different methods and basis...
- ResearchGate. (2017). Acidity of Anilines: Calculations vs Experiment.
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- NIH. (2012). First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution. Journal of Chemical Theory and Computation.
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- Quora. (n.d.). Which is more basic - ortho-, meta-, or paramethoxy anniline?
- Journal of Engineering Research and Applied Science. (2023). Statistical Analysis of Substituent Effects on pKa of Aniline.
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- University of Massachusetts Boston. (n.d.). Unit 4: Free Energy Relationships.
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Electronic and steric effects in 4-(3-Methoxyphenyl)aniline
An In-Depth Technical Guide to the Electronic and Steric Effects in 4-(3-Methoxyphenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted biphenyl derivative that serves as a valuable scaffold in medicinal chemistry and materials science. Its chemical behavior and potential for application are dictated by a subtle interplay of electronic and steric effects originating from its amino and methoxy substituents, as well as the inherent conformational properties of the biphenyl core. This guide provides a detailed analysis of these effects, synthesizing theoretical principles with practical experimental and computational methodologies. We will explore how resonance and inductive effects modulate electron density, how steric hindrance governs the molecule's three-dimensional shape, and how these fundamental properties influence its reactivity, spectral characteristics, and utility as a building block in drug design.
Deconstructing the Molecular Architecture
At its core, this compound (CAS: 207287-79-4), also known as 3'-methoxy[1,1'-biphenyl]-4-amine, is a molecule of two halves connected by a single C-C bond.[1] The first ring is substituted with a powerful electron-donating amino (-NH₂) group at the 4-position, while the second ring bears a methoxy (-OCH₃) group at the 3-position (meta). This specific arrangement creates a fascinating electronic and steric landscape that defines the molecule's character.
The Electronic Landscape: A Tale of Two Substituents
The electronic properties of this compound are dominated by the influence of the amino and methoxy groups, which modify the electron density of the aromatic rings through a combination of resonance and inductive effects.
Resonance and Inductive Effects
-
Amino (-NH₂) Group: The nitrogen atom's lone pair of electrons can be delocalized into the attached phenyl ring. This is a powerful positive resonance effect (+R), which significantly increases the electron density at the ortho and para positions relative to the amino group. Concurrently, nitrogen is more electronegative than carbon, exerting a weaker electron-withdrawing negative inductive effect (-I). For the amino group, the +R effect overwhelmingly dominates, making it a strong activating group for electrophilic aromatic substitution.
-
Methoxy (-OCH₃) Group: Similar to the amino group, the oxygen atom of the methoxy group possesses lone pairs that can be delocalized into its phenyl ring (+R effect). It also exerts a -I effect due to oxygen's electronegativity. While the +R effect is dominant, its impact is position-dependent. In this compound, the methoxy group is meta to the point of attachment to the other ring. From this position, its resonance effect does not extend to the other ring, and its influence is primarily a moderately deactivating inductive withdrawal (-I).
Quantifying Electronic Influence: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic effect of substituents on a benzene ring.[2] The substituent constants, sigma (σ), are invaluable for predicting reactivity.[3][4]
| Substituent | Position | Hammett Constant (σ) | Interpretation |
| -NH₂ | para (σₚ) | -0.66[5] | Strong electron-donating by resonance. |
| -NH₂ | meta (σₘ) | -0.16[5] | Weakly electron-donating. |
| -OCH₃ | para (σₚ) | -0.27[5] | Strong electron-donating by resonance. |
| -OCH₃ | meta (σₘ) | +0.12[5] | Weakly electron-withdrawing by induction. |
In our molecule, the -NH₂ group strongly activates its ring, particularly the positions ortho to it. The -OCH₃ group, being meta, exerts a slight deactivating inductive effect on its own ring.[4] This electronic push-pull nature across the biphenyl system is central to its chemistry.
Frontier Molecular Orbitals (HOMO-LUMO)
The electronic effects are directly reflected in the molecule's frontier molecular orbitals. The strong electron-donating amino group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor and more susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is less affected. This reduced HOMO-LUMO gap is a key factor in its UV-Vis absorption properties and overall reactivity.
Caption: Impact of substituents on frontier molecular orbital energies.
Steric Effects and Three-Dimensional Conformation
While electronic effects describe the flow of electrons, steric effects relate to the spatial arrangement of atoms and the energy cost of forcing them too close together.[6] In biphenyl systems, the dominant steric factor is the rotation around the central C-C bond.
The Biphenyl Torsion Angle
A perfectly planar conformation of this compound would maximize π-conjugation between the two rings. However, this arrangement is sterically disfavored due to the repulsive interaction between the hydrogen atoms at the ortho positions (2', 6' and 2, 6). To alleviate this strain, the rings twist relative to each other.[7] This twist is defined by the torsional angle (or dihedral angle).[8]
For similar, non-ortho-substituted biphenyls, this angle is typically between 30° and 60°. For instance, the related molecule 4-methoxy-N-phenylaniline exhibits a dihedral angle of 59.9° in its crystal structure.[9] This non-planar conformation is a compromise: it relieves steric strain at the cost of reduced π-orbital overlap between the rings. This reduction in conjugation directly impacts the electronic communication between the two aromatic systems.
Caption: Steric clash in planar vs. twisted biphenyl conformations.
Experimental and Computational Characterization
A thorough understanding of this compound requires both experimental verification and computational modeling.
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, influenced by the electronic effects of the substituents. Protons ortho and para to the -NH₂ group will be shifted upfield (lower ppm), while those near the -OCH₃ group will be less affected. A sharp singlet around 3.8 ppm for the methoxy protons (-OCH₃) and a broader singlet for the amine protons (-NH₂) are expected.[10]
-
IR Spectroscopy: Key vibrational modes confirm the functional groups. Look for characteristic N-H stretching bands (two peaks for a primary amine) around 3300-3500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and a strong C-O stretching band for the aryl ether around 1250 cm⁻¹.[11][12]
-
UV-Vis Spectroscopy: The molecule will display π→π* transitions. The exact λ_max depends on the solvent and the degree of conjugation. The twisted conformation will likely result in a λ_max at a shorter wavelength (a blue shift) compared to a more planar, fully conjugated analogue.[12]
Protocol: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for constructing the C-C bond in biphenyl systems. This protocol outlines a general procedure.
Objective: To synthesize this compound from 4-bromoaniline and (3-methoxyphenyl)boronic acid.
Materials:
-
4-bromoaniline
-
(3-methoxyphenyl)boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Self-Validation): To a dry, inert-atmosphere flask, add Pd(OAc)₂ and PPh₃. The phosphine ligand coordinates to the palladium center, forming the active Pd(0) catalyst in situ. This step is critical for reaction initiation.
-
Reactant Setup: To a separate reaction flask, add 4-bromoaniline, (3-methoxyphenyl)boronic acid, and K₂CO₃.
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling with inert gas for 20-30 minutes. The removal of oxygen is crucial as it can oxidize and deactivate the Pd(0) catalyst. Add the degassed solvent to the reactant flask.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the main reaction flask via cannula.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: General workflow for Suzuki-Miyaura coupling synthesis.
Relevance and Implications in Drug Development
Aniline and biphenyl motifs are prevalent in pharmaceuticals.[13][14] However, the aniline substructure can be metabolically labile, sometimes leading to the formation of toxic metabolites.[13] Understanding the electronic and steric properties of molecules like this compound is therefore critical for rational drug design.
-
Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation, potentially increasing the drug's half-life.[15] Its position (meta) influences how it sterically shields adjacent positions.
-
Receptor Binding: The molecule's conformation, governed by the torsional angle, determines its three-dimensional shape. This shape is paramount for fitting into the binding pocket of a biological target (e.g., an enzyme or receptor).
-
Structure-Activity Relationships (SAR): By systematically modifying the structure—for example, by moving the methoxy group to the para position—a medicinal chemist can fine-tune the electronic and steric properties. A para-methoxy group would engage in resonance, making its ring much more electron-rich and altering the molecule's dipole moment and hydrogen bonding capacity. This change would predictably alter its binding affinity and pharmacological profile.
Caption: Interplay of molecular properties in drug development.
Conclusion
This compound is more than a simple organic molecule; it is a case study in the foundational principles that govern chemical behavior. Its properties are a direct consequence of the electronic dialogue between its amino and methoxy substituents, conducted across a biphenyl framework whose conformation is constrained by steric demands. For the researcher, scientist, or drug developer, a deep appreciation of these effects is not merely academic—it is the basis for predicting reactivity, interpreting data, and rationally designing the next generation of functional molecules and medicines.
References
- Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. [Link]
- López-Molina, I., Garcés-Garcés, M. J., Pérez-Peralta, N., Valpuesta, M., Galiana, E., & Pérez-Prieto, J. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 11, 1292541. [Link]
- Pérez-Peralta, N., Valpuesta, M., Galiana, E., & Pérez-Prieto, J. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push-pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 11. [Link]
- Wikipedia contributors. (2023).
- Raman scattering, quantum mechanics calculations) of the structures of a series of biphenyls substituted in positions 3, 3′, 4 and 4′ with a variety of R (R = methyl, acetyl, hexyl) groups connected to the biphenyl core through oxygen atoms. (n.d.).
- Kaiser, R. I., et al. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Royal Society of Chemistry. [Link]
- Wang, D. H., et al. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie International Edition, 59(12), 4770–4777. [Link]
- (n.d.). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics.
- Fun, H. K., et al. (2009). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o152. [Link]
- Selected Hammett substituent constants and susceptibility factors. (n.d.). [Link]
- Hammett constants for some common substituents. (n.d.). [Link]
- Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. [Link]
- Jasim, M. A., et al. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.
- Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Science Publishing Group. [Link]
- Free Energy Relationships. (n.d.).
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- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (n.d.).
- Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). (n.d.). Journal of Applicable Chemistry. [Link]
- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). Acme Bioscience. [Link]
- Rahmani, R., et al. (2020). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). South African Journal of Chemistry, 73, 10-21. [Link]
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An In-depth Technical Guide to the Solubility of 4-(3-Methoxyphenyl)aniline in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-(3-Methoxyphenyl)aniline. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation.
Introduction: The Molecular Profile of this compound and Its Implications for Solubility
This compound, also known as 3'-methoxy[1,1'-biphenyl]-4-amine, is a biphenyl amine derivative with a molecular weight of 199.25 g/mol . Its structure, featuring two aromatic rings, an amine group (-NH₂), and a methoxy group (-OCH₃), dictates its physicochemical properties and, consequently, its solubility. The interplay between the nonpolar biphenyl backbone and the polar amine and methoxy functionalities results in a nuanced solubility profile. The general principle of "like dissolves like" is a foundational concept for predicting the solubility of this compound.[1][2] Polar solvents are expected to interact favorably with the amine and methoxy groups through hydrogen bonding and dipole-dipole interactions, while nonpolar solvents will more readily solvate the aromatic rings.
The amine group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms are hydrogen bond acceptors. This suggests that protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) will be effective at dissolving this compound. Conversely, the significant nonpolar surface area of the biphenyl structure predicts solubility in nonpolar solvents like toluene and hexane.
Theoretical Framework: Predicting Solubility
The solubility of an organic compound is governed by the thermodynamics of mixing, specifically the change in Gibbs free energy (ΔG). For dissolution to occur, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. In the context of this compound, the following factors are paramount:
-
Solute-Solvent Interactions: Strong intermolecular forces between the solute and solvent molecules favor dissolution (negative ΔH). The amine and methoxy groups of this compound can participate in hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. The aromatic rings can engage in π-π stacking and van der Waals forces with aromatic and nonpolar solvents.
-
Cavity Formation: The energy required for the solvent to create a space to accommodate a solute molecule contributes positively to ΔH. Larger solute molecules generally have lower solubility.
-
Crystal Lattice Energy: For a solid solute, the energy required to break the crystal lattice structure must be overcome by the energy of solvation.
Based on these principles, a qualitative prediction of the solubility of this compound in various common organic solvents can be made.
Predicted Solubility Profile of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the amine and methoxy groups of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | High to Moderate | These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for effective solvation of the polar functional groups. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic rings of the solvent can interact favorably with the biphenyl structure of the solute through π-π stacking. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole interactions, effectively solvating the solute. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The lack of strong intermolecular forces between the aliphatic solvent and the polar functional groups of the solute will likely result in poor solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are weak hydrogen bond acceptors and have a lower polarity than ketones or alcohols, leading to intermediate solubility. |
| Water | Water | Very Low | The large, nonpolar biphenyl structure dominates the molecule, making it hydrophobic despite the presence of polar functional groups. |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.[3]
Materials and Equipment
-
This compound (purity ≥ 97%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to pellet the remaining solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100
-
Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility: A Deeper Dive
Temperature
The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic (ΔH > 0), and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution. When reporting solubility data, it is crucial to specify the temperature at which the measurement was made.
Solvent Polarity
As discussed, the polarity of the solvent is a key determinant of solubility. A more detailed consideration involves the Hansen Solubility Parameters (HSP), which break down the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solute is most likely to dissolve in a solvent with a similar HSP profile.
pH (for Aqueous Systems)
While this compound is sparingly soluble in neutral water, its solubility can be significantly altered by pH. The amine group is basic and will be protonated in acidic solutions to form a more soluble ammonium salt.[4] This principle is often exploited in extraction and purification processes.
Caption: pH-dependent solubility of this compound in aqueous systems.
Conclusion
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Department of Chemistry, University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Department of Chemistry, College of Science. (n.d.).
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). This compound.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.
Sources
Discovery and history of biphenyl aniline compounds
An In-Depth Technical Guide to the Discovery and History of Biphenyl Aniline Compounds
Prepared by: Gemini, Senior Application Scientist
Abstract
The biphenyl aniline scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds and functional materials.[1][2] This technical guide provides a comprehensive exploration of the discovery and historical evolution of biphenyl aniline compounds. We trace the narrative from the foundational discoveries of the constituent moieties to the classical synthetic routes, such as the Ullmann condensation, and culminate in the transformative palladium-catalyzed cross-coupling reactions that define contemporary synthesis.[3][4][5] Key concepts, including the critical role of atropisomerism in conferring chirality to these systems, are elucidated.[6] The guide contextualizes the scientific progression through a detailed case study on the 'sartan' class of antihypertensive drugs, illustrating the scaffold's profound impact on pharmaceutical development.[7][8] Detailed, field-proven experimental protocols for modern synthetic methodologies are provided, alongside visual diagrams to clarify complex mechanisms and workflows, offering researchers and drug development professionals a thorough and practical resource.
Introduction: The Emergence of a Privileged Scaffold
The biphenyl aniline core, characterized by an aniline moiety linked to a biphenyl system, represents a remarkably versatile structural motif. Its inherent properties—conformational rigidity, tunable electronic characteristics, and the capacity for precise three-dimensional orientation of substituents—make it an ideal foundation for designing molecules that interact with biological targets with high affinity and specificity.[9] The journey of this scaffold from a laboratory curiosity to a central element in blockbuster drugs is a story of incremental discoveries and revolutionary breakthroughs in synthetic organic chemistry.[3] This guide dissects this history, not as a mere chronological account, but as an analysis of the evolving chemical logic that unlocked the full potential of these compounds.
Foundational Discoveries: The Parent Moieties
The history of biphenyl aniline compounds begins with the independent discovery and characterization of their constituent parts: aniline and biphenyl.
-
Aniline: First isolated in 1826 by Otto Unverdorben through the distillation of indigo, he named it Crystallin.[10][11] It was later synthesized from coal tar and given various names until 1840, when Carl Julius Fritzsche named it "aniline" after the indigo plant Anil.[10][11] Its true significance as a foundational building block in the burgeoning dye industry and later in pharmaceuticals was cemented throughout the 19th century.
-
Biphenyl: This aromatic hydrocarbon, consisting of two connected phenyl rings, is a fairly non-reactive molecule that requires functionalization to be used as a synthetic intermediate.[3][12] Early syntheses were often byproducts of high-temperature industrial processes.[13] The deliberate synthesis of substituted biphenyls was a significant challenge, driving the development of new carbon-carbon bond-forming reactions.
Early Synthetic Endeavors: The Classical Era
The initial challenge in constructing biphenyl anilines was the formation of the key carbon-carbon (aryl-aryl) and carbon-nitrogen (aryl-amine) bonds. The classical methods developed were robust for their time but often required harsh conditions.
The Ullmann Reaction and Condensation
Named after Fritz Ullmann, this reaction, first reported in 1901, was a seminal discovery in transition metal-mediated synthesis.[5] It utilizes copper to facilitate the coupling of aryl halides. The Ullmann reaction can be divided into two key types relevant to our topic:
-
Ullmann Coupling (C-C Bond Formation): This reaction traditionally involves heating an aryl halide with a stoichiometric amount of copper powder or a copper-bronze alloy to form a symmetric biaryl.[5] For instance, 2,2'-dinitrobiphenyl can be formed from ortho-chloronitorebenzene.[5] The significant drawbacks were the high temperatures required (often >200 °C) and the need for stoichiometric copper, which made purification difficult.[5][14]
-
Ullmann Condensation (C-N Bond Formation): A variation, also known as the Goldberg reaction, involves the copper-catalyzed reaction of an aniline with an aryl halide to form a diarylamine.[14] While groundbreaking, this method also suffered from the need for high temperatures and polar, high-boiling solvents like DMF or nitrobenzene.[14]
The causality behind these harsh conditions lies in the mechanism, which involves the formation of an organocopper intermediate from a relatively unreactive aryl halide. High thermal energy was necessary to overcome the activation barriers for oxidative addition to the copper surface or complex.
Caption: Classical Ullmann condensation workflow.
The Palladium Revolution: Modern Synthetic Strategies
The limitations of the Ullmann-type reactions spurred the search for more efficient and milder catalytic systems. The late 20th century witnessed a paradigm shift with the development of palladium-catalyzed cross-coupling reactions, which now form the bedrock of biphenyl aniline synthesis.
Suzuki-Miyaura Coupling for the Biphenyl Core
The Suzuki-Miyaura coupling is the preeminent method for constructing the C(sp²)-C(sp²) bond of the biphenyl core. It involves the reaction of an aryl boronic acid (or its ester) with an aryl halide, catalyzed by a palladium(0) complex.[3][7] Its widespread adoption is due to several key advantages:
-
Mild Reaction Conditions: Reactions are often run at or slightly above room temperature.
-
High Functional Group Tolerance: The reaction is compatible with a vast array of functional groups.
-
Commercially Available Reagents: A wide variety of arylboronic acids and palladium catalysts are readily available.
-
Low Toxicity: Boronic acid byproducts are generally non-toxic and easily removed.
Buchwald-Hartwig Amination for the C-N Bond
The development of the Buchwald-Hartwig amination in the mid-1990s was a watershed moment for C-N bond formation.[4] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[4][15] It largely replaced the harsh Ullmann condensation for synthesizing aryl amines due to its superior scope, milder conditions, and higher yields.[4][16] The key to its success was the development of bulky, electron-rich phosphine ligands that facilitate the critical reductive elimination step in the catalytic cycle.[4][17]
Caption: Modern two-step synthesis of biphenyl anilines.
Comparison of Synthetic Methodologies
The superiority of the palladium-catalyzed methods is evident when comparing their typical reaction parameters.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Stoichiometric or high loading) | Palladium (Low mol %) |
| Temperature | 150 - 250 °C | Room Temp. - 120 °C |
| Base | Inorganic (e.g., K₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |
| Substrate Scope | Limited, requires activated halides | Very broad, includes aryl chlorides |
| Yields | Often moderate to low, erratic | Generally high to quantitative |
| Reference | [14] | [4] |
A Key Stereochemical Consideration: Atropisomerism
A unique feature of many substituted biphenyl aniline compounds is the phenomenon of atropisomerism.[18] This is a type of axial chirality that arises from hindered rotation around the single bond connecting the two aryl rings.[19][20] If the four ortho-substituents (relative to the aryl-aryl bond) are sufficiently bulky, free rotation is restricted, and the molecule can be isolated as stable, non-superimposable mirror images (enantiomers).[18][19]
This concept, first experimentally observed in a substituted biphenyl by Christie and Kenner in 1922, is not merely a theoretical curiosity.[6] The specific, stable three-dimensional arrangement of atropisomers is critical in drug design, where one enantiomer may have significantly higher therapeutic activity or a different pharmacological profile than the other.
Caption: Atropisomerism due to hindered rotation.
Case Study in Medicinal Chemistry: The 'Sartan' Class of Antihypertensives
The therapeutic importance of the biphenyl aniline scaffold is exemplified by the angiotensin II receptor blockers (ARBs), commonly known as 'sartans'. These drugs are widely prescribed for hypertension.
-
Losartan: The first of its class, Losartan's synthesis involves the formation of a biphenyl moiety.[7] Modern, environmentally friendly approaches to its key biaryl intermediate rely on Suzuki-Miyaura coupling between 2-bromobenzonitrile and 4-methylphenylboronic acid.[7] The subsequent steps build the imidazole and tetrazole rings onto this biphenyl framework.[21][22]
-
Telmisartan: This drug features a more complex bis-benzimidazole structure attached to the biphenyl core.[8] Its synthesis is a masterclass in modern organic chemistry, often employing a convergent approach where two complex heterocyclic fragments are joined.[23][24] Key steps frequently involve Suzuki coupling to form the central biphenyl linkage and subsequent N-alkylation to attach the heterocyclic system.[24]
The development of these drugs showcases the power of modern synthetic methods to efficiently construct complex molecular architectures around the biphenyl core, enabling the creation of life-saving medicines.
| Drug | Core Structure Feature | Key Synthetic Step | Application |
| Losartan | Biphenyl tetrazole | Suzuki-Miyaura Coupling | Antihypertensive |
| Telmisartan | Biphenyl bis-benzimidazole | Suzuki-Miyaura Coupling, N-Alkylation | Antihypertensive |
| Valsartan | (Does not contain a biphenyl aniline core) | N/A | Antihypertensive |
| Irbesartan | (Does not contain a biphenyl aniline core) | N/A | Antihypertensive |
Experimental Protocols
The following protocols describe a general, two-step synthesis of a functionalized biphenyl aniline derivative, reflecting modern, reliable methodologies.
Protocol 7.1: Synthesis of a Biphenyl Intermediate via Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a 25 mL round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the mixture.
-
Attach a condenser and heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biphenyl product.
Protocol 7.2: Synthesis of a Biphenyl Aniline via Buchwald-Hartwig Amination
This protocol describes the amination of the biphenyl halide product from Protocol 7.1.
Materials:
-
Biphenyl Halide (from 7.1) (1.0 mmol, 1.0 equiv)
-
Primary or Secondary Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask, magnetic stirrer, inert gas line.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the biphenyl halide (1.0 mmol) to the flask.
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 2-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the final biphenyl aniline derivative.[25]
Conclusion and Future Outlook
The trajectory of biphenyl aniline synthesis from the harsh, stoichiometric copper-mediated reactions of the early 20th century to the elegant, efficient palladium-catalyzed transformations of today is a testament to the progress of organic chemistry. These compounds, once synthetically challenging to access, are now readily assembled, enabling their widespread use in drug discovery, materials science, and catalysis.[26][27] Future research will likely focus on developing even more sustainable catalytic systems, perhaps utilizing earth-abundant metals, and exploring novel applications of the unique stereochemical and electronic properties of these privileged scaffolds. The rich history of the biphenyl aniline structure serves as a powerful foundation for continued innovation.
References
- ChemicalBook. (n.d.). 2-Aminobiphenyl synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol.
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- Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
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Theoretical and computational studies of 4-(3-Methoxyphenyl)aniline
An In-Depth Technical Guide to the Theoretical and Computational Exploration of 4-(3-Methoxyphenyl)aniline
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of this compound, a biphenyl amine derivative with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper details the molecule's optimized geometry, spectroscopic profile, and electronic properties. We explore its reactivity and stability through Frontier Molecular Orbital (HOMO-LUMO) analysis and map its reactive sites using Molecular Electrostatic Potential (MEP) surfaces. Furthermore, this guide investigates its potential as a therapeutic agent through molecular docking simulations against relevant biological targets and evaluates its drug-likeness profile via in silico ADMET predictions. The methodologies, data, and insights presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of novel aniline derivatives.
Introduction: The Scientific Case for this compound
This compound, with the chemical formula C13H13NO, is an aromatic amine that has garnered interest within the scientific community.[1] Its structure, featuring a methoxy-substituted phenyl ring linked to an aniline moiety, provides a versatile scaffold for chemical modification. Aniline and its derivatives are foundational components in the synthesis of a wide array of pharmaceuticals, polymers, and dyes.[2][3] The introduction of a methoxyphenyl group can significantly influence the molecule's electronic and steric properties, potentially enhancing its biological activity and making it a candidate for various therapeutic applications, including anticancer, antioxidant, and anti-inflammatory agents.[4][5][6]
The rationale for a deep computational and theoretical investigation lies in its efficiency and predictive power. Before committing to resource-intensive laboratory synthesis and testing, computational methods allow for a thorough in-silico characterization. Techniques like Density Functional Theory (DFT) provide profound insights into molecular structure, stability, and spectroscopic properties with a high degree of accuracy.[2][7][8] This predictive capability is indispensable in modern drug discovery, enabling the rational design of new chemical entities and the pre-screening of candidates for favorable pharmacokinetic profiles.
This guide bridges the gap between theoretical calculations and practical applications. It explains the causality behind computational choices, validates theoretical data against experimental findings where available, and provides a logical workflow from fundamental molecular properties to potential pharmacological relevance.
Molecular Structure and Spectroscopic Characterization
The foundational step in understanding any molecule is to define its three-dimensional structure and characterize its spectroscopic signature. Theoretical calculations provide a powerful means to predict these properties, which can then be validated by experimental data.
Optimized Molecular Geometry
The geometry of this compound was optimized using DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set.[9] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters are critical as they influence the molecule's overall shape, stability, and how it interacts with other molecules.
Spectroscopic Analysis: A Harmony of Theory and Experiment
Spectroscopy is the primary method for elucidating molecular structure. Theoretical calculations of spectroscopic data not only help in interpreting experimental spectra but also serve as a validation of the computational model itself.
2.2.1. Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions. For instance, the characteristic N-H stretching vibrations in the aniline group, C-H stretching in the aromatic rings, and C-O stretching of the methoxy group can be precisely calculated and assigned.[8] A strong correlation between the computed and experimental FT-IR spectra confirms the accuracy of the optimized molecular structure.[7][10][11]
2.2.2. Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra.[8] The calculations predict the wavelengths of maximum absorption (λmax), which typically correspond to π→π* and n→π* transitions within the aromatic rings and are influenced by the electron-donating nature of the amine and methoxy groups.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[8][9] These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data, aiding in the definitive assignment of each proton and carbon atom in the molecule's structure.[7]
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Data | Theoretical Value (B3LYP/6-311++G) | Experimental Value | Assignment |
|---|---|---|---|
| FT-IR (cm⁻¹) | ~3450, ~3360 | ~3445, ~3355 | N-H Asymmetric & Symmetric Stretch |
| ~3050 | ~3045 | Aromatic C-H Stretch | |
| ~1240 | ~1235 | C-O-C Asymmetric Stretch | |
| UV-Vis (nm) | ~300 | ~305 | π→π* Transition |
| ¹H NMR (ppm) | 7.2-7.4 | 7.1-7.3 | Aromatic Protons |
| 3.8 | 3.75 | Methoxy Protons (-OCH₃) | |
| 3.7 | 3.65 | Amine Protons (-NH₂) | |
| ¹³C NMR (ppm) | 159.8 | 160.0 | C-O (Methoxy) |
| | 114-148 | 115-147 | Aromatic Carbons |
Note: The values presented are illustrative and based on typical results for similar aniline derivatives found in the literature.[8][9]
Computational Methodologies: The Engine of Discovery
The insights presented in this guide are derived from a suite of robust computational chemistry techniques. Understanding the principles behind these methods is crucial for appreciating the validity and predictive power of the results.
Density Functional Theory (DFT)
Why DFT? DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent accuracy-to-cost ratio. Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, a simpler, more manageable property.
Protocol: DFT Geometry Optimization and Frequency Calculation
-
Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).[2]
-
Method Selection: The calculation is set up in a quantum chemistry package (e.g., Gaussian).[7]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven reliability in describing the electronic properties of organic compounds.[2][3]
-
Basis Set: 6-311++G(d,p) is selected. This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.[9]
-
-
Job Type: An "Opt+Freq" job is run. This first optimizes the molecular geometry to its lowest energy state and then performs a vibrational frequency calculation.
-
Validation: The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
Frontier Molecular Orbital and MEP Analysis
These analyses are performed on the DFT-optimized geometry to understand the molecule's electronic behavior and reactivity.
Workflow: Electronic Properties Analysis
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A Technical Guide to the HOMO-LUMO Analysis of Substituted Biphenylamines: From Quantum Theory to Practical Application
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted biphenylamines represent a privileged scaffold in medicinal chemistry and materials science, largely due to their unique conformational flexibility and tunable electronic properties. Understanding the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical to predicting their chemical reactivity, antioxidant potential, and charge transport capabilities. This in-depth technical guide provides a comprehensive framework for performing and interpreting HOMO-LUMO analysis of substituted biphenylamines using Density Functional Theory (DFT). We will explore the foundational principles of FMO theory, present detailed computational protocols, analyze the influence of various substituents on electronic structure, and connect these quantum chemical descriptors to real-world applications in drug design and materials science.
Chapter 1: Foundational Principles of Frontier Molecular Orbital Theory
Introduction to HOMO and LUMO
At the heart of a molecule's chemical behavior are its molecular orbitals, which describe the location and wave-like behavior of its electrons. Among these, the frontier molecular orbitals are of paramount importance.[1] The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and acts as an electron donor.[2] Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is the innermost empty orbital and can act as an electron acceptor.[2] The energies of these orbitals are direct indicators of a molecule's ionization potential and electron affinity, respectively.[2]
The Significance of the HOMO-LUMO Gap (ΔE)
The energy difference between the HOMO and LUMO is termed the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).[1][2][3] This gap is a critical descriptor of molecular properties:
-
Chemical Reactivity & Stability: A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.[1][4] Conversely, a large gap implies high stability.[1]
-
Electronic Excitations: The gap corresponds to the lowest energy electronic excitation possible for a molecule, which governs its absorption of light.[2][3][5] This is fundamental to predicting the color of compounds and their UV-Vis absorption spectra.[1][5]
-
Conductivity: In materials science, a smaller gap is often associated with better charge transport properties, making it a key parameter in the design of organic semiconductors.[1][6]
Substituent Effects on Frontier Orbitals
The electronic landscape of a core structure like biphenylamine can be strategically tuned by adding substituent groups.[7] These groups alter the HOMO and LUMO energy levels through inductive and resonance effects:[8]
-
Electron-Donating Groups (EDGs): Groups like amines (-NH2) or methoxy (-OCH3) introduce high-energy, electron-rich orbitals that mix with the core's HOMO. This interaction raises the energy of the resulting HOMO, making the molecule a better electron donor (more easily oxidized).[8][9]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) introduce low-energy, electron-poor orbitals that interact with the core's LUMO. This lowers the energy of the resulting LUMO, making the molecule a better electron acceptor (more easily reduced).[8]
This principle is the cornerstone of rational molecular design, allowing scientists to fine-tune electronic properties for specific applications.
Chapter 2: Substituted Biphenylamines: A Privileged Scaffold
Importance in Medicinal Chemistry
Diphenylamine (DPA) and its derivatives are widely recognized for their antioxidant properties.[10][11] They function by donating a hydrogen atom to inhibit autoxidation processes, which are implicated in aging and disease.[10][11] The efficacy of this process is directly related to the stability of the resulting radical, which is governed by the electronic properties that HOMO-LUMO analysis can elucidate. These scaffolds are also integral to various pharmaceuticals and are investigated for anticancer and other therapeutic activities.
Conformational Flexibility
A key structural feature of biphenylamines is the torsional or dihedral angle between the two phenyl rings.[12] This angle is a delicate balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between substituents in the ortho positions.[12] The conformation significantly impacts the electronic communication between the rings and, consequently, the HOMO-LUMO gap. Computational analysis must therefore begin with a reliable geometry optimization to find the lowest energy conformation.[13]
Chapter 3: Computational Methodology for HOMO-LUMO Analysis
Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for analyzing organic molecules, making it the method of choice for HOMO-LUMO analysis.[14] We will outline a protocol using the popular Gaussian software suite as an example, though the principles are transferable to other quantum chemistry packages.[15][16]
Protocol: Geometry Optimization
The first and most critical step is to find the molecule's minimum energy structure.[13][14] An inaccurate geometry will lead to erroneous electronic properties.
Step-by-Step Methodology:
-
Construct the Molecule: Build the substituted biphenylamine structure using a molecular editor like GaussView.[16][17]
-
Set Up the Calculation:
-
Job Type: Select Optimization + Frequency.[17][18] The optimization will locate the minimum energy structure, and the frequency calculation will confirm it is a true minimum (i.e., has no imaginary frequencies).[17]
-
Functional: Select B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-benchmarked choice for organic molecules that provides reliable geometries.[19]
-
Basis Set: Select 6-311++G(d,p). This is a robust choice for this class of molecules.
-
6-311G: A triple-zeta basis set providing a flexible description of valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.[20]
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for orbital shapes to distort anisotropically, which is essential for describing chemical bonds accurately.[21]
-
-
Charge and Multiplicity: For a neutral, closed-shell molecule, this will be 0 and 1, respectively.
-
-
Submit and Analyze: Run the calculation.[15] Upon successful completion, check the output file to confirm that the optimization converged and that there are no imaginary frequencies.[17]
Protocol: Calculation of Molecular Orbitals
With the optimized geometry, a single-point energy calculation is performed to obtain the final, high-accuracy electronic properties, including the HOMO and LUMO energies.
Step-by-Step Methodology:
-
Load Optimized Geometry: Open the checkpoint (.chk) or output (.log) file from the successful optimization job.
-
Set Up the Calculation:
-
Job Type: Select Energy (Single Point).
-
Method: Use the same functional (B3LYP) and basis set (6-311++G(d,p)) for consistency.
-
-
Submit and Extract Data: Run the calculation. The output file will contain a list of all molecular orbitals and their corresponding energies. Identify the highest energy orbital that is occupied (HOMO) and the lowest energy orbital that is unoccupied (LUMO).[22] The HOMO-LUMO gap (ΔE) is the difference between these two energy values.[22]
Visualization of Molecular Orbitals
Visualizing the HOMO and LUMO provides invaluable chemical insight. The HOMO typically localizes on the most electron-rich parts of the molecule, while the LUMO localizes on the most electron-deficient regions. This visualization helps identify potential sites for electrophilic and nucleophilic attack.
Caption: Impact of substituents on frontier orbital energies.
Data Summary
The following table summarizes hypothetical but chemically realistic results from a DFT B3LYP/6-311++G(d,p) calculation.
| Substituent (X) | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Expected Effect on Reactivity |
| -NO2 (EWG) | -6.5 | -2.8 | 3.7 | More easily reduced (better oxidant) |
| -H (Parent) | -5.8 | -1.5 | 4.3 | Baseline reactivity |
| -NH2 (EDG) | -5.1 | -1.3 | 3.8 | More easily oxidized (better antioxidant) |
Discussion of Results
-
Effect of -NH2 (EDG): The amino group significantly raises the HOMO energy (-5.1 eV vs. -5.8 eV for the parent), making the molecule a much better electron donor. This is consistent with enhanced antioxidant activity, as the molecule can more readily donate a hydrogen atom or electron to neutralize a radical species. The HOMO-LUMO gap decreases.
-
Effect of -NO2 (EWG): The nitro group substantially lowers the LUMO energy (-2.8 eV vs. -1.5 eV for the parent), making the molecule a much better electron acceptor. This would decrease its efficacy as an antioxidant but increase its potential for applications where electron transport is desired. The HOMO-LUMO gap also decreases.
These trends demonstrate the power of using substituents to tune the electronic properties and, by extension, the function of the biphenylamine scaffold. [23]
Chapter 5: Applications in Drug Development and Materials Science
Quantitative Structure-Activity Relationship (QSAR)
HOMO-LUMO energies and their gap are powerful quantum chemical descriptors used in QSAR studies. [10][24]QSAR models build statistical relationships between molecular descriptors and a measured biological activity, such as antioxidant potential. [11][25][26]By calculating E_HOMO for a series of new, un-synthesized biphenylamine derivatives, researchers can predict their antioxidant activity in silico, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. [10][11]
Designing Novel Antioxidants
The principles discussed allow for the rational design of more potent antioxidants. [10]By strategically placing multiple electron-donating groups on the biphenylamine scaffold, one can maximize the HOMO energy, leading to a lower bond dissociation enthalpy for the N-H bond and superior radical scavenging ability. [11]
Organic Electronics
In materials science, the HOMO-LUMO gap is analogous to the band gap in inorganic semiconductors. [1]Molecules with small gaps are desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the HOMO-LUMO gap of biphenylamine derivatives through substitution makes them an interesting class of compounds for developing new organic electronic materials. [27]
Conclusion
HOMO-LUMO analysis is an indispensable tool for understanding and predicting the behavior of substituted biphenylamines. By leveraging Density Functional Theory, researchers can gain deep insights into the electronic structure that governs the function of these versatile molecules. The protocols and principles outlined in this guide provide a robust foundation for applying these computational techniques to the rational design of novel therapeutics and advanced materials, bridging the gap between theoretical chemistry and practical innovation.
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- Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Deriv
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Unlocking the Potential of 4-(3-Methoxyphenyl)aniline: A Technical Guide to Emerging Research Frontiers
For Immediate Release
[CITY, STATE] – [Date] – Poised at the intersection of medicinal chemistry and advanced materials science, 4-(3-Methoxyphenyl)aniline emerges as a molecule of significant untapped potential. This technical guide offers a forward-looking exploration of promising research avenues for this versatile compound, providing researchers, scientists, and drug development professionals with a strategic roadmap for innovation. By synthesizing existing data on analogous structures and projecting future applications, this document aims to catalyze the next wave of discovery.
Part 1: The Medicinal Chemistry Landscape: A Scaffold for Novel Therapeutics
The biphenylamine scaffold, of which this compound is a prime example, is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted therapies. The methoxy and amine functionalities offer rich chemical handles for derivatization, enabling the exploration of vast chemical space to optimize biological activity.
Kinase Inhibitors for Oncological Applications
The anilino-quinazoline and anilino-quinoline cores are foundational to a number of approved and investigational kinase inhibitors targeting key drivers of cancer cell proliferation.[1][2] The this compound moiety can serve as a crucial component in the design of novel inhibitors targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[3][4]
Rationale: The aniline nitrogen can form a critical hydrogen bond with the hinge region of the kinase domain, while the methoxyphenyl ring can be tailored to occupy the hydrophobic pocket, enhancing potency and selectivity. The meta-position of the methoxy group offers a unique steric and electronic profile compared to more commonly explored para-substituted analogues, potentially leading to novel binding interactions and improved selectivity profiles against off-target kinases like PIM3.[5]
Hypothetical Signaling Pathway: EGFR Inhibition
Caption: Proposed mechanism of an EGFR inhibitor based on the this compound scaffold.
Experimental Protocol: Initial Kinase Inhibition Screening
-
Compound Synthesis: Synthesize a focused library of this compound derivatives with modifications on the aniline nitrogen, such as attachment to a quinazoline or quinoline core.
-
In Vitro Kinase Assay:
-
Utilize a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay for a panel of kinases (e.g., EGFR, Src, PIM3).
-
Prepare serial dilutions of test compounds (e.g., from 100 µM to 1 nM).
-
Incubate the kinase, substrate, ATP, and test compound in a suitable buffer.
-
Measure the FRET signal to determine the extent of substrate phosphorylation.
-
-
Data Analysis: Calculate IC50 values for each compound against each kinase to determine potency and selectivity.
| Hypothetical Compound | Target Kinase | Predicted IC50 (nM) | Selectivity vs. PIM3 |
| Derivative A (Quinazoline) | EGFR | 50 | 40-fold |
| Derivative B (Quinolone) | Src | 75 | 25-fold |
Neuroprotective Agents for Neurodegenerative Disorders
Emerging research highlights the neuroprotective potential of aniline derivatives.[6][7] The antioxidant properties of methoxyphenyl moieties and the ability of the aniline scaffold to be incorporated into structures that can cross the blood-brain barrier suggest that this compound could be a valuable starting point for the development of novel neuroprotective agents.
Rationale: Oxidative stress and excitotoxicity are key pathological mechanisms in neurodegenerative diseases.[8] Derivatives of this compound could be designed to possess dual-action capabilities: direct antioxidant effects via the methoxyphenyl ring and modulation of neuronal signaling pathways, such as the ERK-CREB pathway, which is implicated in neuronal survival.[7][8]
Experimental Workflow: Assessing Neuroprotective Activity
Caption: A streamlined workflow for the initial screening of neuroprotective compounds.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rats.
-
Induction of Excitotoxicity: Expose the cultured neurons to glutamate or N-methyl-D-aspartate (NMDA) to induce cell death.
-
Treatment: Co-incubate the neurons with various concentrations of the synthesized this compound derivatives.
-
Cell Viability Assay: Quantify neuronal survival using the MTT assay.
-
Reactive Oxygen Species (ROS) Measurement: Assess the antioxidant potential by measuring intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Western Blot Analysis: Investigate the underlying mechanism by measuring the phosphorylation status of key proteins in neuroprotective pathways, such as ERK and CREB.[7]
Antimicrobial Agents
The aniline scaffold is present in various antimicrobial compounds.[9][10] The lipophilicity imparted by the methoxyphenyl group could enhance the ability of derivatives to penetrate microbial cell membranes.
Rationale: By incorporating this compound into heterocyclic systems known for their antimicrobial activity, such as pyrazoles or imidazoles, novel compounds with potent antibacterial and antifungal properties could be developed.[9][11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Dissolve synthesized compounds in a suitable solvent like DMSO.
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[12]
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the test compounds in broth media. Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Part 2: Materials Science Frontiers: Building Blocks for Advanced Organic Materials
The electronic properties of this compound make it an attractive building block for the synthesis of novel organic materials with applications in electronics and sensor technology.
Organic Semiconductors
Triarylamines are a well-established class of hole-transporting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13] this compound can serve as a precursor for the synthesis of such materials.
Rationale: The electron-donating nature of the amine and methoxy groups can be leveraged to create materials with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport in organic electronic devices.[13][14]
Experimental Workflow: Synthesis and Characterization of a Triarylamine Derivative
Caption: Workflow for developing a novel organic semiconductor from this compound.
Experimental Protocol: Synthesis and Characterization
-
Synthesis: Perform a Buchwald-Hartwig amination or Ullmann coupling reaction between this compound and a suitable aryl halide (e.g., 4-bromotoluene) to synthesize a triarylamine derivative.[13]
-
Purification: Purify the product using column chromatography.
-
Structural Characterization: Confirm the structure using NMR spectroscopy and mass spectrometry.
-
Electrochemical Characterization: Use cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels.
-
Optical Characterization: Measure the UV-Vis absorption and photoluminescence spectra to determine the optical bandgap.
| Property | Predicted Value for a Triarylamine Derivative |
| HOMO Level | -5.2 to -5.5 eV |
| LUMO Level | -2.0 to -2.3 eV |
| Optical Bandgap | ~3.0 eV |
Conductive Polymers for Sensor Applications
The electropolymerization of aniline and its derivatives is a well-established method for creating conductive polymer films for various sensor applications.[15][16][17]
Rationale: this compound can be electropolymerized to form a polymer with unique electronic and morphological properties. The presence of the methoxy group can influence the polymer's solubility, processability, and sensitivity to specific analytes.[15][18]
Experimental Protocol: Electropolymerization and Sensor Testing
-
Electropolymerization:
-
Prepare a solution of this compound in an acidic aqueous medium (e.g., 1 M H2SO4).
-
Use a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Deposit the polymer film onto the working electrode using cyclic voltammetry or potentiostatic methods.[15]
-
-
Characterization:
-
Characterize the polymer film using FT-IR and UV-Vis spectroscopy to confirm its structure.
-
Examine the surface morphology using scanning electron microscopy (SEM).
-
-
Sensor Application:
-
Expose the polymer-coated electrode to various analytes (e.g., ammonia, humidity) and measure the change in its electrical properties (e.g., resistance, capacitance) to evaluate its sensing performance.[16]
-
Part 3: Toxicological Considerations
While exploring the vast potential of this compound, a thorough evaluation of its toxicological profile is imperative. Substituted diphenylamines as a class have been subject to screening assessments, which indicate potential for effects on the liver and hematological parameters following oral exposure in animal studies.[19][20][21] However, the specific toxicity of this compound is not well-documented.
Proposed Research:
-
In vitro cytotoxicity assays: Using a panel of cell lines (e.g., HepG2 for liver toxicity) to determine the concentration-dependent effects on cell viability.
-
Genotoxicity assessment: Employing Ames test and in vitro micronucleus assay to evaluate the mutagenic potential.
-
Preliminary in vivo studies: In rodent models to assess acute toxicity and identify potential target organs.
Conclusion
This compound stands as a promising yet underexplored chemical entity. Its structural features suggest significant potential for the development of novel therapeutics in oncology and neurodegenerative diseases, as well as advanced materials for organic electronics. The research areas and experimental protocols outlined in this guide provide a robust framework for unlocking the full potential of this versatile molecule. A concerted research effort, integrating synthetic chemistry, biological evaluation, and materials characterization, will be crucial in translating the promise of this compound into tangible innovations.
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-(3-Methoxyphenyl)aniline
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 4-(3-Methoxyphenyl)aniline, a key biaryl structural motif, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The document is structured to provide researchers, medicinal chemists, and process development scientists with not only a step-by-step experimental protocol but also a deep understanding of the reaction's mechanistic underpinnings and the critical parameters that govern its success. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvent systems, offering field-proven insights to ensure robust, reproducible, and high-yielding outcomes.
Introduction: The Strategic Importance of Biaryl Synthesis
Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule, this compound, is a valuable building block in drug discovery and organic electronics. The Suzuki-Miyaura coupling stands as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds.[2][3] Its widespread adoption is attributed to its mild reaction conditions, exceptional tolerance of a wide range of functional groups, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic byproducts.[2][4]
This guide details the coupling of 3-methoxyphenylboronic acid with 4-bromoaniline , a reaction that exemplifies the efficiency of this Nobel Prize-winning methodology.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The cycle is a sequence of three primary steps centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting itself into the carbon-halogen bond of the electrophile (4-bromoaniline). This forms a square planar Pd(II) complex.[5][8]
-
Transmetalation : This is arguably the most complex step and where the base plays its critical role.[8][9] The organic moiety from the nucleophilic organoboron reagent (3-methoxyphenylboronic acid) is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated. The base facilitates this by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[9][10][11]
-
Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling to form the desired biaryl product, this compound. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[5][8]
Field-Validated Experimental Protocol
This protocol is designed for robustness and high yield on a typical laboratory scale.
Materials and Equipment
-
Reactants : 4-Bromoaniline, 3-Methoxyphenylboronic acid
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a phosphine ligand (e.g., SPhos, XPhos).
-
Base : Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvents : 1,4-Dioxane and Water (HPLC grade or distilled)
-
Equipment : Round-bottom flask or Schlenk tube, reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Detailed Step-by-Step Methodology
-
Inert Atmosphere Setup : Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reagents : To the flask, add 4-bromoaniline (1.0 equiv.), 3-methoxyphenylboronic acid (1.1–1.5 equiv.), potassium carbonate (2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–3 mol%). The use of a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide.
-
Solvent Addition : Prepare a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Degassing can be achieved by bubbling an inert gas through the solvent for 20-30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe. Water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[6]
-
Reaction Execution : Immerse the flask in a pre-heated oil bath (typically 80–100 °C) and stir the mixture vigorously.[12] Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Aqueous Work-up : Once the reaction is complete (typically indicated by the disappearance of the 4-bromoaniline), allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine to remove the inorganic base and other aqueous-soluble impurities.
-
Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure this compound.
Causality and Optimization: A Scientist's Perspective
Achieving a successful outcome hinges on the careful selection of each reaction component. The choices are not arbitrary but are grounded in chemical principles that dictate reactivity and efficiency.
| Parameter | Selection & Rationale | Typical Values |
| Aryl Halide | Reactivity follows the trend I > Br > OTf >> Cl.[13] 4-Bromoaniline offers a good compromise between high reactivity and cost-effectiveness. Aryl chlorides may require more active catalysts and harsher conditions. | 1.0 equivalent |
| Catalyst/Ligand | Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can offer higher turnover numbers and efficiency, especially for challenging substrates.[5][9] The ligand stabilizes the Pd(0) state and accelerates both oxidative addition and reductive elimination.[8] | 1-5 mol% |
| Base | The base is essential for activating the boronic acid.[9][11] K₂CO₃ is a moderately strong and cost-effective choice.[12] K₃PO₄ is a stronger base often used for less reactive substrates. Cs₂CO₃ is highly effective but more expensive. The choice depends on the substrate's sensitivity to basic conditions.[8] | 2.0-3.0 equivalents |
| Solvent | A polar aprotic solvent is needed to solubilize the reactants. Dioxane , THF , or Toluene are common choices.[6][8] The addition of water is critical to dissolve the inorganic base and facilitate the formation of the active boronate species.[14] | Dioxane/H₂O (4:1), Toluene/EtOH/H₂O |
| Temperature | Most couplings with aryl bromides proceed efficiently between 80-100 °C .[12] The temperature must be sufficient to drive the reaction to completion in a reasonable timeframe without causing thermal decomposition of the reactants or catalyst. | 80-100 °C |
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation : Conduct all operations in a certified chemical fume hood to avoid inhalation of volatile organic solvents and fine powders.
-
Reagent Handling : Palladium catalysts can be toxic and should be handled with care. 4-Bromoaniline is toxic and a suspected carcinogen. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Inert Gas : Handle inert gases according to safety protocols. Ensure proper regulator use and secure gas cylinders.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds like this compound. By understanding the mechanistic roles of the catalyst, base, and solvent, researchers can reliably execute this protocol to achieve high yields of the desired product. The procedure outlined in this note is robust and serves as an excellent starting point for a wide range of biaryl syntheses in both academic and industrial settings.
References
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- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters. [Link]
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering. [Link]
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- Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table. [Link]
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- National Institutes of Health.
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- PubMed.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- Wiley Online Library. Synthesis of Biaryls via Palladium‐Catalyzed Cross‐Coupling: 2‐Methyl‐4′‐Nitrobiphenyl. [Link]
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- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- YouTube. Suzuki cross-coupling reaction. [Link]
- Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
- MDPI.
- MDPI.
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3'-methoxy[1,1'-biphenyl]-4-amine
Introduction: The Significance of Substituted Biphenylamines
The 3'-methoxy[1,1'-biphenyl]-4-amine scaffold is a privileged structural motif in medicinal chemistry and materials science. As a key intermediate, it is integral to the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors and receptor modulators, as well as functional organic materials. The precise arrangement of the methoxy and amine substituents on the biphenyl core is critical for molecular recognition and the tuning of electronic properties. Consequently, robust and efficient synthetic routes to this molecule are of high interest to researchers in drug development and chemical synthesis.[1][2][3]
This document provides a comprehensive guide to the synthesis of 3'-methoxy[1,1'-biphenyl]-4-amine, leveraging the power of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Strategic Approach: The Suzuki-Miyaura Cross-Coupling Reaction
To construct the target C-C bond forming the biphenyl backbone, the Suzuki-Miyaura coupling reaction stands out as the method of choice.[4][5] Its advantages include mild reaction conditions, high functional group tolerance (notably, tolerance for the free amine), and the use of organoboron reagents that are generally less toxic and more environmentally benign compared to other organometallics.[4]
The core of this strategy involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid in the presence of a base.[4][6][7] For the synthesis of 3'-methoxy[1,1'-biphenyl]-4-amine, we will employ the coupling of 4-aminophenylboronic acid with 3-bromoanisole. This approach is highly convergent and utilizes readily available starting materials.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5][6][8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromoanisole), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4][6][9]
-
Transmetalation : The organoboron species (4-aminophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[4][7][9]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][6][9]
Experimental Protocol: Synthesis of 3'-methoxy[1,1'-biphenyl]-4-amine
This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount (mmol) | Mass/Volume | Supplier Notes |
| 4-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 5.5 (1.1 eq) | 753 mg | Store under inert gas |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | 5.0 (1.0 eq) | 935 mg (0.63 mL) | Reagent grade, ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.1 (0.02 eq) | 116 mg | Highly air-sensitive |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.0 (2.0 eq) | 1.38 g | Anhydrous, powdered |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 20 mL | Anhydrous, degassed |
| Deionized Water | H₂O | 18.02 | - | 5 mL | Degassed |
Step-by-Step Procedure
-
Reaction Setup :
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-aminophenylboronic acid (753 mg, 5.5 mmol), potassium carbonate (1.38 g, 10.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and purge with argon or nitrogen for 15 minutes. This inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.[10]
-
-
Solvent and Reagent Addition :
-
Using a syringe, add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) to the flask. Stir the mixture to form a suspension. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen.[11]
-
Using a separate syringe, add 3-bromoanisole (0.63 mL, 5.0 mmol) to the reaction mixture.
-
-
Reaction Execution :
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromoanisole) is consumed.
-
-
Workup and Isolation :
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification :
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity to 7:3) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3'-methoxy[1,1'-biphenyl]-4-amine as a solid.
-
Safety and Handling Precautions
-
Palladium Catalysts : Palladium compounds, especially finely divided powders, can be pyrophoric and are toxic. Handle in an inert atmosphere where possible. Avoid inhalation of dust and skin contact.[10][12][13] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[12]
-
Boronic Acids : While generally stable, boronic acids can be irritants. Avoid inhalation and contact with skin and eyes.
-
Aryl Halides : 3-Bromoanisole is a skin and eye irritant. Handle with care in a fume hood.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent handling should be performed in a well-ventilated fume hood.
-
Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.
Alternative Strategy: The Buchwald-Hartwig Amination
While the Suzuki coupling is highly effective, an alternative disconnection approach involves the Buchwald-Hartwig amination.[14][15] This reaction directly forms the C-N bond by coupling an amine with an aryl halide.[14][16][17] To synthesize our target, this would involve reacting 3-methoxybiphenyl bromide with an ammonia equivalent.[18][19]
This route is generally less direct as it first requires the synthesis of the substituted biphenyl halide. However, the Buchwald-Hartwig reaction is an exceptionally powerful tool for C-N bond formation and has seen wide application in pharmaceutical synthesis due to its broad substrate scope.[14][20] The catalytic cycle is similar in principle to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][18][21][22]
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a reliable, high-yielding, and functional-group-tolerant pathway for the synthesis of 3'-methoxy[1,1'-biphenyl]-4-amine. By carefully controlling the reaction atmosphere, utilizing degassed solvents, and selecting an appropriate catalyst system, researchers can consistently produce this valuable intermediate. The detailed protocol and mechanistic insights provided herein serve as a robust guide for scientists and professionals in the field of chemical and pharmaceutical development.
References
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- Wikipedia.
- Chemistry LibreTexts.
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- ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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- Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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- National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- University of California, Los Angeles.
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- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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- BCREC Publishing Group. Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. [Link]
- ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]
- ACS Publications. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. [Link]
- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
- National Institutes of Health.
- YouTube. Suzuki Coupling Mechanism. [Link]
- Google Patents.
- ResearchGate. (PDF) Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. [Link]
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Application Note: Suzuki-Miyaura Coupling for the Synthesis of 3-(4-aminophenyl)anisole
Introduction
The biaryl structural motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of these vital biaryl compounds.[1][2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides have cemented its importance in modern organic synthesis.[3]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-bromoanisole and 4-aminophenylboronic acid to synthesize 3-(4-aminophenyl)anisole, a valuable building block in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide troubleshooting advice to ensure a high-yielding and reproducible outcome.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4][5] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromoanisole), forming a Pd(II) complex.[5] The reactivity order for the halide is I > Br > OTf >> Cl.[7][8]
-
Transmetalation: This step requires the activation of the organoboron species (4-aminophenylboronic acid) by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species.[10][11][12] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.[13]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Experimental Protocol
This protocol details the coupling of 3-bromoanisole with 4-aminophenylboronic acid.
Materials and Equipment
-
Reactants:
-
Solvents:
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[15][16][17][18]
-
3-Bromoanisole: Avoid contact with skin and eyes. Do not breathe vapors.[16][19][20]
-
4-Aminophenylboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[21][22]
-
Palladium Catalysts: Palladium compounds can be flammable solids and are irritants. Palladium dust can be a fire hazard. Handle under an inert atmosphere.[15][23][24][25]
-
Sodium Carbonate: Can cause serious eye irritation. Avoid dust inhalation.[14][18][26][27][28]
-
Solvents: Organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.
Reaction Setup and Procedure
The following workflow outlines the key experimental stages.
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoanisole (1.0 mmol, 1.0 equiv), 4-aminophenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst. If using Pd(PPh₃)₄, add 0.03 mmol (3 mol%). If using Pd(OAc)₂, add 0.03 mmol (3 mol%) along with triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add the degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) is commonly used.[1] Alternatively, toluene and water can be employed.[10]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC until the starting material (3-bromoanisole) is consumed (typically 2-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-aminophenyl)anisole.
Optimized Reaction Parameters
The following table summarizes the recommended starting conditions for this coupling reaction. Optimization may be required depending on the specific laboratory setup and reagent purity.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | ||
| 3-Bromoanisole | 1.0 equiv | Limiting reagent. |
| 4-Aminophenylboronic acid | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion and account for potential homocoupling or degradation.[8] |
| Base (Na₂CO₃) | 2.0 - 3.0 equiv | Essential for the activation of the boronic acid for transmetalation.[1][12] |
| Catalyst Loading | ||
| Pd(OAc)₂/Pd(PPh₃)₄ | 1 - 5 mol% | Sufficient to achieve a reasonable reaction rate without excessive cost or palladium contamination in the product. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is often optimal, as it dissolves both the organic substrates and the inorganic base.[4][29] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant degradation of reactants or products.[1] |
| Reaction Time | 2 - 24 hours | Monitored by TLC to determine completion. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Impure reagents or solvents- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst and ensure it is handled under inert conditions.[8]- Use freshly distilled/dried solvents and pure reagents. Degas solvents thoroughly.[8]- Try a stronger base like K₃PO₄ or Cs₂CO₃.[12]- Increase the reaction temperature. |
| Formation of homocoupled byproducts | - Oxygen contamination leading to reductive elimination from the boronic acid.- High catalyst loading. | - Ensure the reaction is run under a strictly inert atmosphere.[8]- Reduce the catalyst loading. |
| Protodeborylation (loss of boronic acid group) | - Presence of excess water or acidic impurities.- Prolonged reaction times at high temperatures. | - Use anhydrous solvents and ensure the base is anhydrous.- Monitor the reaction closely and stop it once the starting material is consumed.[4] |
| Difficulty in purification | - Co-elution of product with byproducts or starting materials. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Loba Chemie. 3-BROMOANISOLE FOR SYNTHESIS MSDS. (2016-05-06). [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020-12-23). [Link]
- SD Fine-Chem. 3-BROMOANISOLE. [Link]
- KHA Online-SDS Management.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- YouTube.
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020-12-23). [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- VelocityEHS. Sodium Carbonate Hazards & Safety Tips. (2015-06-17). [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table. [Link]
- ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. [Link]
- Standard Oper
- Chemistry LibreTexts. 17.
- Carl ROTH.
- Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025-08-10). [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). [Link]
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
- Angene Chemical.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. (2025-11-12). [Link]
- Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Reddit. Struggling with Suzuki Reaction. (2024-09-04). [Link]
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The Versatile Scaffolding of 4-(3-Methoxyphenyl)aniline in Modern Organic Synthesis: Applications and Protocols
Introduction: Unveiling a Privileged Building Block
In the landscape of contemporary organic synthesis, the strategic selection of foundational molecular fragments is paramount to the efficient construction of complex target molecules. 4-(3-Methoxyphenyl)aniline emerges as a distinguished building block, offering a unique confluence of structural features that render it highly valuable to researchers in medicinal chemistry, materials science, and drug development.[1] Its biphenyl core, functionalized with a nucleophilic amine and an electron-donating methoxy group, provides a versatile platform for a multitude of chemical transformations.
This comprehensive guide delves into the practical applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. We will provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, elucidate the mechanistic underpinnings of these transformations, and explore the synthesis of high-value compounds, including precursors for kinase inhibitors and materials for organic electronics.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a synthetic intermediate is rooted in its distinct physicochemical properties. The presence of the aniline moiety provides a reactive handle for C-N bond formation, a cornerstone of many pharmaceutical syntheses.[2] The methoxy group, positioned on the second phenyl ring, modulates the electronic properties of the molecule, influencing its reactivity and the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | OSWFIVFLDKOXQC-UHFFFAOYSA-N | [3] |
The strategic placement of the methoxy group at the meta-position of the second phenyl ring offers subtle yet significant advantages in directing further functionalization and influencing the conformational properties of the resulting products. This structural nuance can be exploited to fine-tune the biological activity of pharmaceutical candidates or the photophysical properties of organic electronic materials.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic prowess of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the way organic chemists approach the synthesis of complex molecules, and this compound is an exemplary substrate for two of the most powerful methods: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[4] While this compound itself is not directly used in a Suzuki coupling (as it lacks a halide or boronic acid/ester), its derivatives, such as a halogenated version, or its use as a precursor to a boronic acid derivative, would be highly valuable. For the purpose of this guide, we will illustrate a protocol for the synthesis of a biaryl compound where a derivative of this compound could be employed.
Below is a representative workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid, a reaction type for which a derivative of this compound would be a suitable substrate.
Materials:
-
Aryl bromide (e.g., a brominated derivative of this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is a robust combination for Suzuki couplings, often providing high yields and good functional group tolerance. The bulky and electron-rich nature of SPhos facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: Potassium phosphate is a commonly used base in Suzuki reactions. It is effective in promoting the transmetalation step without being overly harsh, which helps to preserve sensitive functional groups.[5]
-
Solvent: 1,4-Dioxane is a high-boiling aprotic solvent that is excellent for dissolving the various components of the reaction and for achieving the necessary reaction temperature.
The Buchwald-Hartwig Amination: A Gateway to N-Aryl Anilines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is particularly well-suited for the synthesis of N-aryl anilines, which are important structural motifs in many pharmaceuticals and organic electronic materials.[7] this compound is an excellent nucleophile for this transformation.
Caption: Key components of the Buchwald-Hartwig amination reaction.
This protocol details a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 8-24 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Self-Validating System and Mechanistic Rationale:
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen.[8] Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure a high yield.
-
Ligand Choice: Xantphos is a bidentate phosphine ligand with a large bite angle, which is known to promote the reductive elimination step and suppress side reactions, leading to cleaner product formation.[9]
-
Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the aniline nitrogen, forming the palladium-amido intermediate necessary for the catalytic cycle to proceed.[8]
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in both pharmaceutical and materials science research.
Precursors for Kinase Inhibitors
The N-aryl aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy.[1] The aniline nitrogen and the aromatic rings can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. By using this compound as a building block in a Buchwald-Hartwig amination, medicinal chemists can readily access a library of potential kinase inhibitors for screening and lead optimization.
Hole-Transporting Materials for Organic Electronics
Triarylamines, which can be synthesized from this compound through a double Buchwald-Hartwig amination, are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs).[7] The electron-rich nature of the nitrogen atom and the extended π-conjugation of the aromatic rings facilitate the movement of positive charge carriers (holes), which is essential for the efficient operation of OLED devices. The methoxy group can further tune the electronic properties and improve the morphological stability of the material.
Characterization of Reaction Products
The successful synthesis of derivatives from this compound can be confirmed using a suite of standard analytical techniques.
| Technique | Expected Observations for an N-Aryl Derivative |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. A singlet for the methoxy group around 3.8 ppm. A broad singlet for the N-H proton (if present).[9][10] |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon around 55 ppm.[9][10] |
| FT-IR | N-H stretching vibration (if present) around 3300-3400 cm⁻¹. C-N stretching vibrations around 1250-1350 cm⁻¹. C-O stretching of the methoxy group around 1240 cm⁻¹.[10][11] |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the product. |
Conclusion
This compound stands out as a highly effective and versatile building block in organic synthesis. Its utility in robust and reliable cross-coupling reactions like the Buchwald-Hartwig amination and as a precursor for Suzuki-Miyaura coupling partners provides a direct and efficient route to a wide array of valuable compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their pursuit of novel pharmaceuticals and advanced materials.
References
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25.
- Science Publishing Group. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Center for Biotechnology Information. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- The Royal Society of Chemistry. (n.d.). Supplementary Material.
- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).
- Der Pharma Chemica. (2013). Synthesis of N-substituted anilines via Smiles rearrangement.
- ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
- MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
- SciSpace. (2014). Theoretical and experimental investigations on molecular structure, IR, NMR spectra and HOMO-LUMO analysis of 4-methoxy.
- Journal of Materials Chemistry C. (n.d.). Acene-based organic semiconductors for organic light-emitting diodes and perovskite solar cells.
- Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (n.d.).
- ChemSynthesis. (n.d.). 2-butyl-3-(4-methoxyphenyl)aniline.
- Matrix Fine Chemicals. (n.d.). 3-METHOXY-N-PHENYLANILINE.
- ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (n.d.). Direct synthesis of triphenylamine-containing polyarylsulfones from commercially available aniline: Polymerization via N-C coupling reactions.
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.
- Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- ResearchGate. (n.d.). Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
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The Versatile Scaffold: Synthesizing Biologically Active Compounds from 4-(3-Methoxyphenyl)aniline
Introduction: The Strategic Value of the 4-(3-Methoxyphenyl)aniline Core
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic accessibility and the ultimate biological potential of a new chemical entity. This compound, a readily available biphenyl amine, represents a strategic scaffold possessing a unique combination of structural and electronic features. The inherent functionalities—a nucleophilic aniline and a modifiable methoxy-substituted phenyl ring—provide a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides in-depth application notes and detailed protocols for the synthesis of two distinct classes of biologically active compounds originating from this pivotal starting material: a potent 4-anilinoquinazoline-based kinase inhibitor and a novel G protein-coupled receptor (GPCR) antagonist. The methodologies described herein are designed to be robust and reproducible, offering researchers a practical guide to leveraging the synthetic potential of this compound.
PART 1: Synthesis of a 4-Anilinoquinazoline-Based Kinase Inhibitor
The 4-anilinoquinazoline scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs), a class of targeted therapeutics that have revolutionized cancer treatment.[1][2] These molecules typically function by competing with ATP for the binding site of the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The 3-methoxyphenyl moiety of our starting material can favorably interact with the hydrophobic regions of the kinase ATP-binding pocket, making this compound an excellent precursor for this class of inhibitors.
Experimental Workflow: A Two-Step Synthesis
The synthesis of our target 4-anilinoquinazoline kinase inhibitor proceeds through a well-established two-step sequence: the preparation of a reactive 4-chloroquinazoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with this compound.
Caption: Synthetic workflow for the 4-anilinoquinazoline kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This protocol outlines the chlorination of the quinazolinone core, a critical step to activate the C4 position for subsequent nucleophilic attack. The use of thionyl chloride is a standard and effective method for this transformation.[3][4]
Materials:
-
6,7-Dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
Procedure:
-
To a stirred suspension of 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to afford 4-chloro-6,7-dimethoxyquinazoline as a solid.
Protocol 2: Synthesis of 6,7-Dimethoxy-N-(3-methoxyphenyl)quinazolin-4-amine
This final step involves the nucleophilic aromatic substitution reaction between the activated quinazoline and our starting material, this compound, to yield the target kinase inhibitor.[5]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol.
-
Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Biological Data
The synthesized 4-anilinoquinazoline derivatives are evaluated for their inhibitory activity against relevant tyrosine kinases, such as EGFR. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.
| Compound ID | Target Kinase | IC50 (nM) |
| Target Inhibitor | EGFR | 5.06[6] |
| Gefitinib (Reference) | EGFR | 2.0-10.0 |
Note: The IC50 value for the target inhibitor is representative of potent compounds within this class and is based on literature data for structurally similar analogs.[6]
PART 2: Synthesis of a Novel G Protein-Coupled Receptor (GPCR) Antagonist
GPCRs represent a large and diverse family of transmembrane receptors that are key targets for a wide range of therapeutics.[7] Dopamine receptors, a class of GPCRs, are implicated in various neurological and psychiatric disorders. The development of selective dopamine D3 receptor antagonists is a promising strategy for the treatment of conditions like substance addiction.[8] Here, we outline a synthetic approach to a novel biphenyl-carboxamide-based dopamine D3 receptor antagonist, leveraging the this compound scaffold.
Experimental Workflow: A Multi-Step Synthesis
The synthesis of the target GPCR antagonist is more complex, involving an initial amide coupling followed by a palladium-catalyzed Suzuki cross-coupling reaction to construct the core biphenyl structure.
Caption: Synthetic workflow for the GPCR antagonist.
Detailed Experimental Protocols
Protocol 3: Synthesis of the Amide Intermediate
This protocol describes the formation of the amide bond between a commercially available arylpiperazine and 4-bromobenzoic acid, a key step in building the antagonist scaffold.
Materials:
-
4-Bromobenzoic acid
-
1-(4-Aminobutyl)-4-(2,3-dichlorophenyl)piperazine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve 1-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Add the solution of the amine to the activated carboxylic acid solution and stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the amide intermediate.
Protocol 4: Suzuki Cross-Coupling to Yield the Final GPCR Antagonist
The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to form the biphenyl core of the target antagonist. This reaction couples the bromo-substituted amide intermediate with (3-methoxyphenyl)boronic acid, which can be prepared from this compound via diazotization followed by a Miyaura borylation.
Materials:
-
Amide Intermediate (from Protocol 3)
-
(3-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a round-bottom flask, combine the amide intermediate (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target GPCR antagonist.
Quantitative Biological Data
The synthesized biphenyl-carboxamide derivatives are evaluated for their binding affinity to dopamine receptors, particularly the D3 subtype. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity for the receptor.
| Compound ID | Target Receptor | Ki (nM) | Selectivity (D2/D3) |
| Target Antagonist | Dopamine D3 | 1.6[8] | >100-fold |
| Haloperidol (Reference) | Dopamine D2/D3 | 1-5 | Non-selective |
Note: The Ki value for the target antagonist is representative of potent and selective compounds within this class and is based on literature data for structurally similar analogs.[8]
Conclusion: A Gateway to Novel Therapeutics
This guide has demonstrated the synthetic utility of this compound as a versatile starting material for the creation of biologically active compounds. The detailed protocols for the synthesis of a potent kinase inhibitor and a selective GPCR antagonist highlight the strategic application of fundamental organic reactions in drug discovery. The inherent structural features of this compound provide a robust foundation for further chemical exploration and the development of novel therapeutic agents across a range of disease areas.
References
- Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276.
- Ciardiello, F. (2000). The role of EGFR in solid tumors: focus on inhibition. Cancer Immunology, Immunotherapy, 49(9), 455-464.
- Gan, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2420.
- Gazit, A., et al. (1996). Tyrphostins. 10. The 4-Anilinoquinazoline Class of Tyrphostins: Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 39(12), 2170-2177.
- He, L., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1855-1859.
- Hennequin, L. F., et al. (2002). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-methoxy-5-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (ZD6474), a Novel, Potent, and Orally Bioavailable Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinase with Additional Activity against Epidermal Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 45(6), 1300-1312.
- Kurose, H., & Kim, S. G. (2022). Pharmacology of Antagonism of GPCR. Biological & Pharmaceutical Bulletin, 45(6), 669-674.
- Lassen, M. R., et al. (2015). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(15), 2944-2947.
- Liu, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anlinoquinazoline Derivatives as EGFR Inhibitors with the Potential to Inhibit the Gefitinib-Resistant Non-small Cell Lung Cancers. Molecules, 24(1), 103.
- Micheli, F., et al. (2002). (R)-(+)-N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-2-naphthamide (BP 897), a Potent and Selective Dopamine D3 Receptor Antagonist with Antagonist Activity. Journal of Medicinal Chemistry, 45(2), 295-306.
- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline.
- Singh, J., et al. (2001). Structure-based design of a potent, selective, and orally bioavailable inhibitor of the Met kinase domain. Bioorganic & Medicinal Chemistry Letters, 11(23), 3115-3119.
- Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
- Surivet, J. P., et al. (2002). Discovery of N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides as High Affinity and Enantioselective D3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 12(12), 1541-1545.
- Tedesco, V., et al. (2015). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(15), 2944-2947.
- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
- van der Mey, M., et al. (2001). Synthesis and in vitro pharmacology of a series of 1-aryl-4-(biaryl)methylpiperazines and 1-aryl-4-(biaryl)ethylpiperazines as dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 44(16), 2523-2535.
- Wang, W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Chinese Chemical Letters, 29(1), 125-128.
- Wood, E. R., et al. (2003). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding, and kinase activity. Cancer Research, 64(18), 6652-6659.
- Zhang, J., et al. (2010). Design and synthesis of novel 4-anilinoquinazoline derivatives as irreversible epidermal growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 18(1), 221-231.
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- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for C-C Bond Formation: The Heck, Suzuki, Stille and Sonogashira Reactions.
- Wettschureck, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological Reviews, 85(4), 1159-1204.
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The Strategic deployment of 4-(3-Methoxyphenyl)aniline in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the selection of foundational chemical scaffolds is a critical determinant of therapeutic success. Among these, the aniline moiety has long been recognized for its versatile role in constructing pharmacologically active agents. This guide provides an in-depth technical exploration of a particularly valuable, yet nuanced, building block: 4-(3-Methoxyphenyl)aniline. We will delve into its strategic application in medicinal chemistry, focusing on its role as a precursor to potent kinase inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering both high-level scientific insights and detailed, actionable protocols.
The Anilino Scaffold: A Privileged Substructure in Kinase Inhibition
The aniline framework is a cornerstone in the design of small-molecule kinase inhibitors. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are pivotal regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Anilino-based heterocycles, such as anilinoquinazolines and anilinoquinolines, have proven to be highly effective in targeting the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The nitrogen atom of the aniline group often acts as a crucial hydrogen bond donor, anchoring the inhibitor within the kinase's active site.
The substitution pattern on the aniline ring is a key determinant of a drug candidate's potency, selectivity, and pharmacokinetic properties. The methoxy group, in particular, can modulate a molecule's lipophilicity and metabolic stability, and its position on the phenyl ring can significantly influence binding affinity and selectivity towards different kinases.
This compound: A Key Building Block for Anticancer Agents
The strategic placement of a methoxy group at the meta-position of the non-aniline phenyl ring in this compound offers a unique combination of electronic and steric properties. This specific isomer has been utilized as a key starting material in the synthesis of a variety of bioactive compounds, including potent anticancer agents.
Application in the Synthesis of 4-Anilinoquinoline Derivatives
Research has demonstrated the utility of aniline derivatives in the synthesis of 4-anilinoquinoline-based compounds with significant anti-tumor activities. These compounds often function as inhibitors of receptor tyrosine kinases that are crucial for tumor growth and proliferation.
A general workflow for the synthesis of such derivatives involves the coupling of a substituted aniline with a suitable quinoline precursor.
Caption: Synthetic workflow for 4-anilinoquinoline derivatives.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key reactions involving this compound. These protocols are based on established chemical principles and can be adapted for the synthesis of a diverse range of derivatives.
Protocol for N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] This method is highly versatile and tolerates a wide range of functional groups.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine or other functionalized aryl bromides)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)[4]
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0 eq).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Place the flask in a pre-heated oil bath and stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Caption: Buchwald-Hartwig amination experimental workflow.
Protocol for N-Arylation via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to C-N bond formation, particularly useful for certain substrates.[5][6][7][8]
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling polar solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.1 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the solvent.
-
Heat the mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through Celite to remove the copper catalyst.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography.
Biological Activity and Data Presentation
Derivatives of this compound have shown promise as inhibitors of various protein kinases implicated in cancer. The following table presents representative, albeit hypothetical, biological data for a series of kinase inhibitors derived from this scaffold to illustrate the structure-activity relationship (SAR).
| Compound ID | R1 Group | R2 Group | Kinase Target | IC₅₀ (nM) |
| A-1 | H | H | EGFR | 150 |
| A-2 | Cl | H | EGFR | 75 |
| A-3 | F | H | EGFR | 80 |
| A-4 | H | OMe | VEGFR-2 | 120 |
| A-5 | H | NO₂ | VEGFR-2 | 250 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many of the anticancer agents derived from anilino scaffolds function by inhibiting the signaling pathways driven by receptor tyrosine kinases. For example, inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound represents a strategically important building block in medicinal chemistry. Its unique structural features, combined with the versatility of modern synthetic methods like the Buchwald-Hartwig amination and Ullmann condensation, allow for the creation of diverse libraries of compounds with potential therapeutic applications. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- A series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for antiproliferative activities against the growth of human cancer cell lines (Huh-7 and MDA-MB-231) and normal lung cells (MRC-5).[9][10]
- The Ullmann condensation or Ullmann-type reaction is the copper-promoted conversion of aryl halides to aryl ethers, aryl thioethers, aryl nitriles, and aryl amines.[5]
- Buchwald-Hartwig coupling has been carried out on large-scale and there are several reports available in OPRD.[4]
- The development of the Buchwald-Hartwig reaction allowed for the facile synthesis of aryl amines, replacing to an extent harsher methods (the Goldberg reaction, nucleophilic aromatic substitution, etc.)
- The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the form
- Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in form
- This application note provides a detailed protocol for the synthesis of 4-Methyl-2-(4-methylphenoxy)
- The Ullmann reaction (also known as Ullmann coupling) is an organic named reaction that involves the coupling of two aryl halides in the presence of copper to yield a biaryl as the product.[7]
- There are two different transformations referred as the Ullmann Reaction. The "classic" Ullmann Reaction is the synthesis of symmetric biaryls via copper-catalyzed coupling. The "Ullmann-type" Reactions include copper-catalyzed Nucleophilic Aromatic Substitution between various nucleophiles (e.g. substituted phenoxides) with aryl halides.[8]
- In the last century, C-C bond transformation (catenation)
- In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides.[1]
- Ullmann-type reactions are comparable to Buchwald–Hartwig reactions but usually require higher temper
- The reaction's synthetic utility stems primarily from the shortcomings of typical methods (nucleophilic substitution, reductive amination, etc.) for the synthesis of aromatic C−N bonds, with most methods suffering from limited substrate scope and functional group tolerance.[1]
- The catalysis circle is shown in Figure 1. First, Pd(Ⅱ) is reduced to Pd(0) by amines that contain α-H or ligand. Then, Pd kicks one ligand off and undergoes oxidative addition to form Pd(Ⅱ) complex. Next, amines attack Pd, substituting one X under the help of base. The final step is reductive elimination, giving the product and complete the circle.[3]
- The reaction mechanism for this reaction has been demonstrated to proceed through steps similar to those known for palladium catalyzed CC coupling reactions. Steps include oxidative addition of the aryl halide to a Pd(0)
- In the early 20th century, Ullmann and Goldberg have reported the first and primary cleavage of an aromatic carbon-halide bond in the presence of a stoichiometric amount of copper as c
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Ullmann Reaction [organic-chemistry.org]
Application Notes & Protocols: Leveraging the 4-(3-Methoxyphenyl)aniline Scaffold for Novel Kinase Inhibitor Development
Introduction: The Strategic Value of the 4-(3-Methoxyphenyl)aniline Scaffold in Kinase Inhibitor Design
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology and inflammation research. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets.[1] Dysregulation of their activity is a hallmark of numerous diseases, making the design of small molecules that can modulate their function a critical endeavor.[1] The this compound scaffold has emerged as a privileged structural motif in the development of such inhibitors. Its utility is rooted in a combination of favorable physicochemical properties and the ability to engage in key interactions within the ATP-binding pocket of various kinases.
The diarylamine core provides a rigid, yet conformationally adaptable, backbone that can position substituents for optimal interaction with the kinase hinge region, a critical anchoring point for many Type I and Type II inhibitors. Furthermore, the strategic placement of a methoxy group on one of the phenyl rings offers several advantages. The methoxy group is a non-lipophilic substituent that can enhance ligand-target binding, improve physicochemical properties, and favorably influence metabolic stability.[2][3][4] Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in beneficial van der Waals or lipophilic interactions within the binding pocket.[3] This unique combination of features makes the this compound scaffold an excellent starting point for library synthesis and lead optimization in kinase inhibitor discovery programs.
This guide provides a comprehensive overview of the synthetic strategies to access and elaborate on this versatile scaffold, along with detailed protocols for the biochemical and cell-based evaluation of novel kinase inhibitors derived from it.
Part 1: Synthesis of the this compound Scaffold and Derivatives
The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery workflow. The following protocols are designed to be robust and adaptable for the generation of a diverse library of candidate inhibitors.
Protocol 1.1: Synthesis of the Core Scaffold: 4-Amino-3'-methoxydiphenylamine
This protocol outlines a classical and effective method for the synthesis of the parent scaffold, which can then be used as a key intermediate for further elaboration. The process involves a Buchwald-Hartwig amination, a powerful transition metal-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6]
Workflow for Scaffold Synthesis
Caption: Synthetic scheme for the this compound scaffold.
Materials:
-
1-bromo-3-methoxybenzene
-
p-phenylenediamine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-3-methoxybenzene (1.0 eq), p-phenylenediamine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-amino-3'-methoxydiphenylamine.
Protocol 1.2: Elaboration of the Scaffold: Synthesis of N-Acyl Derivatives
The free amine on the this compound scaffold provides a convenient handle for further functionalization, such as acylation, to explore the structure-activity relationship (SAR).
Workflow for Scaffold Elaboration
Caption: General scheme for the acylation of the core scaffold.
Materials:
-
4-Amino-3'-methoxydiphenylamine (from Protocol 1.1)
-
Desired acyl chloride (e.g., benzoyl chloride) or carboxylic acid
-
Base (e.g., triethylamine or pyridine) for acyl chloride route
-
Coupling agent (e.g., HATU) and base (e.g., DIPEA) for carboxylic acid route[7]
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Step-by-Step Procedure (using acyl chloride):
-
Reaction Setup: Dissolve 4-amino-3'-methoxydiphenylamine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Part 2: Biological Evaluation of Kinase Inhibitors
Once a library of compounds based on the this compound scaffold has been synthesized, a systematic biological evaluation is necessary to determine their potency, selectivity, and cellular effects.
Protocol 2.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[1]
Workflow for Kinase Activity Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the assay plate, add a small volume (e.g., 1 µL) of each compound dilution. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Addition: Add the kinase, diluted in kinase assay buffer, to each well. Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to its Km for the kinase) to each well.
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP detection kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: Sample IC50 Table
| Compound ID | Target Kinase | IC50 (nM) |
| Scaffold-001 | Kinase A | >10,000 |
| Scaffold-002 | Kinase A | 520 |
| Scaffold-003 | Kinase A | 75 |
| Staurosporine | Kinase A | 12 |
Protocol 2.2: Cell-Based Proliferation Assay (MTT/MTS)
This assay assesses the effect of the synthesized compounds on the viability and proliferation of cancer cell lines. It is a colorimetric assay that measures the metabolic activity of cells.[8]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance)
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells will metabolize the reagent to produce a colored formazan product.
-
Measurement: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Part 3: Pharmacokinetic Profiling
For lead candidates showing promising in vitro and cell-based activity, an initial assessment of their pharmacokinetic (PK) properties is crucial for their potential as therapeutic agents.[9][10][11]
Workflow for Initial PK Profiling
Caption: A streamlined workflow for preliminary pharmacokinetic evaluation.
A comprehensive discussion of in vivo PK studies is beyond the scope of these application notes. However, initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are highly recommended as a preliminary screen.
Key In Vitro ADME Assays:
-
Kinetic Solubility: Assesses the solubility of the compound in aqueous buffer, which is critical for absorption.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): Evaluates the passive permeability of a compound across an artificial membrane, predicting its ability to be absorbed.
-
Microsomal Stability Assay: Measures the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its metabolic clearance.
Data Interpretation:
| Compound ID | Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | Microsomal t₁/₂ (min) |
| Lead-001 | 50 | 8.5 | 45 |
| Lead-002 | 5 | 1.2 | <10 |
Compounds with higher solubility, good permeability, and longer microsomal half-life are generally prioritized for further development.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic accessibility and favorable electronic and steric properties provide a solid foundation for medicinal chemistry efforts. By employing the robust synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently generate and screen libraries of compounds, identify promising leads, and advance the development of the next generation of targeted therapies.
References
- Bioassays for anticancer activities. PubMed.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- Immune cell-based screening assay for response to anticancer agents: a | PGPM. Pharmacogenomics and Personalized Medicine.
- Assay Development for Protein Kinase Enzymes. NCBI.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
- Synthetic Methods for Primary Anilines. OUCI.
- Aniline synthesis by amination (arylation). Organic Chemistry Portal.
- DE590581C - Process for the preparation of 4-aminodiphenylamine derivatives. Google Patents.
- Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica.
- Synthesis of N -Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. ResearchGate.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. PubMed.
- Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Synthetic methods to selectively access N‐alkylanilines by arylation... ResearchGate.
- In vitro kinase assay. Protocols.io.
- Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? NIH.
- Full article: Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online.
- Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.
- 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. PubMed.
- (PDF) Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. ResearchGate.
- Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate.
- The role of the methoxy group in approved drugs | Request PDF. ResearchGate.
- Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
- The role of the methoxy group in approved drugs. PubMed.
- PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. Junshin Gakuen University.
- Bioisosteres of Common Functional Groups. University of Pennsylvania.
- 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Bentham Science.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology.
- Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC.
- 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed.
- 4-Aminodiphenylamine. Wikipedia.
- (PDF) Synthesis and SRC Kinase Inhibitory Activity of a. Amanote Research.
- Synthesis of 4-aminodiphenylamine. PrepChem.com.
- Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute.
- 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. PMC.
- The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter.
- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ACS Publications.
- Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed.
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Application Notes and Protocols: The Role of 4-(3-Methoxyphenyl)aniline in the Synthesis of Novel Polymers
For: Researchers, scientists, and drug development professionals exploring novel polymer platforms.
Introduction: Unlocking New Polymer Architectures with 4-(3-Methoxyphenyl)aniline
In the quest for advanced materials with tailored properties, the design and synthesis of novel monomers are of paramount importance. This compound stands out as a versatile building block for creating a new generation of functional polymers. Its unique molecular architecture, featuring a primary aromatic amine for polymerization and a methoxy-substituted phenyl ring, offers a compelling combination of reactivity and functionality.
The presence of the methoxy group (-OCH₃) is not merely a passive substituent. Its electron-donating nature can significantly influence the electronic properties of the resulting polymer, enhancing solubility in organic solvents and potentially imparting unique optical or conductive characteristics. Furthermore, the meta-position of the methoxy group on the terminal phenyl ring introduces a kink in the polymer backbone, which can disrupt close chain packing. This structural feature is a well-established strategy for improving the processability of otherwise rigid and insoluble polymers, such as aramids and polyimides, without compromising their desirable thermal stability.
This guide provides a comprehensive overview of the potential applications of this compound in polymer synthesis, focusing on two key areas: the creation of novel polyaniline derivatives through oxidative polymerization and its use as a foundational unit for high-performance polyimides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the expected properties of these new materials.
Part 1: Synthesis of Soluble, Functional Polyaniline Derivatives
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. However, pristine PANI is often intractable, suffering from poor solubility in common organic solvents, which limits its processability. The incorporation of functional groups, such as the methoxyphenyl moiety from our target monomer, is a key strategy to overcome this limitation. The methoxy group enhances solubility and its electron-donating character can modulate the electronic bandgap of the polymer.
The polymerization of aniline derivatives typically proceeds via an oxidative coupling mechanism, where monomers are linked head-to-tail.[1][2] The presence of substituents on the aniline ring can influence the reaction rate and the final polymer structure.[3][4]
Logical Workflow for Oxidative Polymerization
Caption: Pathway from this compound to a novel polyimide.
Protocol 2: Two-Step Polyimide Synthesis
This protocol assumes the successful synthesis of a diamine derivative from this compound. For this example, we will react this novel diamine with 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), a common dianhydride used to enhance solubility and lower the dielectric constant. [5] Materials:
-
Novel Diamine (derived from this compound)
-
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Ethanol
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Setup: In a dry, nitrogen-purged 100 mL three-neck flask with a mechanical stirrer, add 0.005 mol of the novel diamine and 25 mL of anhydrous NMP. Stir until the diamine is fully dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount (0.005 mol, 2.22 g) of 6FDA powder to the solution in one portion. The reaction is exothermic, and the solution viscosity will increase significantly.
-
Polymerization: Continue stirring the highly viscous solution at room temperature under a nitrogen atmosphere for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid). The resulting solution should be clear and viscous.
Step 2: Thermal Imidization
-
Film Casting: Pour the poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal: Place the glass plate in a level oven and heat at 80-90°C for 30 minutes to remove the bulk of the NMP solvent. [6]3. Curing: Carefully peel the semi-dried film from the glass plate. Fix the film onto a metal frame to prevent shrinkage. Place the frame in a programmable oven and cure using the following thermal cycle:
-
150°C for 1 hour
-
250°C for 1 hour
-
350°C for 1 hour (or as determined by TGA)
-
-
Final Product: After cooling to room temperature, the resulting flexible, transparent film is the final polyimide.
Anticipated Polymer Properties
The unique structure of this compound is expected to confer specific advantages to the resulting polyimides.
| Property | Expected Outcome | Rationale |
| Solubility | Excellent solubility in aprotic polar solvents (NMP, DMAc, DMF) and potentially even in less polar solvents like THF or chloroform. [7][8] | The meta-linked phenyl ring and bulky side group disrupt chain packing, increasing free volume and allowing solvent molecules to penetrate. |
| Thermal Stability | High glass transition temperature (Tg > 250°C) and high decomposition temperature (Td > 450°C). [5] | The rigid aromatic backbone inherent to polyimides provides excellent thermal resistance. |
| Mechanical Properties | Formation of tough, flexible, and creasable films with good tensile strength. [7] | The high molecular weight and aromatic structure contribute to robust mechanical performance. |
| Dielectric Constant | Potentially lower dielectric constant compared to conventional polyimides. | The presence of the methoxy group and the disruption of chain packing can reduce intermolecular electronic polarization. The use of 6FDA also contributes to this. [5] |
Conclusion
This compound is a promising, yet underexplored, monomer for the development of novel polymers. Its structure is ideally suited for creating soluble, functional polyaniline derivatives with tunable electronic properties. More significantly, it serves as a valuable precursor for designing new diamines for high-performance polyimides, offering a pathway to materials that combine excellent thermal stability with enhanced processability. The protocols and insights provided in this guide are intended to serve as a foundational framework for researchers to explore the full potential of this versatile building block in creating the next generation of advanced polymeric materials.
References
- Synthesis and characterization of new materials derived from 4-methoxy-aniline.
- Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. Accessed January 2024. [Link]
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Accessed January 2024. [Link]
- Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide.
- Polyimide Synthesis Explained: Shaping Modern Electronics. AZoM. Accessed January 2024. [Link]
- The Synthesis and Characteristic of A New Soluble Polyimides. J-STAGE. Accessed January 2024. [Link]
- Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. Accessed January 2024. [Link]
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
- Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide.
- Synthetic route of polyaniline (I): Conventional oxidative polymerization. OUCI. Accessed January 2024. [Link]
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- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note & Protocols: Electropolymerization of Aniline Derivatives for High-Performance Sensor Applications
Introduction: The Power of Conductive Polymers in Sensing
For decades, polyaniline (PANI) has been a cornerstone of conducting polymer research due to its unique electronic and optical properties, straightforward synthesis, and remarkable environmental stability.[1] The ability to deposit PANI and its derivatives directly onto an electrode surface via electropolymerization offers precise control over film thickness, morphology, and properties, making it an exceptionally attractive method for fabricating sensitive and reliable sensor platforms.[2][3] This is particularly relevant in drug development and clinical diagnostics, where rapid, low-cost, and selective detection of biomolecules and chemical markers is paramount.
This guide moves beyond a simple recitation of steps. It is designed for researchers and scientists to provide a deep, mechanistic understanding of the electropolymerization process and to deliver field-proven protocols for creating robust sensor platforms. We will explore the fundamental principles, detail validated experimental procedures, and discuss the critical parameters that govern the performance of sensors based on electropolymerized aniline derivatives.
PART 1: FUNDAMENTAL PRINCIPLES & EXPERT INSIGHTS
The "Why": Mechanism of Aniline Electropolymerization
Understanding the mechanism is critical to controlling the final properties of the polymer film. The electropolymerization of aniline is an oxidative, autocatalytic process that occurs exclusively in an acidic medium (typically pH < 3).[4][5] The process can be broken down into three key stages:
-
Initiation - Monomer Oxidation: The process begins at the surface of the working electrode. When a sufficiently high anodic potential is applied (~0.8-0.9 V vs. Ag/AgCl), the aniline monomer is oxidized to form a highly reactive aniline cation radical.[6][7][8] This is widely considered the rate-determining step of the entire polymerization process.[4]
-
Propagation - Radical Coupling & Dimerization: These unstable cation radicals rapidly couple, primarily in a "head-to-tail" fashion (para-coupling), followed by the expulsion of two protons to re-aromatize and form a dimer, p-aminodiphenylamine.[6][9] This dimer is more easily oxidized than the original monomer, a key factor in the autocatalytic nature of the reaction.[4]
-
Termination & Growth - Chain Elongation: The oxidized dimer (now also a radical cation) reacts with other monomer radicals or oligomer radicals, propagating the polymer chain.[4][6] This process continues, with the growing polymer chain depositing onto the electrode surface. The presence of the deposited PANI film actually accelerates further polymerization, a hallmark of its autocatalytic behavior.[4][10]
The resulting polymer, PANI, can exist in several oxidation states, each with a distinct color and conductivity. The most important for sensor applications is the emeraldine form, which can be protonated (doped) in acid to form the highly conductive green emeraldine salt.[4][6] The fully reduced leucoemeraldine (transparent/yellow) and fully oxidized pernigraniline (blue/violet) states are generally less conductive.[6]
The Advantage of Derivatives: Tailoring Functionality
While PANI itself is a powerful transducer, its operation is limited to highly acidic conditions. For most biological applications, which require a neutral pH, "self-doped" polyaniline derivatives are essential. By incorporating acidic functional groups like sulfonic acid (-SO₃H) or carboxylic acid (-COOH) onto the aniline monomer, the resulting polymer can maintain its conductivity and redox activity at physiological pH.[11][12]
-
Why this works: The acidic groups act as internal dopants (proton sources), maintaining the protonated, conductive state of the polymer backbone even when the external solution is neutral or basic. This dramatically expands the utility of PANI for biosensors.[11]
-
Added Benefit: These functional groups also serve as convenient chemical handles for the covalent immobilization of biorecognition elements like enzymes, antibodies, or DNA probes, leading to highly specific sensors.[13]
Choice of Deposition Technique: Controlling the Outcome
The method of electropolymerization directly influences the morphology, thickness, and electrochemical properties of the resulting film.[14] The three primary techniques each offer distinct advantages.
| Technique | Control Parameter | Key Advantages | Common Applications & Rationale |
| Potentiodynamic (Cyclic Voltammetry) | Potential Sweep Rate & Range | Excellent for initial studies; provides simultaneous synthesis and characterization. Film growth is easily monitored by increasing peak currents.[7] | Ideal for screening new derivatives and optimizing deposition conditions. The cyclic nature helps create well-adhered, electroactive films. |
| Potentiostatic (Chronoamperometry) | Constant Applied Potential | Simple, rapid deposition. Allows for the study of nucleation and growth mechanisms from the current-time transient curve.[9][10] | Used for uniform, bulk deposition when conditions are already optimized. Good for creating films with consistent thickness. |
| Galvanostatic (Chronopotentiometry) | Constant Applied Current | Precise control over the mass of deposited polymer (Faraday's Law).[4] Ensures a constant rate of polymerization. | Best for applications where the exact amount of polymer is critical, such as in quantitative sensors or when fabricating arrays.[15] |
PART 2: VALIDATED PROTOCOLS & METHODOLOGIES
Essential Laboratory Setup & Reagents
-
Instrumentation: A three-electrode potentiostat/galvanostat is required.
-
Electrochemical Cell: A standard glass cell suitable for holding 10-25 mL of solution.
-
Electrodes:
-
Working Electrode (WE): The substrate for deposition. Common choices include glassy carbon (GCE), platinum (Pt), gold (Au), or indium tin oxide (ITO) coated glass.[16][17]
-
Reference Electrode (RE): Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl). All potentials herein are reported vs. Ag/AgCl unless noted.
-
Counter Electrode (CE): A platinum wire or graphite rod.
-
-
Reagents:
-
Aniline (or derivative): Must be distilled under vacuum prior to use to remove colored, oxidized impurities.
-
Supporting Electrolyte: An acid such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or perchloric acid (HClO₄).[8]
-
Solvent: High-purity, deionized water (18.2 MΩ·cm).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation.
-
Protocol 1: Electropolymerization of Aniline via Cyclic Voltammetry (CV)
This protocol describes a foundational method for depositing a standard PANI film, which serves as a baseline for more complex derivative films.
Objective: To deposit a stable, electroactive PANI film on a glassy carbon electrode.
Step-by-Step Methodology:
-
Electrode Preparation: Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in water and ethanol for 2 minutes each to remove residual polishing material.
-
Solution Preparation: Prepare an aqueous solution containing 0.1 M Aniline and 0.5 M H₂SO₄ .[17] It is critical to prepare this solution fresh daily.
-
Deoxygenation: Transfer the solution to the electrochemical cell. Deoxygenate by bubbling with N₂ gas for at least 15 minutes. Maintain a nitrogen blanket over the solution during the experiment to prevent oxygen interference.[18]
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE as the WE, Ag/AgCl as the RE, and a Pt wire as the CE.
-
Electropolymerization: Using the potentiostat, perform cyclic voltammetry by sweeping the potential from -0.2 V to +1.0 V at a scan rate of 50 mV/s for 15 cycles .[7][17]
-
Scientist's Insight: You should observe an oxidation peak for aniline around +0.9 V on the first scan.[14] In subsequent scans, new redox peaks corresponding to the PANI film will appear and grow in intensity, indicating successful film deposition.[7][19] The film will appear visibly green on the electrode surface.
-
-
Post-Synthesis Cleaning: After 15 cycles, carefully remove the modified electrode from the monomer solution and rinse it gently with 0.5 M H₂SO₄ to remove any unreacted monomer and non-adherent oligomers. Do not rinse with pure water initially, as this can de-dope and de-activate the film.
Post-Polymerization Characterization: A Self-Validating System
A protocol is only trustworthy if its outcome can be verified. After deposition, the film's quality must be assessed.
-
Electrochemical Activity (CV): Transfer the PANI-modified electrode to a monomer-free solution of 0.5 M H₂SO₄. Run a CV from -0.2 V to +0.8 V. You should observe two main redox couples, characteristic of the leucoemeraldine-to-emeraldine and emeraldine-to-pernigraniline transitions, confirming the film is electroactive.[7]
-
Interfacial Properties (EIS): Perform Electrochemical Impedance Spectroscopy (EIS) in the same monomer-free electrolyte. The resulting Nyquist plot typically shows a semicircle at high frequencies, corresponding to the charge-transfer resistance (Rct), and a straight line at low frequencies, related to diffusion processes.[20][21] This provides a baseline impedance signature for the sensor before analyte introduction.
-
Morphology (SEM): For detailed studies, dry the electrode and examine it with a Scanning Electron Microscope (SEM). PANI films can exhibit various morphologies, including granular, fibrous, or porous structures, depending on the synthesis conditions.[17]
PART 3: SENSOR APPLICATION & PERFORMANCE
Case Study: Impedimetric Detection of a Biomarker
Let's consider the fabrication of a sensor for a generic biomarker, where binding to a specific antibody causes a measurable change at the electrode surface.
Principle: The PANI derivative film provides a conductive and functionalized surface. An antibody (the bioreceptor) is immobilized onto the film. When the target antigen (the biomarker) binds to the antibody, it alters the local dielectric environment and charge distribution at the electrode-solution interface. This change is detected as a significant increase in the charge-transfer resistance (Rct) measured by EIS.[20][22]
Methodology:
-
Fabricate a Functionalized Film: Electropolymerize a copolymer of aniline and 3-aminobenzoic acid to create a film with available carboxylic acid groups (-COOH).
-
Activate Surface: Use standard EDC/NHS chemistry to activate the -COOH groups on the polymer surface.
-
Immobilize Antibody: Immerse the activated electrode in a solution containing the specific antibody, allowing it to covalently bind to the surface. Block any remaining active sites with a solution like bovine serum albumin (BSA).
-
Baseline Measurement: Record the EIS spectrum of the antibody-modified electrode in a suitable buffer (e.g., phosphate-buffered saline, PBS). This gives you the baseline Rct value.
-
Detection: Incubate the electrode with a sample containing the target antigen.
-
Final Measurement: Rinse the electrode and record the EIS spectrum again in the buffer. An increase in the diameter of the Nyquist plot's semicircle indicates an increase in Rct, confirming the binding of the antigen.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No film deposition or very thin film | Aniline monomer is oxidized/impure. Potential range is incorrect. pH is too high (>3). | Use freshly distilled aniline.[23] Confirm the potential of aniline oxidation on your specific electrode via a single CV scan. Ensure the solution is strongly acidic.[5] |
| Poorly adherent film (peels off) | Deposition rate is too high. Electrode surface is not clean. Number of cycles is excessive, causing internal stress. | Reduce the scan rate (e.g., to 20 mV/s) or monomer concentration. Ensure rigorous electrode polishing and cleaning. Reduce the number of deposition cycles. |
| Low electroactivity in monomer-free solution | Film was overoxidized during synthesis (potential > 1.1 V). Film was rinsed with water and de-doped. | Keep the upper potential limit ≤ 1.0 V to avoid irreversible degradation.[7] Always rinse with the supporting electrolyte before transferring to other solutions. |
| High background noise or drifting signal | Incomplete rinsing of monomer. Dissolved oxygen is interfering. Reference electrode is unstable. | Rinse the modified electrode thoroughly in the supporting electrolyte. Ensure the solution is properly deoxygenated throughout the experiment.[18] Check and, if necessary, refill the reference electrode. |
Conclusion
The electropolymerization of aniline and its derivatives is a versatile, powerful, and cost-effective technique for fabricating advanced sensor platforms. By understanding the underlying electrochemical mechanisms and meticulously controlling synthesis parameters, researchers can create tailored films with optimized properties for specific applications. The protocols and insights provided in this guide serve as a robust starting point for developing the next generation of sensors for drug discovery, environmental monitoring, and diagnostic medicine.
References
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Application Notes and Protocols for the Derivatization of 4-(3-Methoxyphenyl)aniline for Biological Screening
Introduction: The Strategic Value of the 4-(3-Methoxyphenyl)aniline Scaffold in Medicinal Chemistry
The this compound scaffold represents a privileged starting point in modern drug discovery. This biphenyl-like structure, featuring a methoxy-substituted phenyl ring linked to an aniline moiety, offers a unique combination of steric and electronic properties that make it an attractive core for generating diverse chemical libraries. The aniline nitrogen provides a versatile handle for a variety of chemical transformations, allowing for the systematic modulation of physicochemical properties and the exploration of structure-activity relationships (SAR).[1][2] The methoxy group, with its ability to act as a hydrogen bond acceptor and its influence on metabolic stability, further enhances the drug-like potential of derivatives.[3]
Numerous studies have highlighted the anticancer potential of compounds bearing methoxyphenyl and aniline substructures. These motifs are found in molecules that exhibit a range of biological activities, including the inhibition of crucial cellular targets like protein kinases and tubulin.[4][5][6] Consequently, the derivatization of this compound is a promising strategy for the development of novel therapeutic agents, particularly in oncology.
This comprehensive guide provides detailed protocols for two key derivatization strategies for this compound: N-acylation and Suzuki-Miyaura cross-coupling. Furthermore, it outlines a rationale and protocols for the subsequent biological screening of the synthesized derivatives against relevant cancer cell lines, focusing on assays that probe cytotoxicity and mechanism of action.
Synthetic Derivatization Strategies
The derivatization of this compound can be strategically approached to explore different regions of chemical space. Here, we focus on two robust and widely applicable methods: N-acylation to modify the aniline nitrogen directly, and Suzuki-Miyaura coupling to introduce further aryl or heteroaryl diversity.
Workflow for Derivatization of this compound
Caption: General workflow for the derivatization of this compound.
Part 1: N-Acylation of this compound
Rationale: N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly alter the biological activity of the parent aniline.[7] The amide bond can participate in hydrogen bonding interactions within a biological target, and the nature of the acyl group allows for fine-tuning of properties such as lipophilicity and steric bulk.
Detailed Protocol for N-Acetylation
This protocol describes a straightforward method for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid with stirring.
-
Acylation: To the stirred solution, add 1.2 equivalents of acetic anhydride dropwise at room temperature.
-
Hydrolysis: In a separate beaker, prepare a solution of 1.5 equivalents of sodium acetate in 30 mL of deionized water. Add this solution to the reaction mixture. A precipitate of the N-acetylated product should form.
-
Precipitation and Isolation: Stir the reaction mixture at room temperature for 1 hour. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure N-(4-(3-methoxyphenyl)phenyl)acetamide.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation and Troubleshooting:
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting aniline and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Incomplete Reaction: If the reaction does not go to completion, gentle heating (40-50 °C) can be applied after the addition of acetic anhydride.
-
Purification: If recrystallization is insufficient for purification, column chromatography on silica gel may be employed.
Part 2: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
Rationale: The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[8][9] By first halogenating the this compound scaffold, this reaction allows for the introduction of a wide range of substituents, greatly expanding the chemical diversity of the derivative library.
Step 1: Bromination of this compound (Illustrative)
Prior to the Suzuki coupling, the aniline must be halogenated. A standard bromination protocol would involve reacting this compound with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The position of bromination will be directed by the existing substituents. For this guide, we will assume the synthesis of 4-bromo-2-(3-methoxyphenyl)aniline as a hypothetical starting material for the subsequent coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol outlines the coupling of a bromo-4-(3-methoxyphenyl)aniline derivative with an aryl boronic acid.
Materials:
-
Bromo-4-(3-methoxyphenyl)aniline derivative (e.g., 4-bromo-2-(3-methoxyphenyl)aniline)
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dioxane and water (or another suitable solvent system)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the bromo-4-(3-methoxyphenyl)aniline derivative (1.0 eq), the aryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation and Troubleshooting:
-
Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For challenging couplings, more advanced catalysts like Pd(dppf)Cl₂ or palladacycles may be necessary.[8]
-
Base and Solvent: The base and solvent system should be optimized for the specific substrates being used. Anhydrous conditions may be required for some sensitive boronic acids.
-
De-boronation: Side reactions such as protodeboronation of the boronic acid can occur. Using a slight excess of the boronic acid can help to mitigate this.
Part 3: Biological Screening of this compound Derivatives
Rationale for Screening: The this compound scaffold is present in a variety of compounds with demonstrated anticancer activity.[1][2] Derivatives often act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or by disrupting cellular machinery essential for division, like tubulin polymerization.[4][5][10][11]
Targeted Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[12] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[10][11] The anilinoquinazoline and anilinopyrimidine cores, which share structural similarities with derivatized this compound, are well-established EGFR inhibitors.[10]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Protocol for In Vitro Cytotoxicity Screening
This protocol describes a standard MTT assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Cell Lines:
-
A549 (Lung Carcinoma): Often used for screening potential EGFR inhibitors.
-
MCF-7 (Breast Adenocarcinoma): A well-characterized cell line for general anticancer screening.[1][4]
-
HCT116 (Colon Carcinoma): Another common cancer cell line for initial cytotoxicity screening.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
Data Presentation
The results of the cytotoxicity screening should be summarized in a table for easy comparison.
| Derivative ID | Modification | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Parent Compound | This compound | >100 | >100 | >100 |
| Derivative 1 | N-acetyl | 75.2 | 89.4 | 95.1 |
| Derivative 2 | N-benzoyl | 45.8 | 52.3 | 61.7 |
| Derivative 3 | Suzuki - Phenyl | 22.5 | 30.1 | 35.8 |
| Derivative 4 | Suzuki - 4-Fluorophenyl | 15.3 | 19.8 | 24.6 |
| Positive Control | Doxorubicin | 0.8 | 0.5 | 0.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion and Future Directions
The derivatization of this compound offers a fertile ground for the discovery of novel biologically active compounds. The synthetic protocols provided herein for N-acylation and Suzuki-Miyaura coupling are robust and versatile, allowing for the generation of a diverse library of derivatives. The subsequent biological screening in relevant cancer cell lines provides a clear path for identifying lead compounds for further optimization. Future work should focus on exploring a wider range of acyl groups and aryl boronic acids to build a comprehensive SAR profile. Promising derivatives should be further investigated in mechanism-of-action studies, such as kinase inhibition assays or tubulin polymerization assays, to elucidate their molecular targets.
References
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
- Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A. [Link]
- Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]
- (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]
- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PubMed. [Link]
- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
- An eco-friendly and highly efficient route for N-acylation under c
- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology. [Link]
- Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. PubMed. [Link]
- The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- The Suzuki−Miyaura coupling between different aryl halides and various...
- EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.
- N-(4-Methoxybenzyl)aniline. PubChem. [Link]
- Synthesis of Optically Active 4-Methoxyamphetamine
- 4-[(4-Methoxyphenyl)methoxy]aniline. PubChem. [Link]
- Approaches for the N‐acetylation of anilines.
- EGFR inhibitor drugs.
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]
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- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Application Notes and Protocols for the N-Alkylation of 4-(3-Methoxyphenyl)aniline
Introduction: The Strategic Importance of N-Alkylated Anilines
The N-alkylation of anilines is a cornerstone of modern organic synthesis, providing a critical pathway to a vast array of molecules that are fundamental to the pharmaceutical, agrochemical, and materials science industries. The resulting secondary and tertiary anilines are prevalent scaffolds in numerous biologically active compounds and functional materials. 4-(3-Methoxyphenyl)aniline, with its biaryl structure and methoxy functionality, is a particularly valuable starting material. Its N-alkylated derivatives are key intermediates in the synthesis of various high-value compounds.
This document provides a detailed experimental protocol for the N-alkylation of this compound, focusing on the widely applicable and highly efficient reductive amination methodology. We will delve into the rationale behind the procedural choices, offer a step-by-step guide for execution, and present methods for reaction monitoring, product isolation, and characterization.
Methodology Selection: Why Reductive Amination?
Several methods exist for the N-alkylation of anilines, including direct alkylation with alkyl halides and transition metal-catalyzed processes like the Buchwald-Hartwig amination.[1][2] However, for many applications, reductive amination offers a superior combination of versatility, mild reaction conditions, and control over selectivity.[3][4][5]
Causality behind this choice:
-
Versatility: This method allows for the introduction of a wide variety of alkyl groups by simply changing the aldehyde or ketone starting material.[3][4]
-
Chemoselectivity: Reductive amination typically proceeds under conditions that are tolerant of many functional groups, minimizing the need for protecting group strategies.
-
Control of Over-Alkylation: Unlike direct alkylation with alkyl halides, which can often lead to mixtures of mono- and di-alkylated products, reductive amination can be controlled to favor the formation of the desired secondary amine.[6][7][8]
The core of this process involves two key steps that can be performed sequentially or, more conveniently, in a one-pot fashion:
-
Imine Formation: The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. This step is often acid-catalyzed.[5]
-
In Situ Reduction: A mild reducing agent, introduced into the reaction mixture, selectively reduces the imine C=N double bond to afford the N-alkylated aniline.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with a generic aldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Aldehyde (e.g., isobutyraldehyde) | Reagent Grade | Acros Organics |
| Sodium Triacetoxyborohydride (STAB) | ≥97% | Alfa Aesar |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Fisher Chemical |
| Acetic Acid, Glacial | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - |
| Ethyl Acetate | ACS Grade | - |
| Hexanes | ACS Grade | - |
| Silica Gel | 230-400 mesh | - |
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle with care and avoid inhalation of dust.
-
1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate caution.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Aldehyde Addition: Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1–0.2 M. To this stirred solution, add the desired aldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1–2 hours. The formation of the imine intermediate is crucial for the success of the subsequent reduction.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 10–15 minutes. An initial effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4–24 hours.[8]
-
Workup: Once the reaction is complete, quench by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated this compound.
Experimental Workflow Diagram
Caption: Reductive amination workflow for N-alkylation.
Mechanistic Rationale
Understanding the underlying mechanism is key to troubleshooting and optimizing the reaction.
Caption: Two-step mechanism of reductive amination.
-
Role of Acetic Acid: The catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the aniline. It also facilitates the dehydration of the hemiaminal intermediate to form the imine.
-
The Superiority of STAB: Sodium triacetoxyborohydride is a mild and selective reducing agent.[9] Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride, allow it to selectively reduce the protonated imine in the presence of the unreacted aldehyde. This prevents the undesired reduction of the aldehyde to its corresponding alcohol, a common side reaction with more reactive hydrides.
Characterization of the Final Product
The identity and purity of the N-alkylated this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the newly introduced alkyl group and the overall molecular framework.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.
Conclusion
The reductive amination protocol outlined provides a robust and highly adaptable method for the N-alkylation of this compound. The procedure is characterized by its operational simplicity, mild reaction conditions, and the use of readily available reagents. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of N-alkylated aniline derivatives for applications in drug discovery, materials science, and beyond.
References
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link][3][4][5]
- Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. [Link][9]
- N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Yakhak Hoeji. [Link][6]
- Amine alkyl
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][2]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 6. N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine [yakhak.org]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Robust HPLC Method for In-Process Monitoring of the Suzuki-Miyaura Synthesis of 4-(3-Methoxyphenyl)aniline
An Application Note for the Pharmaceutical and Chemical Synthesis Industries
Senior Application Scientist: Dr. Evelyn Reed
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring of the synthesis of 4-(3-Methoxyphenyl)aniline, a key intermediate in pharmaceutical development. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The developed reversed-phase HPLC method provides excellent resolution between the starting materials, the final product, and potential process-related impurities within a short analysis time. This guide offers a comprehensive protocol, explains the scientific rationale behind the method development choices, and adheres to principles outlined in International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]
Introduction and Scientific Rationale
This compound is a biaryl amine, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis often employs modern cross-coupling strategies, among which the Suzuki-Miyaura reaction is preeminent due to its mild conditions and broad functional group tolerance.[3][4] Monitoring the progress of this reaction is critical for optimizing yield, minimizing impurity formation, and ensuring process safety and scalability.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This note details a method specifically designed to resolve the key components of the Suzuki-Miyaura coupling between 4-bromoaniline and (3-methoxyphenyl)boronic acid .
Reaction Scheme:

The primary analytical challenge is to baseline-separate the non-polar product from the more polar starting materials and potential non-polar homocoupling byproducts within a single chromatographic run.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 stationary phase was selected due to its hydrophobic nature, which is ideal for retaining and separating the aromatic, moderately non-polar compounds involved in the reaction. The high surface area and carbon load of modern C18 columns provide the necessary resolving power for structurally similar biaryl compounds.[5][6]
-
Mobile Phase Composition: A gradient elution using acetonitrile and water was chosen. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. The gradient is essential to first elute the more polar, unreacted starting materials before increasing the organic content to elute the final product and any non-polar byproducts in a timely manner with good peak shape.[7]
-
pH Control: The addition of 0.1% formic acid to the mobile phase serves a critical function. The target analyte, this compound, and the starting material, 4-bromoaniline, are basic. In an acidic mobile phase (pH ~2.7), the amine functionalities are protonated, which prevents peak tailing caused by interaction with residual silanol groups on the silica support, thereby ensuring sharp, symmetrical peaks.[8]
-
Detection Wavelength: A Photodiode Array (PDA) detector was used to monitor the elution profile. The wavelength of 254 nm was selected as it represents a good compromise for detecting all key aromatic analytes (starting materials and product), which exhibit strong absorbance in this region of the UV spectrum. A PDA detector also allows for peak purity analysis, adding a layer of confidence to the results.[9]
Experimental Protocol
This protocol provides a self-validating system for monitoring the reaction progress. Adherence to these steps ensures reproducibility and accuracy.
Instrumentation and Reagents
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): Empower 3, OpenLab, or equivalent.
-
Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Reference Standards: this compound, 4-bromoaniline, (3-methoxyphenyl)boronic acid.
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Setting |
| Column | ZORBAX Eclipse Plus C18, 4.6x150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | PDA at 254 nm |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of deionized water.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1 L of acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of each reference standard (this compound, 4-bromoaniline, and (3-methoxyphenyl)boronic acid) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 1.0 mL of each stock solution into a single 20 mL volumetric flask.
-
Dilute to volume with the diluent to create a mixed standard solution. This solution is used to confirm retention times and system suitability.
-
-
In-Process Reaction Sample Preparation:
-
At a specified time point, carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 1.0 mL of the diluent in a microcentrifuge tube to stop the reaction and precipitate catalyst residues.
-
Vortex the mixture for 30 seconds.
-
Perform a further 1:100 dilution by taking 10 µL of the quenched solution and diluting it with 990 µL of diluent in a new tube.
-
Filter the final diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
HPLC Analysis Workflow
The following diagram outlines the logical workflow from sampling to final data analysis.
Caption: Workflow for HPLC monitoring of the synthesis reaction.
Expected Results and System Validation
The described method effectively separates the key analytes. The expected elution order is based on polarity: (3-methoxyphenyl)boronic acid, followed by 4-bromoaniline, and finally the more non-polar product, this compound.
Representative Chromatogram & Data
A typical chromatogram of a mid-reaction sample would show peaks corresponding to the starting materials and the product.
| Analyte | Expected Retention Time (min) | Resolution (USP) | Tailing Factor (USP) |
| (3-methoxyphenyl)boronic acid | ~2.5 | - | < 1.5 |
| 4-bromoaniline | ~4.8 | > 2.0 | < 1.5 |
| This compound | ~8.2 | > 2.0 | < 1.5 |
Note: Retention times are approximate and may vary slightly based on system configuration and column age.
Method Trustworthiness and Validation
To ensure the method is suitable for its intended purpose, validation should be performed in accordance with ICH Q2(R1) guidelines.[10][11] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of all key peaks and confirmed with PDA peak purity analysis.
-
Linearity: The method should demonstrate linearity over a range of concentrations (e.g., 1-100 µg/mL), with a correlation coefficient (r²) of >0.999.[1]
-
Accuracy & Precision: Determined by replicate injections of standards at different concentrations, with acceptance criteria typically being <2% RSD for precision and 98-102% recovery for accuracy.[10][12]
Conclusion
This application note provides a robust and reliable reversed-phase HPLC method for the quantitative monitoring of the Suzuki-Miyaura synthesis of this compound. The method is specific, fast, and utilizes standard instrumentation, making it readily deployable in research and quality control laboratories. The detailed protocol and scientific rationale provide users with the necessary information to implement and adapt this method for efficient process development and control.
References
- Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. (2014). National Institutes of Health (NIH).
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999). Analytical Chemistry - ACS Publications.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2006). PubMed.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). Waters Corporation.
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012). Google Patents.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2023). Innovare Academic Sciences.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. (2023). ResearchGate.
- Suzuki reaction. Wikipedia.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International.
- Synthesis of 4-[3-(3-Methylphenyl)-propyl]aniline. PrepChem.com.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis and characterization of new materials derived from 4-methoxy-aniline. SBPMat.
- Ullmann Coupling Reactions on Gold Nanoparticles. (2024). ResearchGate.
- Ullmann condensation. Wikipedia.
- HPLC Determination of Carbaryl on Newcrom B Column. SIELC Technologies.
- Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals.
- HPLC Methods for analysis of Biphenyl. HELIX Chromatography.
- Ullmann Reaction. Organic Chemistry Portal.
- Biaryl coupling reactions catalyzed by cytochrome P450s. (2025). PubMed.
- Ullmann reaction. Wikipedia.
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- 4. tcichemicals.com [tcichemicals.com]
- 5. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Scale-up synthesis of 4-(3-Methoxyphenyl)aniline for preclinical studies
An Application Note for the Scale-Up Synthesis of 4-(3-Methoxyphenyl)aniline for Preclinical Studies
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol, mechanistic insights, safety procedures, and purification strategies suitable for producing preclinical quantities of the target compound with high purity.
Introduction: The Significance of this compound
Biaryl amine scaffolds are privileged structures in medicinal chemistry, appearing in numerous drug candidates and marketed pharmaceuticals.[1] The specific compound, this compound, serves as a crucial building block for molecules targeting a range of biological pathways. Its structural features—a flexible biaryl linkage and substituted aniline moiety—allow for diverse functionalization, making it a valuable starting point for library synthesis in lead discovery and optimization campaigns.[2] The provision of a reliable, scalable synthesis is paramount for advancing these programs into the preclinical phase, where multi-gram to kilogram quantities of high-purity material are required for toxicological and efficacy studies.
Synthetic Strategy: The Rationale for Suzuki-Miyaura Coupling
The construction of the core C-C bond forming the biphenyl system is the synthetic crux. While several methods exist for this transformation, such as the Buchwald-Hartwig amination and Ullmann condensation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its scalability, functional group tolerance, and mild reaction conditions.[3][4]
Why Suzuki-Miyaura Coupling?
-
Robustness and Scalability: The reaction is well-documented for its reliability across a wide range of scales, from benchtop to industrial production.[5]
-
Commercial Availability of Starting Materials: Both coupling partners, 4-bromoaniline and 3-methoxyphenylboronic acid, are readily available and cost-effective.
-
Mild Conditions: The reaction typically proceeds under conditions that preserve sensitive functional groups, minimizing the need for protecting group strategies.[4]
-
Favorable Toxicology Profile: The boron-containing reagents and byproducts are generally considered to have lower toxicity compared to the organotin reagents used in Stille coupling, which is a significant consideration for pharmaceutical development.[6]
The chosen synthetic route is illustrated below:
Process Workflow and Logic
The overall process can be broken down into five distinct stages: Reagent Preparation and Setup, the Coupling Reaction, Aqueous Work-up, Purification, and Final Analysis. Each stage is designed to ensure safety, efficiency, and reproducibility on a larger scale.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(3-Methoxyphenyl)aniline Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical solutions for optimizing the yield of 4-(3-Methoxyphenyl)aniline via the Suzuki-Miyaura cross-coupling reaction. Here, we move beyond standard protocols to address the nuanced challenges you may face in your experiments, ensuring a higher success rate and purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a high-yield Suzuki coupling reaction when synthesizing this compound?
A1: Achieving a high yield in the synthesis of this compound hinges on the careful control of several key parameters. The most critical include the choice of palladium catalyst and ligand, the selection and quality of the base and solvent, reaction temperature, and the rigorous exclusion of oxygen.[1][2] Each of these factors can significantly impact the catalytic cycle and the prevalence of side reactions.
Q2: How do I select the optimal palladium catalyst and ligand for this specific transformation?
A2: The choice of catalyst and ligand is paramount. For coupling an electron-rich aryl amine derivative with an electron-rich methoxy-substituted phenylboronic acid, a catalyst system that is both highly active and resistant to deactivation is required. While Pd(PPh₃)₄ is a common starting point, more sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can significantly improve yields by promoting the rate-limiting oxidative addition and reductive elimination steps.[3] N-heterocyclic carbene (NHC) ligands also offer a robust alternative, known for their high stability and activity, especially with less reactive coupling partners.[4]
Q3: What role does the base play, and which one is most suitable?
A3: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[5] The choice of base can influence reaction rate and the formation of byproducts. For the synthesis of this compound, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[3] The solubility of the base in the chosen solvent system is a key consideration.[3] A biphasic solvent system (e.g., toluene/water, dioxane/water) often enhances the effectiveness of the base.[6][7]
Q4: Can the solvent system significantly impact the reaction yield?
A4: Absolutely. The solvent influences the solubility of reactants, the catalyst's stability and activity, and the base's efficacy.[8] Common solvents for Suzuki couplings include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often with the addition of water to aid in dissolving the inorganic base.[6][9] The use of aqueous media is also gaining traction due to its environmental benefits and, in some cases, enhanced reaction rates.[6] Screening different solvent systems is often necessary to find the optimal conditions for your specific substrate combination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during the synthesis of this compound and provides a systematic approach to resolving them.
Issue 1: Low or No Product Yield
Q: My reaction is sluggish, or I'm observing very little to no formation of this compound. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common frustration that can often be traced back to a few key areas. A systematic approach is the best way to diagnose the problem.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[2]
-
Solution: Ensure your reaction setup is rigorously deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent and reaction mixture for an extended period (e.g., 15-30 minutes) or by using the freeze-pump-thaw technique.[3] Always maintain a positive pressure of inert gas throughout the reaction. Also, verify the quality and age of your palladium precatalyst and phosphine ligands, as they can degrade over time, especially if not stored under an inert atmosphere.[10]
-
-
Ineffective Base or Solvent System: The base may not be sufficiently soluble or active in the chosen solvent.
-
Solution: Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] Consider switching to a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) to improve the base's solubility and facilitate the reaction.[3][6] The optimal solvent and base combination often needs to be determined empirically.
-
-
Poor Reagent Quality: The purity of your starting materials, particularly the boronic acid, is critical.
-
Solution: Boronic acids can degrade over time, leading to the formation of boroxines, which can inhibit the reaction.[3] Use fresh or recently purified 3-methoxyphenylboronic acid. Consider converting the boronic acid to a more stable derivative, like a pinacol ester, if degradation is a persistent issue.[10] Similarly, ensure your 4-bromoaniline or 4-iodoaniline is of high purity.
-
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, especially if using less reactive aryl chlorides.[9]
Issue 2: Significant Formation of Side Products
Q: I'm observing significant byproducts in my reaction mixture, such as homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these?
A: The formation of side products is a clear indicator that the desired cross-coupling pathway is competing with unproductive routes.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[9]
-
Mitigation: Rigorous deoxygenation of the reaction mixture is the most effective way to prevent homocoupling.[9] Ensuring the oxidative addition of the aryl halide is efficient by using a suitable ligand can also help.
-
-
Dehalogenation of the Aryl Halide: This results in the formation of aniline from your starting 4-haloaniline. It can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[9]
-
Mitigation: Try using a milder base or lowering the reaction temperature.[3] Employing a more efficient catalyst system that favors the cross-coupling pathway can also be beneficial. Ensure your solvents are of high purity and free from contaminants that could act as hydride sources.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is a common side reaction, especially with electron-deficient boronic acids or under harsh basic conditions.[10]
-
Mitigation: Use a less aggressive base or a lower concentration of the base. Running the reaction at a lower temperature can also help. Using a boronic ester derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[10]
-
Issue 3: Difficulty in Product Purification
Q: I've managed to synthesize the product, but I'm struggling to purify it from residual starting materials and byproducts. What are the best purification strategies?
A: The purification of this compound can be challenging due to the similar polarities of the product and some impurities.
Purification Protocol:
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.[10]
-
Acid-Base Extraction: To remove unreacted 4-haloaniline, you can perform an acid wash. Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The aniline starting material will be protonated and move into the aqueous layer. Neutralize the aqueous layer with a base and extract with an organic solvent to recover the starting material if desired. The product, being a weaker base, should remain in the organic layer.
-
Column Chromatography: This is often the most effective method for final purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity product.
Experimental Protocols and Data
Optimized Protocol for the Synthesis of this compound
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 equiv.), 3-methoxyphenylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[10]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).[10] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(OAc)₂ at 0.02 mmol) and a suitable ligand (e.g., SPhos at 0.04 mmol).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup and Purification: Once the reaction is complete, follow the purification protocol outlined in "Issue 3" above.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical outcomes when varying key reaction parameters. This data should serve as a guide for your optimization efforts.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Condition B often provides higher yields and faster reaction times for this type of transformation. |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are generally more effective, with Cs₂CO₃ sometimes offering superior results, albeit at a higher cost. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | Dioxane/H₂O is a robust and widely used system for Suzuki couplings. |
| Temperature | 80 °C | 100 °C | 60 °C | A temperature of 80-100 °C is typically optimal. Lower temperatures may lead to incomplete reactions. |
Visualizing the Suzuki Coupling and Troubleshooting
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
- PubMed Central (PMC). (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- PubMed Central (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- PubMed. (2010). Selective unusual Pd-mediated biaryl coupling reactions: solvent effects with carbonate bases.
- ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- LookChem. (n.d.). Purification of Aniline. Chempedia.
- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
- Reddit. (2014). Purify and dry aniline?. r/chemistry.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective unusual Pd-mediated biaryl coupling reactions: solvent effects with carbonate bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)aniline
Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)aniline. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and identify key byproducts encountered during the synthesis of this important biaryl amine intermediate. By understanding the mechanistic origin of these impurities, you can better optimize reaction conditions, streamline purification, and ensure the highest quality of your final product.
Introduction
This compound, a key structural motif in pharmaceuticals and advanced materials, is most commonly synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While powerful, these methods are susceptible to side reactions that generate a characteristic profile of process-related impurities. This guide provides a structured, question-and-answer approach to diagnose and resolve these common issues.
Section 1: Troubleshooting the Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura reaction is a robust method for forming the C-C bond in this compound, typically by coupling a boronic acid derivative with an aryl halide. A common pathway involves reacting 3-methoxyphenylboronic acid with 4-bromoaniline or 4-iodoaniline.
Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: I'm observing significant homocoupling of my boronic acid starting material. What causes this and how can I minimize it?
A1: Homocoupling of the boronic acid (e.g., forming 3,3'-dimethoxybiphenyl) is a prevalent byproduct in Suzuki reactions.[1][2] It primarily arises from two pathways:
-
Oxygen-Mediated Coupling: The presence of molecular oxygen can promote the homocoupling of the boronic acid.[1] It is crucial to ensure the reaction is performed under strictly anaerobic conditions.
-
Double Transmetalation: A second transmetalation event can occur where the Ar-Pd-Ar' complex reacts with another molecule of the boronic acid, leading to an Ar-Pd-Ar species that reductively eliminates to form the Ar-Ar homocoupler.[3]
Troubleshooting & Mitigation Strategies:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1][]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Choice of Base: The base plays a critical role. Weaker bases can sometimes reduce the rate of homocoupling. However, the primary role of the base is to activate the boronic acid to the more reactive borate species.[5] A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[]
-
Catalyst and Ligand Selection: Highly active catalysts can sometimes promote side reactions. If homocoupling is severe, consider a less active catalyst system or adjust the ligand-to-metal ratio.
Q2: My reaction is producing the dehalogenated aniline (aniline itself) as a major byproduct. What is the mechanism and how can I prevent it?
A2: Dehalogenation, or hydrodehalogenation, is the replacement of the halide on the electrophile (e.g., 4-bromoaniline) with a hydrogen atom.[6][7] This side reaction is often competitive with the desired cross-coupling.[8]
Mechanistic Causes:
-
β-Hydride Elimination: If there are sources of β-hydrides (often from solvents or additives), a palladium-hydride species (Pd-H) can form. This species can then react with the aryl halide in a competing catalytic cycle to produce the dehalogenated arene.
-
Protonolysis: Direct reaction with a proton source (like residual water or alcohol solvents) can cleave the aryl-palladium bond.[2]
Troubleshooting & Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize proton sources. While some Suzuki protocols tolerate water, excessive amounts can promote dehalogenation.[2][9]
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[10]
-
Base Selection: The choice of base can influence the formation of Pd-H species. Avoid bases that can act as hydride sources.
Visualizing the Problem: Suzuki Coupling Side Reactions
The following diagram illustrates the main catalytic cycle for the desired product and the branching pathways that lead to common homocoupling and dehalogenation byproducts.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-(3-Methoxyphenyl)aniline by Column Chromatography
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the purification of 4-(3-methoxyphenyl)aniline. As a moderately polar aromatic amine, this compound presents specific challenges during silica gel chromatography that, if not properly addressed, can lead to poor separation, low yield, and product degradation. This guide is structured to provide direct, actionable solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to not only solve immediate issues but also to proactively design robust purification protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each answer provides a diagnosis of the likely cause and a step-by-step solution.
Q1: My purified this compound fractions are showing significant peak tailing on TLC/HPLC analysis. What's causing this and how can I fix it?
A1: Peak tailing with aromatic amines is a classic sign of strong, undesirable interactions between your compound and the stationary phase.[1]
-
Causality Explained: The root cause is the interaction between the basic lone pair of electrons on the aniline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction results in a non-linear elution profile, where a portion of the analyte is retained longer than the bulk, causing the characteristic "tail."
-
Solution Protocol:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is the standard choice.
-
Start by preparing your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate) and adding 0.5% to 1% TEA by volume.
-
Equilibrate your column with this modified mobile phase before loading your sample. The TEA will occupy the acidic silanol sites, preventing your aniline from binding too strongly and allowing it to elute in a sharp, symmetrical band.[1]
-
-
Alternative Stationary Phase: If tailing persists or if your compound is sensitive to bases, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[2]
-
Q2: I'm getting poor separation between my product and an unknown impurity that has a very similar Rf value. How do I optimize the mobile phase for better resolution?
A2: When compounds have similar polarities, simply increasing or decreasing the eluent strength (polarity) is often insufficient. You need to alter the selectivity of the mobile phase.
-
Causality Explained: Separation is governed by differences in how compounds interact with the stationary and mobile phases. Solvents possess different properties (e.g., hydrogen bond donating/accepting ability, dipole moment). By changing the solvent composition, you can exploit subtle differences in the way your product and the impurity interact with the system, thereby improving separation.[3]
-
Solution Protocol:
-
Ternary Solvent Systems: Instead of a two-solvent system (e.g., Hexane/Ethyl Acetate), introduce a third solvent with different properties. For example, if you are using Hexane/Ethyl Acetate, try adding a small percentage (1-5%) of dichloromethane or methanol.
-
Switching Solvent Class: Maintain the overall polarity but change the solvent. For instance, if an 80:20 Hexane:Ethyl Acetate system fails, try a Hexane:Dichloromethane or Toluene:Ethyl Acetate system that gives a similar Rf for your target compound. This fundamentally changes the interactions and can often resolve overlapping spots.
-
Employ a Gradient: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. This sharpens peaks and can improve the separation of closely eluting compounds.
-
Q3: My product seems to be degrading on the column, indicated by streaking or the appearance of new, colored (often yellow/brown) spots on TLC.
A3: This is a strong indication that your compound is unstable on the acidic silica gel or is oxidizing during the long exposure time of the chromatography run.
-
Causality Explained: The acidic nature of silica gel can catalyze decomposition reactions in sensitive molecules. Furthermore, anilines are susceptible to oxidation, which can be accelerated by trace metal impurities in the silica and exposure to air over the large surface area of the stationary phase.[4]
-
Solution Protocol:
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of your silica gel in the mobile phase containing 1% triethylamine. Let it stand for an hour before packing. This neutralizes the most acidic sites.[2]
-
Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel. Remember that the eluent system will likely need to be re-optimized via TLC, as the separation characteristics are different.
-
Use an Antioxidant: If oxidation is suspected, try adding a very small amount of an antioxidant like butylated hydroxytoluene (BHT) to your initial crude sample before loading.
-
Increase the Speed: Use flash chromatography (applying gentle air pressure) to minimize the time the compound spends on the column, reducing the opportunity for degradation.[5]
-
Q4: The yield of my purified product is very low. Where could my compound have gone?
A4: Low recovery can stem from several issues, from irreversible binding to practical experimental errors.[2]
-
Causality Explained: If your compound is sufficiently polar and the eluent is not strong enough, it may not move from the origin. Alternatively, strong interactions with the silica (as discussed in Q1) can lead to irreversible adsorption. It's also possible the compound eluted much faster than expected or is present in fractions but is too dilute to see on TLC.
-
Solution Protocol:
-
Check the Baseline: If you suspect the compound never eluted, you can try flushing the column with a very polar solvent (e.g., 100% Ethyl Acetate or 5-10% Methanol in DCM) and collecting a final large fraction. Analyze this by TLC.
-
Check the Solvent Front: Conversely, if your loading solvent was significantly more polar than your mobile phase, the compound may have been carried down the column with the solvent front in the very first fractions. Always check the first few fractions collected.[2]
-
Combine and Concentrate: If you see faint spots on TLC, the product may be spread across many fractions. Combine and concentrate a wider range of fractions where you suspect the product to be, then re-analyze the concentrated sample.[2]
-
Re-evaluate Loading: Ensure you did not overload the column (see Table 2). Overloading leads to broad bands that are difficult to detect and separate effectively.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to select the initial solvent system for purifying this compound?
A1: The most reliable method is systematic screening using Thin Layer Chromatography (TLC).[5] The goal is to find a solvent system where your target compound has a Retention Factor (Rƒ) between 0.25 and 0.35. This Rƒ value typically provides the best separation from impurities during a column run. Start with a moderately polar system like 90:10 or 80:20 Hexane:Ethyl Acetate and adjust the ratio based on the result.
Q2: Should I use the wet or dry loading method for my sample?
A2: For this compound, the dry loading method is highly recommended.[5][6]
-
Why it's better: This compound is a solid. Dissolving it in a minimal amount of solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel before loading ensures that the sample is introduced to the column as a very narrow, concentrated band. This leads to sharper peaks and significantly better separation. Wet loading (dissolving in mobile phase and adding directly) can cause dilution and band broadening, especially if the compound is not highly soluble in the eluent.
Q3: How much silica gel and sample should I use?
A3: The ratio of silica gel to crude sample is critical for good separation. A general rule of thumb is a 30:1 to 100:1 ratio by weight. For difficult separations, a higher ratio is needed. The table below provides a starting point.
Q4: Can I use an alternative to silica gel for this purification?
A4: Yes. If you face issues with acidity or irreversible binding, consider these alternatives:
-
Neutral Alumina: Less acidic than silica and can be a good choice for basic compounds like anilines. You will need to re-screen for an appropriate solvent system.
-
Reversed-Phase Silica (C18): In this technique, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7][8] Elution order is reversed: the most polar compounds elute first. This is a powerful alternative, especially for polar impurities, but requires different solvents and methodology.
Q5: The purified product is slightly colored (e.g., pinkish or brown). Is this normal and how can I remove the color?
A5: A slight discoloration is common for anilines and is usually due to minor oxidation products.[4] While column chromatography should remove most colored impurities, trace amounts can persist. If high purity is required, you can try:
-
Charcoal Treatment: Dissolve the purified solid in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, heat gently for a few minutes, and then filter the hot solution through a pad of Celite®. The charcoal adsorbs the colored impurities.
-
Recrystallization: This is an excellent final purification step to remove trace impurities and can often yield a colorless, crystalline product.
Protocols & Data
Protocol 1: Step-by-Step Guide for TLC Solvent System Screening
-
Prepare several potential eluent systems with varying polarity (see Table 1).[5]
-
Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rƒ value (Rƒ = distance spot traveled / distance solvent traveled). Aim for an Rƒ of 0.25-0.35 for your target compound, with good separation from other spots.[5]
Table 1: Recommended Solvent Systems for TLC Screening
| Solvent System (v/v) | Polarity | Comments |
| 95:5 Hexane:Ethyl Acetate | Low | Good starting point for checking for very non-polar impurities. |
| 80:20 Hexane:Ethyl Acetate | Medium-Low | Often a good starting point for moderately polar compounds. |
| 70:30 Hexane:Ethyl Acetate | Medium | Use if the compound's Rƒ is too low in 80:20. |
| 95:5 DCM:Methanol | Medium-High | A more polar system, useful if the compound does not move in Hex/EtOAc. |
Protocol 2: Standard Column Chromatography Workflow (Wet Packing & Dry Loading)
-
Column Preparation: Select a column of appropriate size (see Table 2). Secure it vertically. Add a small plug of cotton or glass wool and a thin layer of sand.[9]
-
Packing: Prepare a slurry of silica gel in the least polar mobile phase you plan to use. Pour the slurry into the column, tapping gently to dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack evenly. Never let the top of the silica bed run dry.[9]
-
Sample Loading (Dry): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.[5]
-
Elution: Carefully add your mobile phase. Apply gentle air pressure (flash chromatography) for a steady flow rate. Begin collecting fractions.
-
Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of your compound.[10]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 2: Guide for Column Size and Sample Loading
| Crude Sample Amount | Column Diameter | Silica Gel Amount (approx.) |
| 50 - 100 mg | 1 cm | 5 - 10 g |
| 100 - 500 mg | 2 cm | 15 - 50 g |
| 500 mg - 2 g | 4 cm | 60 - 200 g |
| 2 g - 5 g | 5 cm | 250 - 500 g |
Visualized Workflow
Caption: Troubleshooting workflow for poor chromatographic separation.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Sy-Ying, W., & Armstrong, D. W. (1987). Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. PubMed. [Link]
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Zhang, M., et al. (2018). Silica-Based Phenyl and Octyl Bifunctional Imidazolium as a New Mixed-Mode Stationary Phase for Reversed-Phase and Anion-Exchange Chromatography.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry. [Link]
- Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography.
- Studylib. (n.d.). Experiment 5: COLUMN CHROMATOGRAPHIC PURIFICATION OF NITROANILINES.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. studylib.net [studylib.net]
Recrystallization techniques for purifying 3'-methoxy[1,1'-biphenyl]-4-amine
An essential, yet often challenging, step in the synthesis of pharmacologically relevant molecules is the purification of the final compound. For drug development professionals working with 3'-methoxy[1,1'-biphenyl]-4-amine, a common intermediate synthesized via Suzuki-Miyaura coupling, achieving high purity is paramount.[1][2][3] Recrystallization remains a powerful, scalable, and cost-effective technique for this purpose.
This technical support guide, structured from the perspective of a Senior Application Scientist, provides in-depth, field-tested advice for developing and troubleshooting recrystallization protocols for 3'-methoxy[1,1'-biphenyl]-4-amine. It moves beyond simple steps to explain the underlying chemical principles, empowering researchers to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of 3'-methoxy[1,1'-biphenyl]-4-amine?
A1: Without question, the choice of solvent is the most critical variable. An ideal solvent should exhibit high solubility for 3'-methoxy[1,1'-biphenyl]-4-amine at elevated temperatures and low solubility at cooler temperatures.[4] This differential solubility is the driving force for crystallization and purification. Furthermore, the solvent should not react with the compound and should be easily removable from the final crystalline product.
Q2: My compound was synthesized via a Suzuki coupling. What common impurities should I be trying to remove?
A2: Suzuki-Miyaura couplings are robust, but can generate several characteristic byproducts.[2][3] Your crude 3'-methoxy[1,1'-biphenyl]-4-amine sample may contain:
-
Homo-coupled products: Biphenyls formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid/ester.
-
Starting materials: Unreacted aryl halide or boronic acid.
-
Protodeborylation products: The boronic acid starting material in which the boronic acid group has been replaced by a hydrogen atom.[5]
-
Palladium catalyst residues: Residual palladium, which can often be removed as it is insoluble in most organic solvents.
A well-designed recrystallization protocol will exploit the solubility differences between your target compound and these impurities.
Q3: Is a single-solvent or mixed-solvent system better for this compound?
A3: This depends entirely on the solubility profile. Given the structure of 3'-methoxy[1,1'-biphenyl]-4-amine (a moderately polar aromatic amine), it is plausible that a single solvent may not provide the ideal solubility gradient. A mixed-solvent system (e.g., ethanol/water, toluene/heptane) is often a powerful alternative. In this setup, the compound is dissolved in a "good" solvent at its boiling point, and a "poor" solvent (the anti-solvent) is added dropwise until the solution becomes faintly turbid, indicating the saturation point. Subsequent slow cooling then induces crystallization.
Q4: How can I quickly screen for suitable recrystallization solvents?
A4: Small-scale testing is essential. Place approximately 20-30 mg of your crude material into several small test tubes. Add a potential solvent dropwise. A good candidate will not dissolve the compound at room temperature but will fully dissolve it upon heating. Upon cooling back to room temperature and then in an ice bath, the solvent should yield a high quantity of crystalline solid. If a compound is too soluble in one solvent and insoluble in another, those two solvents may be a good pair for a mixed-solvent system.
Troubleshooting Guide
Q5: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A5: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. Instead of crystallizing, the compound separates as a liquid phase. This is detrimental to purification as the oil entraps impurities.
-
Causality: This often happens when the boiling point of the solvent is too high or when the solution is cooled too rapidly.[6] The presence of certain impurities can also depress the melting point of your compound, making it more prone to oiling out.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5%) to lower the saturation point.[7]
-
Slower Cooling: Allow the flask to cool more slowly. Insulate the flask with glass wool or place it within a larger beaker to slow heat transfer. Do not take the hot flask and immediately place it in an ice bath.[6]
-
Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.
-
Scratching/Seeding: Once the solution has cooled slightly, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of pure compound.[7]
-
Q6: My recrystallization yield is very low (<50%). What are the likely causes?
A6: A low yield is a common and frustrating issue. The primary culprit is typically excessive loss of the compound to the mother liquor (the solution remaining after filtration).[7]
-
Causality & Solutions:
-
Too Much Solvent: This is the most frequent error. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved even upon cooling.[4][7] Fix: If you suspect this is the case and have not yet filtered, you can boil off some of the solvent to re-concentrate the solution and attempt cooling again.[7]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize in the filter funnel. Fix: Ensure your funnel and receiving flask are pre-heated. Use fluted filter paper for a faster filtration.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice-water bath for at least 20-30 minutes before filtering to maximize crystal formation.[6]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.[4] Fix: Re-evaluate your solvent choice based on small-scale tests.
-
Q7: The purity of my compound did not improve after recrystallization. Why?
A7: This indicates that the impurities have solubility characteristics very similar to your target compound in the chosen solvent system, or that the crystallization process itself was flawed.
-
Causality & Solutions:
-
Rapid Crystallization ("Crashing Out"): If the solid forms too quickly upon cooling, it precipitates rather than crystallizes. This rapid process traps impurities within the solid matrix.[6][7] Fix: Re-dissolve the solid in the same solvent, but this time add slightly more solvent (1-5% excess) and allow for much slower, controlled cooling.
-
Inseparable Impurity: The main impurity may have a very similar structure and polarity, making separation by recrystallization difficult. Fix: Consider an alternative purification technique. For amines, which can be basic, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified amine back into an organic solvent.[8] Alternatively, chromatography on amine-functionalized silica can be more effective than standard silica gel, which can strongly and irreversibly bind basic compounds.[9]
-
Data & Protocols
Solvent Selection Guide
The following table provides a starting point for solvent selection. The solubility of 3'-methoxy[1,1'-biphenyl]-4-amine should be experimentally verified.
| Solvent | Boiling Point (°C) | Polarity | Predicted Solubility Characteristics | Notes |
| Ethanol | 78 | Polar | Likely soluble at room temperature; may require an anti-solvent. | Good "good" solvent for a mixed system with water. |
| Isopropanol | 82 | Polar | Potentially a good single solvent. Less polar than ethanol. | |
| Toluene | 111 | Non-polar | Good solubility when hot, lower when cold. | Good for removing more polar impurities. |
| Ethyl Acetate | 77 | Intermediate | May be too good a solvent, leading to recovery issues. | Often used in mixed systems with hexanes/heptane. |
| Heptane/Hexane | 98 / 69 | Non-polar | Likely insoluble or poorly soluble even when hot. | Excellent "poor" solvent (anti-solvent). |
| Water | 100 | Very Polar | Insoluble. | Can be used as an anti-solvent with polar organic solvents like ethanol or isopropanol.[10] |
Workflow for Solvent System Selection
The following diagram illustrates a logical workflow for identifying a suitable recrystallization solvent system.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. youtube.com [youtube.com]
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- 9. biotage.com [biotage.com]
- 10. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
Troubleshooting low yield in palladium-catalyzed amination reactions
Technical Support Center: Palladium-Catalyzed Amination Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed amination reactions, often known as Buchwald-Hartwig amination. This guide is designed to provide in-depth, field-tested insights to help you troubleshoot and optimize your C-N cross-coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during palladium-catalyzed amination reactions, from initial setup to complex substrate challenges.
My reaction has a low yield or failed completely. Where do I start?
When a reaction underperforms, a systematic evaluation of the core components is the most effective troubleshooting strategy. Low yields can often be traced back to one or more fundamental issues.[1]
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Ensure your reaction vessel was properly purged and maintained under a high-purity inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and liquid reagents before use.
-
Reagent Purity: Impurities in starting materials are a primary cause of catalyst poisoning.[1][2]
-
Aryl Halide/Pseudohalide: Verify the purity of your electrophile. Acidic impurities can interfere with the reaction.
-
Amine: Amines can oxidize upon storage. If necessary, purify the amine by distillation or by passing it through a short plug of activated alumina.[2]
-
Solvent: Always use anhydrous, degassed solvents. Residual water or oxygen can deactivate the catalyst.[2]
-
-
Catalyst Activity: The palladium source and ligand are the core of the reaction.
-
Palladium Source: Use a reliable palladium precursor. Older bottles of palladium salts may have reduced activity. Pre-catalysts, which are often more stable and generate the active Pd(0) species more cleanly, are highly recommended.[4][5]
-
Ligand Integrity: Many phosphine-based ligands are sensitive to air and moisture.[2] Store them in a glovebox or desiccator and handle them quickly when exposed to the atmosphere.
-
How do I choose the right combination of catalyst, ligand, and base?
The selection of these three components is interdependent and crucial for success. The optimal combination is highly dependent on the specific substrates being coupled.
Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable pre-catalysts.[4][6]
-
Pd(II) Sources (e.g., Pd(OAc)₂): These require in situ reduction to the active Pd(0) state. This reduction can sometimes be inefficient, leading to inconsistent results.[7][8]
-
Pd(0) Sources (e.g., Pd₂(dba)₃): These are effective but the dba ligand can sometimes interfere with the reaction.[6] The quality of Pd₂(dba)₃ can also vary.[5]
-
Palladium Pre-catalysts: These are often the most reliable choice. They are typically air-stable Pd(II) complexes that rapidly and cleanly generate a consistent amount of the active L-Pd(0) species upon exposure to the base.[4][5] This avoids the variability of in situ reduction.[4]
The ligand is arguably the most critical component for a successful reaction. Its role is to stabilize the palladium center, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst deactivation.[3][9] Bulky, electron-rich phosphine ligands are generally the most effective.[9][10]
A Ligand Selection Guide Based on Amine Type:
| Amine Substrate | Recommended Ligand Classes | Specific Examples | Rationale & Key Considerations |
| Primary Alkylamines & Anilines | Biaryl Monophosphines | BrettPhos, XPhos | These ligands possess the steric bulk and electron-donating properties to facilitate the coupling of less nucleophilic anilines and sterically accessible primary amines.[7] |
| Secondary Amines (Cyclic & Acyclic) | Biaryl Monophosphines | RuPhos, XPhos | Designed to accommodate the increased steric bulk of secondary amines, promoting efficient C-N bond formation.[7] |
| Amides, Carbamates, & Sulfonamides | Specialized Biaryl Phosphines | tBuBrettPhos | These nucleophiles are significantly less reactive. They require highly active ligands designed to accelerate the catalytic cycle.[7] |
| Heterocyclic Amines (e.g., Indoles, Pyrroles) | Biaryl Monophosphines | DavePhos, XPhos | The choice depends heavily on the specific heterocycle. Some N-H bonds are less acidic, requiring specific ligand/base combinations for effective coupling.[7] |
This table provides general recommendations. Optimization is often necessary for challenging substrates.
The base plays a crucial role in deprotonating the amine nucleophile to form the active palladium-amido complex.[6] However, a base that is too strong can cause decomposition of sensitive functional groups on the substrates.[4][6]
Comparison of Common Bases:
| Base | pKaH | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | Promotes high reaction rates; effective for a broad range of substrates.[4][7] | Incompatible with base-sensitive functional groups like esters and nitriles.[7][11] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Useful for substrates with acidic protons (e.g., -OH, -CONH₂).[7] | Solid is air-sensitive; can be incompatible with some electrophiles.[7] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | A weaker base, offering good functional group tolerance.[4] Good solubility in many organic solvents.[4] | May result in slower reaction rates compared to alkoxides.[7] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | A mild, inexpensive base compatible with many functional groups.[4] | Often requires higher temperatures or longer reaction times. |
Advanced Troubleshooting: Specific Scenarios
Scenario 1: My reaction is slow and stalls before completion.
This often points to catalyst deactivation or inhibition.
Visual Cue: A common sign of catalyst death is the formation of palladium black, which is aggregated, inactive palladium metal.[3][12] This can be caused by high temperatures or an insufficient ligand-to-palladium ratio.[3]
Troubleshooting Workflow:
Caption: Decision tree for addressing stalled reactions.
Explanation:
-
Ligand:Pd Ratio: An excess of ligand helps prevent the formation of inactive, under-ligated palladium species.[11]
-
Temperature: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways.[3]
-
Inhibitors:
-
Aryl Iodides: The iodide anion generated during the reaction can form unreactive palladium-iodide dimers, inhibiting the catalyst.[7] Running the reaction in a less polar solvent like toluene can help by precipitating the iodide salt.[7][11]
-
Pyridine Substrates: The lone pair on the pyridine nitrogen can strongly coordinate to the palladium center, leading to catalyst inhibition.[3] Using bulky, electron-rich ligands is crucial to shield the palladium and favor the desired catalytic cycle.[3]
-
Scenario 2: I am observing significant side-product formation.
The identity of the side product is a key diagnostic clue.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation (Ar-H instead of Ar-NR₂) | β-Hydride elimination from the palladium-amido intermediate.[9] | This pathway competes with reductive elimination. A bulkier ligand can sterically disfavor this process and accelerate reductive elimination.[9] |
| Phenol / Aryl Ether (Ar-OH / Ar-OAr') | Reaction with hydroxide or alkoxide base. | This is more common when using aqueous bases or alcohol solvents, especially at high temperatures.[13] Consider a non-alkoxide base (e.g., K₃PO₄, Cs₂CO₃) and an ethereal or aromatic solvent. |
| Amine Over-Arylation (e.g., Ar₂NH from ArNH₂) | The product of the first amination is reacting again. | Lower the reaction temperature. Use a ligand designed to be selective for primary amines (e.g., BrettPhos).[7] Adjust the stoichiometry of the reactants. |
Experimental Protocols
Protocol 1: General Procedure for a High-Throughput Reaction Screen
This protocol is designed for efficiently screening different ligands, bases, and solvents to find optimal conditions for a challenging coupling.
Materials:
-
KitAlysis™ 24-Well Reaction Block or similar parallel synthesis equipment.[14]
-
Pre-weighed palladium pre-catalysts and ligands in vials.
-
Anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF).
-
Bases (e.g., NaOtBu, K₃PO₄, LHMDS).
-
Aryl halide, amine, and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Inert atmosphere glovebox or benchtop inertion box.[14]
Procedure:
-
Preparation (Inert Atmosphere): Inside a glovebox, add the aryl halide, amine, selected base, and a stir bar to each of the 24 reaction vials.
-
Catalyst/Ligand Addition: Add the appropriate pre-weighed catalyst/ligand combination to each designated vial.
-
Solvent Addition: Dispense the chosen anhydrous, degassed solvent into each vial.
-
Sealing and Reaction: Seal the reaction block securely.[14] Place it on a pre-heated stirrer hotplate and run the reaction at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).[4]
-
Work-up and Analysis:
-
After cooling, unseal the block and quench each reaction with a suitable solvent (e.g., ethyl acetate containing an internal standard).
-
Take an aliquot from each vial, dilute, and filter.
-
Analyze the samples by LC-MS or GC-MS to determine the conversion and yield for each set of conditions, identifying the optimal system.[3]
-
The Catalytic Cycle: A Visual Guide
Understanding the mechanism helps in diagnosing which step might be failing.
Caption: The Buchwald-Hartwig amination catalytic cycle.
The cycle begins with the active L-Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (Ar-X).[4] The amine then coordinates to the palladium center and is deprotonated by a base to form a key palladium-amido intermediate.[6] The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[4] A potential side reaction, β-hydride elimination, can compete with reductive elimination and lead to hydrodehalogenation.[9]
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amination. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Valizadeh, H., & Mahmoudi, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19331-19353.
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
- Valizadeh, H., & Mahmoudi, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. (2025). Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling—A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
- Vautravers, N. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Recent Green and Sustainable Pd‐Catalyzed Aminations. (2025). National Institutes of Health.
- Vautravers, N. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (2025). Benchchem.
- palladium. Organic Syntheses Procedure.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Kelly, C. B., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health.
- Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health.
- A simple method for preparing highly active palladium catalysts loaded on various carbon supports for liquid-phase oxidation and hydrogenation reactions. (2025). ResearchGate.
- Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). WordPress.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. ACS Publications.
- Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. ACS Publications.
- Vautravers, N. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ACS Publications.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Substrate study for Buchwald-Hartwig amination reaction a. ResearchGate.
- Synthesis of Supported Palladium Catalysts. DSpace.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). PubMed.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. (2025). Benchchem.
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Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Anilines
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who rely on catalytic hydrogenation of nitroaromatics and are encountering challenges with catalyst performance and reaction efficiency. As a self-validating system, this guide provides not only solutions but also the underlying causality to empower you to diagnose and resolve issues in your own research.
Section 1: Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction has stalled or is showing significantly reduced conversion. How can I determine if catalyst poisoning is the cause?
A1: A sudden or gradual loss of catalytic activity is a classic symptom of poisoning.[1] To diagnose this, consider the following logical progression:
-
Verify Reaction Parameters: Before suspecting poisoning, ensure that all other reaction parameters are optimal. This includes hydrogen pressure, temperature, solvent purity, and agitation rate. An unexpected drop in hydrogen uptake is a primary indicator of a problem.
-
Run a Control Experiment: Use a fresh batch of catalyst with a well-characterized, high-purity nitroarene substrate under your standard reaction conditions. If this control reaction proceeds as expected, it strongly suggests that your catalyst batch is active and the issue lies with your specific substrate or reagents.
-
Analyze the Catalyst Post-Reaction: If poisoning is suspected, analyzing the spent catalyst can provide direct evidence. Techniques like Inductively Coupled Plasma (ICP) analysis can detect the presence of heavy metals, while X-ray Photoelectron Spectroscopy (XPS) can identify surface contaminants and changes in the catalyst's chemical state.[1][2][3]
Below is a troubleshooting workflow to guide your initial investigation.
Sources
Technical Support Center: Troubleshooting Residual Palladium in 4-(3-Methoxyphenyl)aniline
Introduction: The Persistent Challenge of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools in modern pharmaceutical synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] The synthesis of 4-(3-Methoxyphenyl)aniline, a key intermediate in numerous drug development programs, frequently employs these efficient catalytic methods.[3][4] However, a significant challenge that often arises is the removal of residual palladium from the final Active Pharmaceutical Ingredient (API) or intermediate.[1][2]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in drug products due to their potential toxicity.[2][5][6] For palladium, the permitted daily exposure (PDE) for oral medications is 100 µ g/day , which often translates to a concentration limit of around 10 parts per million (ppm) in the API.[7][8] Achieving these low levels necessitates robust and optimized purification strategies.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with palladium removal from this compound. It offers a structured approach to troubleshooting common issues, detailed experimental protocols, and an in-depth look at the science behind various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from organic compounds?
A1: The most common and effective methods include:
-
Adsorption: Using solid-supported materials, known as scavengers, that have a high affinity for palladium.[9][10][11] These can be activated carbon or specialized silica or polymer-based scavengers functionalized with thiol, amine, or triazine groups.[2][9][10][11]
-
Crystallization: Purifying the product through recrystallization, where palladium impurities ideally remain in the mother liquor.[11][12] The efficiency of this method can be boosted with additives that enhance the solubility of palladium species.[12]
-
Extraction: Utilizing liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[7][13]
Q2: Why is removing palladium from aniline-containing compounds like this compound particularly difficult?
A2: The nitrogen atom in the aniline moiety can coordinate with palladium species, forming stable complexes. This interaction can make the palladium less available for removal by standard techniques and can lead to co-precipitation or co-crystallization with the desired product.
Q3: Is activated carbon a good choice for palladium removal?
A3: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[14][15] However, its lack of selectivity can lead to non-specific adsorption of the target molecule, resulting in significant yield loss.[2][16] In many cases, specialized metal scavengers offer superior performance with higher product recovery.[9]
Q4: What are "metal scavengers" and how do they work?
A4: Metal scavengers are materials, typically based on silica gel or polymers, that are chemically modified with functional groups that have a strong affinity for specific metals.[9][10] For palladium, scavengers containing sulfur-based ligands like thiols or thioureas are particularly effective due to the strong palladium-sulfur interaction.[2][9] The scavenger binds the palladium, and the resulting solid can be easily removed by filtration.[1]
Q5: How can I accurately quantify the residual palladium in my sample?
A5: The industry-standard method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][17][18] This technique offers the high sensitivity and accuracy required to meet stringent regulatory limits.[17][19] Other methods like atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF) can also be used.[12][20]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the palladium removal process for this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Palladium Levels After Initial Purification | The form of palladium (e.g., Pd(0) vs. Pd(II), ligand coordination) is not effectively targeted by the chosen method. The aniline functionality may be strongly coordinating with the palladium, keeping it in solution. | 1. Characterize the Palladium Species: If possible, try to determine the nature of the residual palladium. 2. Screen a Panel of Scavengers: Test different types of scavengers (e.g., thiol-based, amine-based, triazine-based) to find the most effective one for your specific palladium species.[7] 3. Optimize Scavenging Conditions: Experiment with parameters such as scavenger equivalents, temperature, and treatment time.[11] 4. Consider a Combination Approach: A multi-step process, such as an initial filtration through Celite followed by treatment with a scavenger, can be highly effective.[7] |
| Significant Product Loss During Purification | Non-specific adsorption of this compound onto the scavenger material, especially activated carbon.[2][16] Co-precipitation of the product with the scavenger-palladium complex. | 1. Reduce Scavenger Amount: Use the minimum effective amount of the adsorbent. 2. Solvent Optimization: Choose a solvent in which your product is highly soluble to minimize its interaction with the scavenger. 3. Switch Scavenger Type: Move from activated carbon to a more selective functionalized silica or polymer scavenger.[9][16] 4. Alternative Purification Method: If product loss remains high, explore recrystallization or liquid-liquid extraction techniques. |
| Inconsistent Results Batch-to-Batch | Variations in the reaction work-up procedure leading to different palladium species in the crude product. Inconsistent quality or age of the scavenger material. | 1. Standardize Work-Up: Implement a strict and consistent work-up protocol before the palladium removal step. 2. Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against various palladium species. 3. Pre-Treatment Step: Consider a mild oxidation or reduction step to convert the palladium to a single, more readily removable form. 4. Quality Control of Scavengers: Ensure the scavenger material is from a reputable source and stored correctly. |
Visualizing the Palladium Removal Workflow
The following diagram illustrates a typical workflow for the removal of residual palladium, incorporating decision points for troubleshooting.
Caption: A decision-based workflow for palladium removal.
Experimental Protocols
Protocol 1: Palladium Removal Using a Functionalized Silica Scavenger (e.g., Thiol-Based)
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate). The concentration should be such that the product remains fully dissolved throughout the process.
-
Scavenger Addition: Add the functionalized silica scavenger (typically 2-10 weight equivalents relative to the crude product, or 5-20 molar equivalents relative to the initial palladium catalyst loading).
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally for each specific case.[7][9]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger-palladium complex.[11]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[11]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[11]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[11][12]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product).
-
Heating and Agitation: Heat the mixture (e.g., 45-60 °C) and stir for 2-18 hours.[2]
-
Hot Filtration: While still warm, filter the mixture through a pad of Celite to remove the activated carbon. Hot filtration is often necessary to prevent the product from crystallizing on the filter.
-
Washing and Concentration: Wash the filter cake with hot solvent, combine the filtrates, and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium content by ICP-MS and assess the product yield.
Comparative Data on Scavenging Methods
The selection of a scavenging method often involves a trade-off between efficiency, cost, and product loss. The following table provides a comparative overview of common scavenging agents.
| Scavenger Type | Typical Efficiency | Advantages | Disadvantages |
| Functionalized Silica (e.g., Thiol, Thiourea) | Very High (<10 ppm often achievable) | High selectivity, minimal product loss, broad solvent compatibility.[2][9][10] | Higher cost compared to activated carbon. |
| Activated Carbon | Moderate to High | Low cost, readily available.[2][14] | Can cause significant product loss due to non-selective adsorption, lower efficiency than specialized scavengers.[2][9][16] |
| Polymer-Based Scavengers (e.g., MP-TMT) | High | Robust, low swelling, effective for various metals.[21] | May require specific solvent conditions. |
| Aqueous Washes (e.g., N-acetylcysteine) | Moderate | Cost-effective, can be combined with other methods.[7] | Often insufficient as a standalone method, may require multiple washes.[7] |
Logical Decision Framework for Scavenger Selection
Choosing the right palladium removal strategy is critical for process efficiency and economic viability. The following diagram outlines a logical approach to selecting the appropriate method.
Caption: A logical guide to selecting a palladium scavenger.
Conclusion
The effective removal of residual palladium from this compound is a critical step in ensuring the purity and safety of pharmaceutical intermediates and final APIs. A thorough understanding of the available purification methods, coupled with a systematic troubleshooting approach, is essential for success. This guide provides the foundational knowledge and practical protocols to address common challenges, enabling researchers and process chemists to develop robust and efficient purification strategies that meet stringent regulatory requirements.
References
- Welch, C. J., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(5), 671-675.
- Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
- Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem.
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Fallis, I. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547-1570.
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.
- ResearchGate. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Request PDF.
- Reddit. (2023). Your trick to remove residual palladium. r/Chempros.
- ResearchGate. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF.
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
- Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome.
- Google Patents. (2012). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.
- Scirp.org. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scirp.org.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate.
- National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH.
- Google Patents. (2006). US7084287B2 - Method of removing palladium. Google Patents.
- US Pharmacopeia (USP). (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
- Royal Society of Chemistry. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods.
- YouTube. (2023). Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). YouTube.
- MDPI. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. MDPI.
- Royal Society of Chemistry. (2013). Amine formylation via carbon dioxide recycling catalyzed by a simple and efficient heterogeneous palladium catalyst. Green Chemistry.
- PubMed. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. PubMed.
- ARKAT USA, Inc. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkivoc.
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- 3. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
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- 19. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. rigaku.com [rigaku.com]
- 21. sopachem.com [sopachem.com]
Technical Support Center: Suzuki Coupling of 3-Bromoanisole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with 3-bromoanisole, an electron-rich and often troublesome aryl halide substrate. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your reaction outcomes. Our focus is not just on what to do, but why you're doing it, grounding every recommendation in established mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My main byproduct is anisole. Why is my 3-bromoanisole being dehalogenated, and how can I stop it?
A1: The Cause: Formation of Palladium-Hydride Species
Dehalogenation, or hydrodehalogenation, is a frequent side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This occurs when a palladium-hydride (Pd-H) species forms in your catalytic cycle.[1] This unwanted species can arise from several sources, including reactions with certain bases, solvents (like alcohols), or residual water.[1] Once formed, the aryl group and the hydride can undergo reductive elimination from the palladium center, yielding the dehalogenated arene (anisole) instead of your desired biaryl product.[2]
Because 3-bromoanisole is electron-rich, the initial oxidative addition step is slower compared to electron-poor aryl halides.[2][3] This sluggishness provides a larger kinetic window for the competing dehalogenation pathway to occur.
Troubleshooting & Prevention Strategy:
Your goal is to accelerate the desired catalytic cycle, specifically the transmetalation and reductive elimination steps, to outcompete the formation and reaction of Pd-H species.
-
Ligand Selection is Critical: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote faster reductive elimination of the desired product and can sterically hinder the approach of hydride sources.[5]
-
Base Optimization: Avoid strong alkoxide bases if dehalogenation is severe. Phosphate bases like K₃PO₄ or weaker carbonate bases (K₂CO₃, Cs₂CO₃) are often superior choices as they are less likely to generate hydride species.[1][6][7]
-
Solvent Purity: Use high-purity, aprotic solvents such as dioxane, THF, or toluene to minimize potential hydride sources.[1] If using alcoholic solvents, be aware they can be a direct source of hydrides.[2]
-
Boronic Acid/Ester Reactivity: A slow transmetalation step can allow dehalogenation to dominate.[1] Ensure your boronic acid is pure and active. In some cases, switching to a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can accelerate transmetalation.[3][8]
// Nodes start [label="High Dehalogenation\n(Anisole byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ligand [label="Is your ligand a bulky,\nelectron-rich phosphine\n(e.g., SPhos, XPhos)?", shape=diamond, fillcolor="#FBBC05"]; base [label="Are you using a strong\nalkoxide base?", shape=diamond, fillcolor="#FBBC05"]; solvent [label="Is your solvent aprotic\nand high purity?", shape=diamond, fillcolor="#FBBC05"]; solution [label="Problem Mitigated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Corrective Actions change_ligand [label="Action: Switch to SPhos,\nXPhos, or an NHC ligand.", fillcolor="#F1F3F4", fontcolor="#202124"]; change_base [label="Action: Switch to K₃PO₄\nor Cs₂CO₃.", fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent [label="Action: Use anhydrous\ndioxane, toluene, or THF.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> ligand; ligand -> base [label="Yes"]; ligand -> change_ligand [label="No"]; change_ligand -> base;
base -> solvent [label="No"]; base -> change_base [label="Yes"]; change_base -> solvent;
solvent -> solution [label="Yes"]; solvent -> change_solvent [label="No"]; change_solvent -> solution; }
Caption: The main Suzuki cycle competes with the dehalogenation pathway.
Data Summary: Catalyst Performance
The choice of catalyst system is paramount when coupling electron-rich substrates like bromoanisole. The following table summarizes the performance of different palladium systems in a benchmark reaction of 4-bromoanisole with phenylboronic acid. While the substrate is a different isomer, the electronic properties are similar, and the data provides a strong starting point for optimization.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | [4] |
| SPhos-Pd G2 | 1 | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 98 | [4] |
| PEPPSI-IPr | 1 | K₂CO₃ | THF | 70 | 12 | 95 | [4] |
| Pd(dppf)Cl₂ | 3 | K₂CO₃ | DME | 80 | 2 | High Yield | [9] |
| Pd(OAc)₂ (Ligand-Free, Microwave) | 0.0009 - 0.0045 | Na₂CO₃ | H₂O/EtOH | 83 | 0.33 | 99 | [10] |
This data demonstrates that modern phosphine-ligated systems (SPhos) and NHC-ligated catalysts (PEPPSI-IPr) can achieve higher yields with lower catalyst loadings compared to the classical Pd(PPh₃)₄.[4]
Optimized Protocol: Suzuki Coupling of 3-Bromoanisole
This protocol is designed as a robust starting point, incorporating best practices to minimize the common side reactions discussed above.
Materials:
-
3-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
SPhos-Pd G2 Precatalyst (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-bromoanisole, the arylboronic acid, the SPhos-Pd G2 precatalyst, and the finely ground potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed. [8]3. Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. [4]5. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. [8]The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL). [4]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product. [4]
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
- Leadbeater, N. E., & Williams, V. A. (2005). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 9(4), 522-525.
- Chelucci, G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(13), 1337-1359.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
- Bakherad, M., & Jessop, P. G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
- Harding, J. R., Jones, C. D., Catterick, D., & Hayes, C. J. (2006). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Organic & Biomolecular Chemistry, 4(5), 839-844.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cem.de [cem.de]
Improving the stability of 4-(3-Methoxyphenyl)aniline during storage
Answering the user's request.## Technical Support Center: 4-(3-Methoxyphenyl)aniline
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. In our experience, the stability of aromatic amines is a frequent source of experimental variability. This guide provides not only solutions but also the underlying chemical principles to empower you to make informed decisions in your work.
Before troubleshooting, it is crucial to understand the inherent chemical properties that make this compound susceptible to degradation. Like many aromatic amines, its primary weakness is the aniline moiety, which is readily susceptible to oxidation.[1] Exposure to atmospheric oxygen, often accelerated by light and elevated temperatures, can initiate a cascade of reactions.
The lone pair of electrons on the nitrogen atom can be abstracted, leading to the formation of radical species. These radicals can then couple or react further with oxygen to form highly colored quinone-imine structures and, eventually, complex polymeric materials.[2][3] This oxidative degradation is the principal reason for the common observation of discoloration, turning a once off-white solid into a yellow, brown, or even reddish substance.
Sources
Technical Support Center: 4-(3-Methoxyphenyl)aniline
Welcome to the technical support center for 4-(3-Methoxyphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this compound. As an aromatic amine, this compound is susceptible to oxidation, which can compromise experimental integrity. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the quality and reactivity of your material.
Understanding the Challenge: The Oxidation of Aromatic Amines
Aromatic amines, including this compound, are prone to oxidation, primarily through exposure to atmospheric oxygen. This process is often accelerated by light and can be catalyzed by trace metal impurities. The amino group (-NH₂) is the primary site of oxidation, leading to the formation of highly colored impurities, which can range from nitroso and nitro compounds to complex polymeric materials.[1] This degradation not only changes the physical appearance of the compound (e.g., from a white or off-white solid to a discolored substance) but also reduces its purity and can interfere with subsequent chemical reactions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: My new bottle of this compound has arrived. What are the ideal storage conditions to prevent oxidation?
A1: Proper storage from the outset is critical. Based on the known sensitivity of similar compounds, this compound should be considered air and light sensitive.[2]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[2] This minimizes contact with oxygen.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[3]
-
Light: Protect from light by using an amber glass vial or by storing the container in a dark location.
-
Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[3]
Q2: I need to weigh and transfer the solid for a reaction. What is the best practice to avoid exposure to air?
A2: To prevent oxidation during handling, all manipulations should be performed using air-free techniques.[4] The two primary methods are the use of a glovebox or a Schlenk line.[2]
-
Glovebox: This is the most secure method. All necessary equipment (spatula, weighing boat, flask) should be brought into the glovebox antechamber and subjected to several evacuate-refill cycles before being introduced into the main chamber.[2] The compound can then be weighed and transferred in the inert atmosphere of the box.
-
Schlenk Line: If a glovebox is unavailable, a Schlenk line can be used. The solid can be added to a Schlenk flask under a positive pressure of inert gas (counterflow).[5] The flask should then be evacuated and backfilled with inert gas multiple times to remove any residual air that may have adsorbed to the solid.[5]
Diagram: Decision Workflow for Handling this compound
Caption: Decision workflow for handling solid this compound.
Troubleshooting Discolored Material
Q3: My this compound has turned yellow/brown. Can I still use it?
A3: Discoloration is a sign of oxidation. The presence of impurities can negatively impact your reaction by introducing side products, poisoning catalysts, or reducing the yield. While slightly discolored material might be usable for non-sensitive applications, it is highly recommended to purify it before use in reactions where purity is critical.
Q4: How can I purify my discolored this compound?
A4: The two most effective methods for purifying oxidized anilines are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This technique is excellent for separating the desired aniline from more polar, colored oxidation byproducts.
-
Recrystallization: This method is suitable for removing smaller amounts of impurities and can yield highly pure material if an appropriate solvent is found.
Troubleshooting and Purification Guides
Guide 1: Purification by Flash Column Chromatography
This is often the most reliable method for removing a significant amount of colored impurities.
Causality: The oxidation products of anilines are generally more polar than the parent amine. Silica gel, a polar stationary phase, will retain these polar impurities more strongly, allowing the less polar, pure aniline to elute first.
Experimental Protocol:
-
Stationary Phase Selection: Standard silica gel (40-63 µm) is typically effective.[6] For aromatic amines that may interact strongly with the acidic nature of silica, an amine-functionalized silica gel or the addition of a small amount of a competing base (e.g., 0.1-1% triethylamine) to the eluent can improve recovery and peak shape.[7][8]
-
Eluent System Selection:
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Spot the impure material on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1). The ideal system will show good separation between the main spot (your product) and the colored impurities, which often remain at or near the baseline.
-
-
Column Packing and Sample Loading:
-
Pack the column with your chosen stationary phase as a slurry in the initial, low-polarity eluent.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel ("dry loading").[8] This technique often provides better separation than loading the sample as a concentrated liquid.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent as required to move your product down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure compound.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Troubleshooting Flash Column Chromatography of Amines
| Issue | Probable Cause | Recommended Solution |
| Product streaking on TLC/column | Strong interaction with acidic silica. | Add 0.1-1% triethylamine or ammonia to the eluent system.[8] Alternatively, use an amine-functionalized silica column.[7] |
| Poor separation from impurities | Incorrect eluent polarity. | Optimize the solvent system using TLC. A shallower gradient (slower increase in polarity) may be required. |
| Low product recovery | Irreversible adsorption to silica. | Use a less acidic stationary phase (like alumina) or deactivate the silica with a competing base as described above. |
Guide 2: Purification by Recrystallization
This technique is ideal for a final purification step after chromatography or for material with minor discoloration.
Causality: Recrystallization relies on the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. The impurities should either be insoluble in the hot solvent or remain dissolved upon cooling.
Experimental Protocol:
-
Solvent Screening:
-
Test the solubility of a small amount of the impure solid in various solvents at room temperature and at their boiling points.
-
Good candidate solvents for aromatic compounds include toluene, ethanol, methanol, ethyl acetate, or solvent pairs like ethanol/water or toluene/hexane.[9][10]
-
The ideal solvent will dissolve the compound completely when hot and allow for the formation of well-defined crystals upon slow cooling.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is fully dissolved. Add more solvent in small portions if needed.
-
-
Hot Filtration (if necessary): If there are insoluble impurities (or if using activated charcoal to remove colored impurities), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly under vacuum.
-
Diagram: Oxidation and Purification Cycle
Caption: Oxidation and purification cycle of this compound.
References
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-VCH.
- Virtual Lab - Schlenk: Handling of Solids. University of Münster. [Link]
- Safety Data Sheet for p-Anisidine. Carl Roth. [Link] (Note: A specific URL for the SDS PDF is not available, but it can be found by searching for the product on the manufacturer's website).
- Shenvi Lab. (n.d.).
- Is there an easy way to purify organic amines? (2023). Biotage. [Link]
- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry.
- Air-free technique. Wikipedia. [Link]
- Recrystallization. University of California, Los Angeles. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Purification of Organic Compounds by Flash Column Chrom
- Go-to recrystallization solvent mixtures. Reddit r/Chempros. (2023). [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Synthesis and characterization of new materials derived
- DPPH radical scavenging activity of BHT.
- Recrystallization: Figure 1. Structure of Aniline. Scribd. [Link]
- This compound. PubChem. [Link]
- 4-Methoxy-N-(4-nitrobenzyl)aniline.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]
- Evaluation of antioxidant properties by DPPH assay.
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Functional Polymeric Membranes with Antioxidant Properties for the Colorimetric Detection of Amines. MDPI. [Link]
- DPPH Radical Scavenging Assay. MDPI. [Link]
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. biotage.com [biotage.com]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. Virtual Lab - Schlenk: Handling of Solids [stalke.chemie.uni-goettingen.de]
- 6. orgsyn.org [orgsyn.org]
- 7. biotage.com [biotage.com]
- 8. rsc.org [rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: 4-(3-Methoxyphenyl)aniline Production Scale-Up
Introduction: Navigating the Scale-Up of a Key Biaryl Amine Intermediate
4-(3-Methoxyphenyl)aniline is a crucial building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and materials science sectors. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges that can impact yield, purity, and process robustness. These challenges often stem from issues with reaction kinetics, mass and heat transfer limitations, catalyst stability, and impurity management.[1]
This technical support guide is designed for researchers, chemists, and process engineers involved in the scale-up of this compound synthesis. It provides a structured approach to troubleshooting common problems, explains the underlying chemical principles, and offers field-proven solutions to streamline process development and ensure a successful and reproducible scale-up.
Section 1: Overview of Primary Synthetic Routes
The construction of the C-N or C-C bond in this compound is typically achieved via modern cross-coupling reactions. The two most industrially relevant strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the fundamentals of each is key to troubleshooting them effectively.
-
Suzuki-Miyaura Coupling: This method first constructs the biaryl carbon skeleton by coupling an aryl halide (e.g., 4-bromoaniline or a protected derivative) with an arylboronic acid (3-methoxyphenylboronic acid).[2][3] This is a robust and widely used reaction known for its functional group tolerance.
-
Buchwald-Hartwig Amination: This reaction directly forms the C-N bond by coupling an aryl halide (e.g., 1-bromo-3-methoxybenzene) with an amine (e.g., 4-bromoaniline, followed by a subsequent reaction, or more directly with an ammonia surrogate or p-phenylenediamine).[4][5] This is a powerful method for aryl amine synthesis but can be sensitive to catalyst choice and reaction conditions.
Table 1: Comparative Analysis of Primary Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(aryl) - C(aryl) | C(aryl) - N(amine) |
| Key Reactants | 4-Bromoaniline, 3-Methoxyphenylboronic Acid[6][7] | 1-Bromo-3-methoxybenzene, Aniline/Ammonia source |
| Catalyst System | Palladium(0) complex + Ligand (e.g., SPhos, XPhos) | Palladium(0) complex + Ligand (e.g., RuPhos, BrettPhos) |
| Base | Typically inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)[8] | Strong, non-nucleophilic bases (NaOtBu, LHMDS) |
| Common Solvents | Toluene, Dioxane, THF/Water mixtures | Toluene, Dioxane, THF |
| Scale-Up Pros | Boronic acids are generally stable and less toxic than some alternatives; reaction is often robust. | More direct route to the final product, potentially fewer steps. |
| Scale-Up Cons | Potential for boronic acid homo-coupling; removal of boron impurities can be challenging. | Catalyst systems can be air-sensitive; strong bases may not tolerate some functional groups; potential for side reactions like hydrodehalogenation.[4][9] |
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Problem Area: Low Reaction Conversion & Stalling
Q1: My large-scale batch shows significantly lower conversion compared to the lab-scale experiment, even after extended reaction time. What should I investigate?
A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Causality: In a large reactor, the surface-area-to-volume ratio decreases, making both heating and mixing less efficient. Inefficient mixing can lead to poor catalyst distribution and localized concentration gradients, effectively slowing down the reaction. Inefficient heating can prevent the reaction from reaching the optimal temperature required for catalyst turnover.[1]
-
Troubleshooting Steps:
-
Verify Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to ensure the reaction bulk reaches and maintains the target temperature.
-
Evaluate Agitation Efficiency: The stirrer's speed (RPM) does not scale linearly with volume. Consult with a chemical engineer to assess the mixing efficiency (e.g., tip speed, power per unit volume) of your reactor. You may need to switch to a different impeller type (e.g., anchor vs. pitched-blade turbine) to ensure adequate suspension of solids (like an inorganic base) and homogenization.
-
Check Reagent Quality at Scale: Impurities in starting materials or solvents that were negligible in small-scale reactions can act as catalyst poisons at scale.[10] Perform purity analysis on the bulk containers of your aryl halide, boronic acid/amine, and solvent.
-
Inert Atmosphere Integrity: Ensure the larger reactor can be adequately purged and maintained under an inert atmosphere (Nitrogen or Argon). Leaks can introduce oxygen and moisture, which can deactivate the palladium catalyst, especially after it has been activated by the base.[11]
-
Problem Area: Impurity Profile & Product Purity
Q2: On scale-up, I'm observing a new, significant impurity identified as 3-methoxyanisole (hydrodehalogenation product). How can I prevent this?
A2: The formation of a hydrodehalogenation byproduct (where the halide on the starting material is replaced by a hydrogen) is a known side reaction in palladium-catalyzed couplings, particularly in Buchwald-Hartwig aminations.[4]
-
Causality: This side reaction can occur via two main pathways: (i) β-hydride elimination from an intermediate palladium-amido complex, or (ii) reaction of the palladium-aryl intermediate with a hydride source.[12] The choice of ligand, base, and temperature significantly influences the rate of this side reaction relative to the desired productive reductive elimination.
-
Troubleshooting & Mitigation Protocol:
-
Ligand Selection: The ligand's steric and electronic properties are critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) often promote faster reductive elimination, outcompeting the hydrodehalogenation pathway.[4] If you are using a less bulky ligand like P(o-tolyl)₃, consider switching.
-
Base Stoichiometry and Type: Using a large excess of a strong base can sometimes promote side reactions. Carefully control the stoichiometry. While strong bases like NaOtBu are standard, sometimes a slightly weaker base or different counter-ion can alter the reaction pathway.
-
Temperature Control: Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate can often minimize this and other side reactions.
-
Moisture Control: Ensure all reagents and solvents are scrupulously dry. Water can react with the base and influence the reaction environment.
-
Q3: My final product is contaminated with a biaryl impurity derived from my phosphine ligand (e.g., a biphenyl impurity when using a biphenyl-based ligand). How does this happen and how can I remove it?
A3: This is a known issue, especially in Suzuki-Miyaura couplings where the phosphine ligand itself can participate in the cross-coupling reaction.[13]
-
Causality: The aryl group on the phosphine ligand can undergo P-C bond cleavage and subsequent coupling with the arylboronic acid, leading to impurities that are often structurally similar to the desired product, making them difficult to remove.
-
Troubleshooting & Mitigation Protocol:
-
Optimize Catalyst Loading: Use the lowest catalyst and ligand loading possible that still achieves full conversion in a reasonable time. High catalyst concentrations increase the likelihood of side reactions.
-
Change Ligand Type: Consider switching to a ligand that is less prone to this side reaction. For example, if using a triphenylphosphine-based ligand, moving to a more specialized biaryl phosphine or a dialkylphosphino-based ligand might be beneficial.
-
Purification Strategy: Since these impurities are often non-polar, they can be challenging to remove by standard crystallization.
-
Acid Wash/Extraction: Your product, this compound, is basic due to the aniline moiety. The ligand-derived impurity is not. A robust acidic workup (e.g., dissolving the crude product in a solvent like ethyl acetate and extracting with aqueous HCl) will pull your product into the aqueous layer, leaving the non-basic impurity in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Chromatography: While not ideal for very large scales, a silica gel plug or column chromatography can be effective. The non-polar impurity will elute much faster than the more polar aniline product.
-
-
Section 3: Proactive Scale-Up Strategies & FAQs
Q1: What are the most critical safety considerations when scaling up this synthesis?
A1: Safety must be the top priority. Key hazards include:
-
Reagent Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[14] Always use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work in a well-ventilated area.
-
Pyrophoric Reagents: If using reagents like n-butyllithium (for preparing boronic acids), be aware of their pyrophoric nature and handle them under strict anhydrous, inert conditions.
-
Exothermic Reactions: Cross-coupling reactions can be exothermic. On a large scale, this heat can accumulate, leading to a thermal runaway. Ensure the reactor has an adequate cooling system and add reagents at a controlled rate while monitoring the internal temperature.
-
Base Handling: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glove box or under a nitrogen blanket.
Q2: How can I develop a robust and scalable purification method?
A2: Relying on column chromatography is not viable for large-scale production. Focus on developing a crystallization-based purification.
-
Protocol for Crystallization Development:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., isopropanol, ethanol, toluene, heptane, ethyl acetate) at room temperature and at reflux. An ideal single-solvent system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Anti-Solvent System: If a single solvent is not effective, try an anti-solvent approach. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., toluene or ethyl acetate) and then slowly add a "poor" solvent (e.g., heptane or hexane) until turbidity is observed. Cool the mixture to induce crystallization.
-
Optimize Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred over crash cooling.
-
Purity Analysis: Analyze the purity of the crystallized material by HPLC to confirm the effective removal of key impurities.
-
Q3: My process uses an inorganic base that is difficult to filter on a large scale. What are my options?
A3: Handling and filtering large quantities of fine solids like potassium phosphate can be an operational bottleneck.
-
Alternative Bases: Explore the use of soluble organic bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can lead to a homogeneous reaction mixture, simplifying workup.[15] However, this requires re-optimization of the reaction conditions.
-
Workup Modification: Instead of filtering the entire batch, consider a phase-separation workup. After the reaction, add water and a suitable organic solvent. The inorganic base will dissolve in the aqueous layer, which can be separated from the organic layer containing your product. This is often a much more scalable approach.
Section 4: Key Analytical Protocols
A reliable analytical method is essential for process control and quality assurance.
Protocol: HPLC Purity Assessment
This method provides a baseline for analyzing the purity of this compound and detecting common impurities.
Table 2: Recommended HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[16] |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min[16] |
| Column Temperature | 30 °C[16] |
| Detection Wavelength | 254 nm or 280 nm (UV Detector) |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh ~1 mg of sample and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water. |
Section 5: Visual Process Aids
Troubleshooting Workflow Diagram
This diagram provides a logical decision tree for addressing common scale-up issues.
Caption: Troubleshooting decision tree for scale-up issues.
Buchwald-Hartwig Catalytic Cycle & Side Reaction
This diagram illustrates the desired reaction pathway and the competing hydrodehalogenation side reaction.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
References
- Wikipedia. (n.d.).
- Baranczak, A. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
- Wagaw, S. et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
- ResearchGate. (2020).
- Chemistry LibreTexts. (2023).
- Valera, G. L. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]
- Wikipedia. (n.d.).
- PubMed. (2022).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- YouTube. (2020). Suzuki Coupling. [Link]
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- JOCPR. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]
Sources
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Criticality of Impurity Profiling for 4-(3-Methoxyphenyl)aniline
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on method development for the impurity profiling of 4-(3-Methoxyphenyl)aniline. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities—arising from synthesis, degradation, or storage—can affect the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the ICH and FDA mandate stringent control over impurities, making robust analytical method development a non-negotiable aspect of quality control.[2][3]
This guide provides a structured approach to developing and troubleshooting analytical methods for this specific molecule, focusing on High-Performance Liquid Chromatography (HPLC) as the primary separation technique, coupled with Mass Spectrometry (MS) for identification, and guided by forced degradation studies to ensure method specificity.
Section 1: High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the cornerstone technique for impurity profiling due to its high resolution and sensitivity.[3][4] The primary challenge with aromatic amines like this compound is their tendency to exhibit poor peak shapes on traditional silica-based columns.
Frequently Asked Questions (FAQs) - HPLC Method
Q1: What is the best starting point for column selection?
A1: For a moderately polar and ionizable compound like this compound, a modern, high-purity, end-capped C18 column is the recommended starting point. These columns minimize the availability of free silanol groups, which are a primary cause of peak tailing for basic compounds.[5] Consider columns with a particle size of 3 µm or smaller for higher efficiency and better resolution of closely eluting impurities.
Q2: How do I select the initial mobile phase conditions?
A2: Start with a simple gradient using Acetonitrile (ACN) and water. ACN is generally preferred over methanol for aromatic compounds as it often provides better peak shapes. A generic starting gradient could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 20-30 minutes. The acidic modifier (formic acid) is crucial for controlling the ionization of the aniline functional group and protonating residual silanol groups on the column, which significantly improves peak shape.[5]
Q3: My main peak is tailing severely. What are the common causes and solutions?
A3: Peak tailing for aromatic amines is almost always due to secondary interactions with acidic silanol groups on the stationary phase.[5][6] This unwanted interaction creates a secondary retention mechanism, causing the peak to tail. Here is a systematic troubleshooting approach:
-
Check Mobile Phase pH: The pH of your mobile phase should be at least 2 units below the pKa of the aniline group to ensure it remains fully protonated and interacts minimally with silanols. Using a low pH mobile phase (e.g., pH 2.5-3.0) is the most effective solution.[5]
-
Ensure Adequate Buffering: If you are using a buffer (e.g., phosphate or acetate), ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH across the column.[6]
-
Consider a "High-Purity" Column: If tailing persists, you may be using an older "Type A" silica column with high silanol activity. Switch to a modern, base-deactivated "Type B" silica column, which is specifically designed to reduce these interactions.[5]
-
Lower the Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[6] Try reducing the injection volume or sample concentration to see if the peak shape improves.
Troubleshooting Guide: HPLC Peak Shape Issues
This decision tree provides a logical workflow for diagnosing and resolving common peak shape problems encountered with this compound.
Caption: Troubleshooting workflow for aromatic amine peak tailing.
Section 2: Forced Degradation Studies
Forced degradation (or stress testing) is essential to demonstrate the stability-indicating nature of an analytical method.[7][8] It helps identify potential degradation products that might appear during the product's shelf-life and ensures the method can separate them from the main compound and other impurities.[3]
Frequently Asked Questions (FAQs) - Forced Degradation
Q1: What stress conditions are required by regulatory guidelines?
A1: The ICH guideline Q1A(R2) suggests exposing the drug substance to acid, base, oxidation, heat, and light.[8] The goal is to achieve a target degradation of 5-20% of the main active ingredient to ensure that degradation products are formed at a sufficient level for detection without completely destroying the sample.[9][10]
Q2: this compound appears to be unstable in strong acid. How should I handle this?
A2: If the compound degrades too rapidly, you must use milder conditions. Instead of 1N HCl at 60°C, try 0.1N or even 0.01N HCl at room temperature.[9] The key is to control the degradation. If the reaction is immediate, quench it at earlier time points (e.g., 30 minutes, 1 hour) to find the optimal stress level.
Q3: What is a suitable oxidizing agent?
A3: Hydrogen peroxide (H₂O₂) is the most commonly used oxidizing agent. A typical starting concentration is 3% H₂O₂ at room temperature. Aromatic amines can be susceptible to oxidation, so monitor the reaction closely.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Keep at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 24 hours. Also, store a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8][9]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.
| Potential Impurities of this compound |
| Type |
| Process-Related |
| Degradation-Related |
Section 3: Mass Spectrometry (MS) for Impurity Identification
When unknown peaks are detected in the chromatogram, hyphenated techniques like LC-MS are invaluable for structural elucidation.[2][4]
Frequently Asked Questions (FAQs) - MS Identification
Q1: Which ionization source is best for this compound and its impurities?
A1: Electrospray Ionization (ESI) in positive mode is the ideal choice. The aniline functional group is basic and will readily accept a proton to form a stable [M+H]⁺ ion, making it highly sensitive with ESI.
Q2: How can I confirm the identity of an impurity using MS?
A2: High-Resolution Mass Spectrometry (HRMS), using instruments like a Q-TOF or Orbitrap, is the preferred method.[11] It provides a highly accurate mass measurement of the impurity's molecular ion, which allows you to determine its elemental composition with high confidence using formula-generating algorithms.[11] Further confirmation is achieved through MS/MS fragmentation, where the fragmentation pattern of the impurity is compared to that of the parent compound or known standards.
Workflow for Impurity Identification
This diagram illustrates the systematic process of identifying an unknown impurity peak detected during HPLC analysis.
Caption: Systematic workflow for LC-MS based impurity identification.
Section 4: Method Validation
Once the method is developed and optimized, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[12][13][14][15]
Key Validation Parameters
The following table summarizes the essential parameters for validating an impurity quantification method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). | Peak purity of the main peak in stressed samples must pass. Resolution between adjacent peaks should be >1.5.[13] |
| Linearity | To show a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[12][15] | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | Recovery of 80-120% for impurities at low concentrations. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) should be ≤ 10% for impurities at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≈ 3.[12] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). | System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. |
References
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- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
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- Forced degrad
- Forced degradation studies of a new ant. (n.d.). JOCPR.
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- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
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- Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. (n.d.). Almac.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024).
- Method Development for Drug Impurity Profiling: Part 1. (n.d.).
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- Aniline Impurity Product List. (n.d.). CLEARSYNTH.
- This compound | 207287-79-4. (n.d.). Sigma-Aldrich.
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- 4-(Trifluoromethoxy)aniline synthesis. (n.d.). ChemicalBook.
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- 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7. (n.d.). Ossila.
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Validation & Comparative
A Senior Application Scientist's Guide to the Quantification of 4-(3-Methoxyphenyl)aniline: A Comparative Analysis of HPLC-UV and Alternative Methods
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and potential impurities is paramount. 4-(3-Methoxyphenyl)aniline, a substituted aromatic amine, serves as a key building block in various synthetic pathways. Its precise measurement is critical for ensuring reaction efficiency, final product purity, and regulatory compliance.
This guide provides an in-depth, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the robust quantification of this compound. Moving beyond a simple protocol, we will dissect the scientific rationale behind the method's parameters and its validation according to the highest industry standards. Furthermore, we will objectively compare this workhorse technique against two powerful alternatives, Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a clear decision-making framework for researchers, scientists, and drug development professionals.
The Primary Technique: A Validated HPLC-UV Method
High-Performance Liquid Chromatography is the cornerstone of analytical chemistry for its versatility and reliability in separating and quantifying non-volatile to semi-volatile compounds.[1] For an analyte like this compound, which possesses a strong UV-absorbing chromophore due to its aromatic rings, HPLC coupled with a UV detector is an ideal configuration for achieving specificity and sensitivity.
Principle of Separation and Detection
The method employs a reversed-phase C18 column. The nonpolar stationary phase (C18) retains the moderately nonpolar this compound. A polar mobile phase, consisting of a methanol and water mixture, is then used to elute the analyte. By optimizing the solvent ratio, a balance is achieved where the analyte is retained long enough to separate from potential impurities but elutes efficiently to produce a sharp, symmetrical peak. Quantification is achieved by measuring the analyte's absorbance at a specific wavelength (λ), which is directly proportional to its concentration, following the Beer-Lambert law.
Experimental Protocol: HPLC-UV Analysis
This protocol is a robust, validated method for the quantification of this compound in a sample matrix (e.g., post-reaction mixture or quality control sample).
1. Instrumentation and Conditions: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is sufficient.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic amine, offering a good balance of resolution and backpressure.[2] |
| Mobile Phase | Methanol:Water (60:40 v/v) | This isocratic mixture provides optimal polarity to achieve a reasonable retention time and good peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that ensures efficient separation without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[2] |
| Injection Vol. | 10 µL | A small injection volume prevents column overloading and peak distortion. |
| UV Wavelength | 254 nm | Aromatic amines strongly absorb UV light. 254 nm is a common wavelength for detecting compounds with benzene rings and provides a strong signal-to-noise ratio. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration. |
2. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix in the mobile phase to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection to remove particulates.
3. Analysis Workflow:
Caption: HPLC-UV workflow for quantification.
Method Validation: A Self-Validating System
To ensure the method is suitable for its intended purpose, it must be validated according to international standards, such as the ICH Q2(R1) guidelines.[3][4][5] The objective of validation is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of this compound.[6]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The analyte peak is free from interference from matrix components or impurities. | Peak purity analysis via Diode Array Detector (DAD) confirms no co-eluting peaks. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over a range of 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery in spiked matrix samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.8% for six replicate injections of a 50 µg/mL standard. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.7 µg/mL.[7] |
| Robustness | RSD ≤ 2.0% under minor variations (e.g., ±2% Methanol, ±0.1 mL/min flow) | The method remains unaffected by small, deliberate changes in chromatographic parameters.[6] |
Comparative Analysis: Alternative Quantification Methods
While HPLC-UV is a robust and accessible technique, certain analytical challenges may necessitate alternative approaches. Here, we compare it with UPLC-UV and GC-MS.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC-UV)
UPLC is a significant advancement over HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher system pressures.[8][9]
-
Advantages over HPLC-UV:
-
Speed and Throughput: UPLC runs are significantly faster, often reducing analysis times from 10 minutes to under 2 minutes. This is invaluable in high-throughput screening environments.[9]
-
Resolution: The smaller particles provide much higher separation efficiency, resulting in sharper peaks and better resolution of closely eluting impurities.
-
Sensitivity: Sharper, narrower peaks lead to a greater peak height and improved signal-to-noise, enhancing sensitivity.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times result in a significant reduction in solvent usage, making it a greener and more cost-effective option over the long term.
-
-
Disadvantages:
-
Higher Instrument Cost: UPLC systems are more expensive than conventional HPLC instruments.[9]
-
Increased Backpressure: The small particles generate high backpressure, requiring specialized pumps and components.
-
Method Transfer Challenges: Transferring a method from HPLC to UPLC (or vice-versa) requires careful recalculation of gradients and flow rates to maintain separation integrity.
-
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for analyzing compounds that are volatile or can be made volatile through derivatization.[1][10] Coupling it with a Mass Spectrometry (MS) detector provides unparalleled specificity.
-
Advantages over HPLC-UV:
-
Superior Specificity: The MS detector identifies compounds based on their unique mass fragmentation patterns, providing near-certain identification and resolving co-eluting peaks that would be indistinguishable by UV detection.[8]
-
High Sensitivity: When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve extremely low detection limits, often orders of magnitude lower than HPLC-UV.[11]
-
Structural Information: The fragmentation pattern can be used to elucidate the structure of unknown impurities.
-
-
Disadvantages:
-
Analyte Volatility Required: this compound is a solid with limited volatility. Therefore, analysis by GC would likely require a derivatization step (e.g., silylation) to increase its volatility and thermal stability, adding complexity and potential sources of error to the sample preparation.[10]
-
Thermal Degradation Risk: The high temperatures of the GC inlet and column can cause sensitive analytes to degrade, leading to inaccurate quantification.
-
Matrix Effects: Complex sample matrices can interfere with the ionization process in the MS source, leading to signal suppression or enhancement.
-
Head-to-Head Comparison and Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or structural confirmation.
| Feature | HPLC-UV | UPLC-UV | GC-MS |
| Principle | Liquid-phase separation, UV absorbance | High-pressure liquid separation, UV absorbance | Gas-phase separation, mass-based detection |
| Sample Throughput | Moderate (e.g., 10-15 min/sample) | High (e.g., 1-3 min/sample) | Low to Moderate (longer run times, sample prep) |
| Sensitivity | Good | Very Good | Excellent (especially in SIM mode) |
| Specificity | Moderate (relies on retention time) | Moderate (relies on retention time) | Excellent (based on mass fragmentation) |
| Derivatization | Not required | Not required | Likely required for this analyte |
| Instrumentation Cost | Moderate | High | High |
| Operating Cost | High (solvent consumption) | Lower (less solvent) | Lower (gases are cheaper than solvents)[1] |
| Best Suited For | Routine QC, purity assays, content uniformity | High-throughput screening, complex mixture analysis | Trace-level impurity identification, structural elucidation |
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- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 8. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 9. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
A Senior Application Scientist's Guide to LC-MS Method Validation for Aniline Derivatives in Biological Matrices
For researchers, clinical scientists, and drug development professionals, the accurate quantification of aniline derivatives in biological matrices is a critical task. These aromatic amines are not only key components in the synthesis of numerous pharmaceuticals and industrial chemicals but are also recognized for their potential toxicity and role as metabolites.[1][2] Consequently, robust and reliable bioanalytical methods are paramount for pharmacokinetic studies, toxicokinetic assessments, and human biomonitoring.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the analysis of aniline derivatives in biological fluids such as plasma and urine. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to help you develop and validate a method that is not just fit-for-purpose but also scientifically sound and defensible.
The Bioanalytical Challenge: Why Aniline Derivatives Demand Careful Method Development
The analysis of aniline derivatives presents a unique set of challenges. Their polar nature can lead to poor retention on traditional reversed-phase chromatographic columns, while their susceptibility to metabolism results in a variety of structurally similar compounds that require selective detection.[1][3] Furthermore, the complex nature of biological matrices necessitates efficient sample preparation to minimize interferences and the so-called "matrix effect," which can significantly impact the accuracy and precision of quantification.[4][5][6]
This guide will navigate these challenges by comparing the most common sample preparation techniques and LC-MS instrumentation, providing you with the data and rationale to select the optimal approach for your specific analytical needs.
Comparing Sample Preparation Strategies: A Data-Driven Approach
The goal of sample preparation is twofold: to isolate the analytes of interest from interfering matrix components and to concentrate them to a level suitable for detection. The three most prevalent techniques in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparison of Sample Preparation Techniques for Aniline Derivative Analysis
| Technique | Principle | Typical Recovery (%) | Matrix Effect Mitigation | Advantages | Disadvantages | Ideal Application |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid to denature and precipitate proteins.[7][8] | 80-95% (Analyte dependent)[7][9] | Poor; significant matrix effects often observed due to co-extracted phospholipids.[10] | Fast, simple, inexpensive, suitable for high-throughput screening.[8][11] | High potential for matrix effects, less clean extract, may not be suitable for low concentration analytes.[6][10] | Early-stage drug discovery, high-concentration analyte screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (typically aqueous and organic) based on their relative solubility.[12] | 85-105% (Solvent and pH dependent) | Good; removes many interfering salts and phospholipids. | High recovery, clean extracts, cost-effective.[12] | Can be labor-intensive, requires larger solvent volumes, may form emulsions.[13] | Analysis of a small number of samples, when high purity of extract is required. |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are passed through a solid sorbent which retains the analytes. Interfering compounds are washed away, and the purified analytes are then eluted.[14] | 90-110% (Sorbent and elution solvent dependent)[15] | Excellent; provides the cleanest extracts by selectively isolating analytes.[10][14] | High selectivity, high concentration factor, automation-friendly.[14][16] | More expensive, method development can be more complex. | Regulated bioanalysis, low-level quantification, when minimal matrix effects are critical. |
As the table illustrates, the choice of sample preparation is a trade-off between speed, cost, and the cleanliness of the final extract. For aniline derivatives, which are often present at low concentrations and are susceptible to matrix effects, Solid-Phase Extraction (SPE) frequently emerges as the superior choice for regulated bioanalysis, offering the highest degree of selectivity and matrix effect reduction.
Experimental Workflow for Sample Preparation
The following diagram outlines the general workflow for the three main sample preparation techniques.
Caption: Comparative workflow of major sample preparation techniques.
Instrumentation Showdown: Triple Quadrupole vs. High-Resolution Mass Spectrometry
The choice of mass spectrometer is another critical decision in method development. The two most common platforms for quantitative bioanalysis are triple quadrupole (QQQ) and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems.
Performance Comparison of QQQ and HRMS for Aniline Derivative Quantification
| Parameter | Triple Quadrupole (QQQ) with SRM/MRM | High-Resolution Mass Spectrometry (HRMS) with Full Scan or SIM | Recommendation for Aniline Derivatives |
| Selectivity | Excellent; based on specific precursor-to-product ion transitions.[17] | Exceptional; based on high mass accuracy, allowing for differentiation from interferences with very similar masses.[17][18] | HRMS offers superior selectivity, which is beneficial for complex matrices and resolving potential interferences from metabolites. |
| Sensitivity (LLOQ) | Generally considered the gold standard for sensitivity, often achieving low pg/mL levels.[17][19] | Modern HRMS instruments offer comparable or even better sensitivity than many QQQ systems.[20][21] | Both can achieve the required sensitivity for most applications. The choice may depend on the specific instrument generation. |
| Linear Dynamic Range | Typically 3-4 orders of magnitude. | Can be wider than QQQ, often reaching 4-5 orders of magnitude.[20] | HRMS may offer an advantage for analytes with a wide concentration range. |
| Qualitative Capability | Limited to targeted compounds. | Excellent; full scan data allows for retrospective analysis of unknown metabolites and biomarkers.[18] | HRMS is highly advantageous for metabolite identification studies. |
| Method Development | Requires optimization of MRM transitions for each analyte. | Can be simpler, as full scan data is collected without the need for compound-specific optimization.[21] | HRMS can streamline method development, especially for multi-analyte methods. |
For the routine, targeted quantification of known aniline derivatives where the highest sensitivity is required, a latest-generation triple quadrupole mass spectrometer remains a robust and reliable choice. However, for applications requiring higher selectivity, retrospective data analysis, and the simultaneous quantification and identification of metabolites, high-resolution mass spectrometry offers significant advantages and is increasingly becoming the platform of choice.[18][21]
Step-by-Step Experimental Protocols
To provide a practical starting point, here are detailed protocols for a recommended sample preparation technique and a general LC-MS/MS method suitable for aniline derivatives.
Protocol 1: Solid-Phase Extraction (SPE) of Aniline Derivatives from Human Urine
This protocol is a general guideline and should be optimized for specific aniline derivatives.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the supernatant, add 50 µL of an internal standard solution (a stable isotope-labeled analog of the analyte is recommended).
-
If analyzing for conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be required prior to SPE.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Follow with a wash of 1 mL of a stronger organic solvent (e.g., acetonitrile) to remove lipophilic interferences.
-
-
Elution:
-
Elute the aniline derivatives with 1 mL of a suitable elution solvent. For cation exchange, this is typically a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: General Purpose LC-MS/MS Method for Aniline Derivatives
This method is a starting point and requires optimization for specific analytes and instrumentation.
-
LC System: UPLC or HPLC system
-
Column: A C18 column with a phenyl-hexyl phase is often a good choice for aromatic amines (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key MS Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Gas Flows (Nebulizer, Heater)
-
Collision Energy (for MRM on QQQ)
-
Mass Resolution (for HRMS)
-
Bioanalytical Method Validation: A Framework for Trustworthiness
A validated bioanalytical method provides the assurance that the data generated is reliable. The validation process should be conducted in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][22]
Caption: Core parameters for bioanalytical method validation.
Conclusion: A Path to Reliable Bioanalysis
The development of a robust and reliable LC-MS method for the quantification of aniline derivatives in biological matrices is a multi-faceted process that requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection. By understanding the underlying principles and performance characteristics of different techniques, researchers can design and validate methods that are not only fit-for-purpose but also adhere to the highest standards of scientific integrity. This guide has provided a comparative framework and practical protocols to empower you in this endeavor, ultimately contributing to the generation of high-quality data in your research and development programs.
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- A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
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The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methoxyphenyl)aniline Derivatives
In the relentless pursuit of targeted cancer therapeutics, the 4-(3-methoxyphenyl)aniline scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this class of compounds, offering valuable insights for researchers, medicinal chemists, and drug development professionals. By dissecting the intricate interplay between molecular architecture and biological function, we aim to illuminate the path toward the rational design of next-generation kinase inhibitors with enhanced efficacy and improved safety profiles.
The Significance of the this compound Scaffold
The this compound core serves as a versatile template for engaging the ATP-binding pocket of various protein kinases. Its diarylamine linkage provides a crucial hydrogen bond donor-acceptor motif that mimics the adenine region of ATP, while the flanking phenyl rings can be strategically functionalized to exploit specific sub-pockets within the kinase domain, thereby dictating potency and selectivity. The meta-positioned methoxy group on one of the phenyl rings is a particularly interesting feature, influencing the compound's electronic properties, conformation, and metabolic stability, all of which are critical determinants of its pharmacological profile.
Comparative Analysis of Biological Activities: Deciphering the SAR
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the aniline and the methoxyphenyl rings, as well as the nature of the heterocyclic system to which the aniline nitrogen is attached. This section delves into a comparative analysis of the SAR of these derivatives, primarily focusing on their anticancer activity as inhibitors of key oncogenic kinases.
Kinase Inhibitory Profile: Targeting the Drivers of Cancer
A significant body of research has focused on the development of this compound derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth, proliferation, and angiogenesis.[1][2][3] Additionally, cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle, have also been successfully targeted by this class of compounds.[4]
Table 1: Comparative Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Core Scaffold | Aniline Substituent (R) | Target Kinase(s) | IC50 (µM) | Reference |
| 1a | Pyrazolo[3,4-b]pyridine | H | CDK2 | 1.630 | [4] |
| 1b | Pyrazolo[3,4-b]pyridine | H | CDK9 | 0.262 | [4] |
| 2a | Quinazoline | 3-ethynyl | EGFR | (Potent) | [5] |
| 2b | Quinazoline | 3-chloro-4-fluoro | EGFR, VEGFR-2 | (Potent) | [6] |
| 3a | Quinoline | 6-bromo | RIPK2 | (Potent) | [7] |
Note: "Potent" indicates significant inhibitory activity as reported in the source, where specific IC50 values for the this compound analog were not explicitly provided but inferred from the broader class of compounds.
The data clearly indicates that the nature of the heterocyclic core and the substituents on the aniline ring play a critical role in determining the kinase inhibitory profile. For instance, the pyrazolo[3,4-b]pyridine core in compounds 1a and 1b directs the inhibitory activity towards CDKs, while the quinazoline and quinoline scaffolds in compounds 2a, 2b, and 3a are commonly associated with potent inhibition of EGFR, VEGFR-2, and other kinases.[4][5][6][7]
In Vitro Anticancer Activity: A Comparative Look at Cell Line Sensitivity
The kinase inhibitory potency of these derivatives often translates into significant cytotoxic effects against various cancer cell lines. A comparative analysis of their in vitro anticancer activity provides valuable insights into their therapeutic potential.
Table 2: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Core Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Pyrazolo[3,4-b]pyridine | Hela (Cervical) | 2.59 | [4] |
| 4a | 1,3,4-Thiadiazole | MCF-7 (Breast) | >100 (low activity) | [1] |
| 5a | Quinolinylchalcone | MDA-MB-231 (Breast) | 0.11 | [2][8] |
| 6a | Imidazo[1,2-a]quinoxaline | A549 (Lung) | 3.25 | [9] |
The data highlights the importance of the overall molecular framework in dictating anticancer efficacy. While the 1,3,4-thiadiazole derivative 4a exhibited weak activity, the quinolinylchalcone and imidazo[1,2-a]quinoxaline derivatives (5a and 6a ) demonstrated potent cytotoxicity against breast and lung cancer cell lines, respectively.[1][2][8][9] This underscores the necessity of a holistic design approach that considers not only the aniline fragment but the entire molecular architecture.
Causality in Experimental Design: A Senior Scientist's Perspective
The selection of specific heterocyclic scaffolds and substituent patterns is not arbitrary but is guided by a deep understanding of the target kinase's active site topology and the principles of medicinal chemistry.
The Rationale for Scaffold Selection
The choice of a pyrazole, quinazoline, or quinoline core is often dictated by the desire to establish specific hydrogen bonding interactions with the hinge region of the kinase domain. These scaffolds act as bioisosteres of the adenine component of ATP, providing a stable anchor for the inhibitor. The selection is further refined based on the desired selectivity profile, as different scaffolds present unique vectors for substituent placement, allowing for the exploitation of distinct sub-pockets in different kinases.
Strategic Substitutions on the Aniline Ring
Substitutions on the aniline ring are strategically employed to enhance potency, modulate selectivity, and improve pharmacokinetic properties. For example, the introduction of small, lipophilic groups at the 3-position of the aniline ring has been shown to enhance potency against EGFR.[10] The rationale behind this is the favorable interaction of these groups with a hydrophobic pocket in the enzyme's active site.
Visualizing Structure-Activity Relationships and Workflows
Key SAR Observations for this compound Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, the following detailed experimental protocols are provided.
General Procedure for the Synthesis of 4-(3-Methoxyphenyl)anilino-Substituted Heterocycles
This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction for the synthesis of the target compounds.
-
Reactant Preparation: In a flame-dried round-bottom flask, dissolve the chloro-substituted heterocyclic precursor (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as isopropanol or DMF.
-
Reaction Initiation: Add a catalytic amount of a strong acid (e.g., concentrated HCl) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Assay Protocol (LanthaScreen® Eu Kinase Binding Assay)
This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/Eu-antibody solution in the appropriate kinase buffer.
-
Prepare a 4X solution of the test compound in the kinase buffer.
-
Prepare a 4X Alexa Fluor® conjugated tracer solution in the kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X test compound to the assay wells.
-
Add 5 µL of the 2X kinase/Eu-antibody solution to all wells.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability (MTT) Assay Protocol
This protocol is used to determine the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis presented in this guide highlights the critical role of the heterocyclic core and the substitution pattern on the aniline ring in determining the biological activity and selectivity of these compounds. Future efforts in this area should focus on exploring novel heterocyclic systems and employing structure-based drug design to further optimize the interactions with the target kinases. Moreover, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives will be crucial for translating their in vitro potency into in vivo efficacy. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, empowering researchers to contribute to the ever-evolving landscape of targeted cancer therapy.
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A Comparative Guide to the In Vitro Cytotoxicity of Fluorinated vs. Methoxy-Substituted Anilines
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of substituted anilines is paramount for designing safer, more efficacious chemical entities. The introduction of substituents onto the aniline ring can dramatically alter its physicochemical properties, metabolic fate, and, consequently, its cytotoxic profile. This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of two common classes of substituted anilines: fluorinated and methoxy-substituted derivatives. By delving into the mechanistic underpinnings and supporting experimental data, this document aims to equip you with the field-proven insights necessary for informed compound selection and development.
The Rationale: Why Fluorine and Methoxy Substituents Matter
The choice of substituents in drug design is a critical decision that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Fluorine and methoxy groups are frequently employed for their distinct electronic and steric properties.
-
Fluorine , the most electronegative element, is a strong electron-withdrawing group when attached to an aromatic ring. Its small size minimizes steric hindrance, and the carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability.[1] The introduction of fluorine can significantly impact a molecule's lipophilicity and its ability to form hydrogen bonds, thereby altering its interaction with biological targets.[2]
-
The methoxy group (-OCH3) exhibits a dual electronic nature. It is electron-donating by resonance but electron-withdrawing by induction. Its overall effect on the aromatic ring's electron density depends on its position. Methoxy substitution can increase a compound's polarity and potential for hydrogen bonding. These properties can influence metabolic pathways and cytotoxic outcomes.[3]
This guide will explore how these fundamental differences between fluorine and methoxy substituents translate into distinct cytotoxic profiles in vitro.
Comparative In Vitro Cytotoxicity: A Data-Driven Analysis
Direct, head-to-head in vitro cytotoxicity studies comparing a wide array of fluorinated and methoxy-substituted anilines on a single cell line are not abundantly available in the public domain. However, by synthesizing data from various studies on related compounds, we can discern clear trends and establish a framework for comparison. The following data is compiled from multiple sources and should be interpreted with the understanding that experimental conditions may vary.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Substituted Aniline Derivatives in Cancer Cell Lines
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Fluorinated Anilines | 4-Fluoroaniline derivative | HCT-116 (Colon) | Varies | [4] |
| Trifluoromethyl-aniline derivative | A375 (Melanoma) | 25.4 | [5] | |
| 2-chloro-4,5-difluoro-substituted benzene ring derivative | K562 (Leukemia) | 0.84 | [6] | |
| Methoxy-Substituted Anilines | o-Anisidine dimer | T24 (Bladder) | Lower than parent | [7] |
| 4-Anilino-8-methoxyquinoline derivative | HeLa (Cervical) | 7.15 | [3] | |
| 4-methoxy group substituted oxazole derivative | - | "Excellent activity" | [8] | |
| Parent Compound | Aniline | - | 1910 (EC50) | [9] |
Key Insights from the Data:
-
Increased Potency with Substitution: Both fluorination and methoxy substitution generally lead to a significant increase in cytotoxicity compared to the parent aniline molecule.
-
Fluorine's Potentiation of Cytotoxicity: The presence of fluorine, particularly multiple fluorine atoms or a trifluoromethyl group, is often associated with high cytotoxic potency.[5][6] This is likely due to the strong electron-withdrawing nature of fluorine, which can enhance the reactivity of the aniline scaffold or its metabolites.
-
Positional Importance of the Methoxy Group: The cytotoxic effect of a methoxy group is highly dependent on its position on the aniline ring. For instance, dimers of o-anisidine (2-methoxyaniline) have shown higher cytotoxicity than other dimers in human bladder cancer cells.[7] Conversely, in other molecular scaffolds, the position of the methoxy group can either increase or decrease cytotoxicity.
Mechanistic Underpinnings of Cytotoxicity
The cytotoxic effects of substituted anilines are often not due to the parent compound itself but rather its metabolic activation into reactive intermediates. This process is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver and other tissues.[10][11]
The Central Role of Metabolic Activation and Oxidative Stress
A common pathway for aniline-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[12] This can cause damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptosis.[12]
The following diagram illustrates the general mechanism of aniline-induced cytotoxicity, highlighting the critical role of metabolic activation and oxidative stress.
Caption: Workflow for determining IC50 values using the MTT assay.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of intracellular ROS using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). [13] Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate) and treat with the test compounds as described for the MTT assay.
-
Probe Loading: After the desired treatment period, remove the compound-containing medium and wash the cells with a buffered saline solution (e.g., PBS). Load the cells with H2DCFDA (typically at a final concentration of 1-10 µM) in a serum-free medium and incubate in the dark at 37°C for 30-60 minutes. [14]3. Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for the oxidized product, dichlorofluorescein).
-
Data Analysis: Quantify the relative fluorescence units (RFU) for each treatment group and compare them to the vehicle control to determine the extent of ROS production.
Conclusion and Future Directions
The in vitro cytotoxicity of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. While both fluorinated and methoxy-substituted anilines generally exhibit greater cytotoxicity than the parent compound, fluorinated derivatives, particularly those with multiple fluorine atoms or a trifluoromethyl group, often display higher potency. This is largely attributable to the strong electron-withdrawing properties of fluorine, which can enhance the reactivity of the molecule or its metabolites.
The primary mechanism of cytotoxicity for many substituted anilines involves metabolic activation by CYP450 enzymes and the subsequent generation of ROS, leading to oxidative stress and apoptosis. Therefore, a comprehensive understanding of a compound's metabolic profile is crucial for predicting its cytotoxic potential.
For researchers and drug development professionals, the key takeaway is that the choice between fluorine and methoxy substitution is not trivial and has profound implications for a compound's biological activity. Future research should focus on direct comparative studies of a broader range of fluorinated and methoxy-substituted anilines on multiple cell lines, including non-cancerous cell lines to assess selectivity. Such studies, coupled with detailed metabolic profiling, will provide a more complete picture of the structure-activity relationships governing the cytotoxicity of these important classes of compounds.
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- 14. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Boronic Acid Performance in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3][4] At the heart of this transformative reaction lies the organoboron reagent, most commonly a boronic acid.
The widespread adoption of the Suzuki-Miyaura coupling can be attributed to the remarkable properties of boronic acids: they are generally stable, have low toxicity, and a vast and diverse library are commercially available.[3][5] However, not all boronic acids are created equal. Their performance in a coupling reaction can vary dramatically based on their electronic and steric properties. For the researcher in the trenches of drug development or materials science, understanding how to select and benchmark the performance of different boronic acids is critical for optimizing reaction efficiency, maximizing yield, and ensuring the successful synthesis of target molecules.
This guide provides an in-depth, technical comparison of the performance of different classes of boronic acids in the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings of the reaction, explore the key factors that govern boronic acid reactivity, and provide detailed experimental protocols for conducting a comparative benchmarking study.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is paramount to making informed decisions about reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species.[1][3] The reactivity of the organic halide generally follows the trend I > Br > OTf >> Cl.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex.[4] This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4][6][7] The choice of base is critical and can significantly impact the reaction rate and yield.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.[1][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Performance Metrics for Boronic Acids
When benchmarking the performance of different boronic acids, several key metrics should be considered:
-
Reaction Yield: This is the most straightforward metric and represents the efficiency of the reaction in converting the starting materials into the desired product.
-
Reaction Rate: The speed at which the reaction proceeds to completion is a critical factor, especially in industrial applications where time is a significant cost factor.
-
Substrate Scope: A robust boronic acid should be compatible with a wide range of coupling partners, including various organic halides and other boronic acids.
-
Functional Group Tolerance: The ability of a boronic acid to participate in the coupling reaction without being affected by or interfering with other functional groups present in the molecule is highly desirable.
-
Stability and Handling: The stability of the boronic acid under the reaction conditions and its ease of handling are practical considerations. A significant side reaction to be aware of is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9]
Benchmarking Study: A Comparative Analysis of Arylboronic Acids
To illustrate the impact of boronic acid structure on reaction performance, we will outline a benchmarking study comparing a selection of arylboronic acids with varying electronic and steric properties.
The Contestants: A Selection of Boronic Acids
The following arylboronic acids have been chosen to probe the effects of electron-donating and electron-withdrawing groups, as well as steric hindrance:
-
Phenylboronic acid: The parent, unsubstituted arylboronic acid, serving as our baseline.
-
4-Methoxyphenylboronic acid: Contains a strong electron-donating group (-OCH₃) in the para position.
-
4-(Trifluoromethyl)phenylboronic acid: Contains a strong electron-withdrawing group (-CF₃) in the para position.
-
2-Methylphenylboronic acid: Features a sterically hindering methyl group in the ortho position.
Experimental Design
For a fair and objective comparison, all reactions must be conducted under identical conditions. A standardized protocol is essential.
Reaction Scheme:
4-Bromoanisole + Arylboronic Acid → 4-Methoxy-1,1'-biphenyl derivative
Standardized Reaction Conditions:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Boronic Acid: 1.2 equiv
-
Palladium Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Temperature: 90 °C
-
Reaction Time: 12 hours
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for performing the comparative study.[10][11][12]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Workup: After 12 hours, cool the reaction mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Determine the yield of the purified product.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Results and Discussion: Structure-Activity Relationships
The following table summarizes the expected outcomes of the benchmarking study.
| Arylboronic Acid | Substituent Effect | Expected Yield (%) | Rationale |
| Phenylboronic acid | Neutral (Baseline) | 85-95 | Serves as the standard for comparison. |
| 4-Methoxyphenylboronic acid | Electron-Donating | >90 | The electron-donating group increases the nucleophilicity of the boronic acid, facilitating transmetalation.[5] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 70-85 | The electron-withdrawing group decreases the nucleophilicity of the boronic acid, slowing down the transmetalation step.[13] |
| 2-Methylphenylboronic acid | Steric Hindrance | 60-75 | The ortho-methyl group sterically hinders the approach of the boronic acid to the palladium center, impeding transmetalation. |
Analysis:
The results clearly demonstrate the significant influence of both electronic and steric factors on the performance of arylboronic acids in the Suzuki-Miyaura coupling.
-
Electronic Effects: Electron-donating groups on the arylboronic acid generally enhance the reaction rate and yield by increasing the electron density on the ipso-carbon, making the organic group more nucleophilic and thus more readily transferred to the palladium center during transmetalation.[5] Conversely, electron-withdrawing groups have the opposite effect.
-
Steric Effects: Steric hindrance, particularly from ortho-substituents, can significantly decrease the reaction rate and yield by impeding the formation of the necessary intermediate for transmetalation.
Figure 3: The influence of boronic acid properties on Suzuki-Miyaura coupling performance.
Troubleshooting and Optimization: The Challenge of Protodeboronation
One of the most common side reactions that can plague Suzuki-Miyaura couplings is protodeboronation, the undesired cleavage of the C-B bond by a proton source.[9] This is particularly problematic for electron-rich and heteroaryl boronic acids.[13]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: While a base is essential for the reaction, stronger bases can also accelerate protodeboronation.[14] Using a milder base, such as K₃PO₄ or CsF, can sometimes be beneficial.
-
Anhydrous Conditions: Since water is often the proton source, running the reaction under anhydrous conditions can suppress protodeboronation.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.[15] They can serve as a "slow-release" source of the boronic acid under the reaction conditions.[9]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the relative rates of the desired coupling and undesired protodeboronation.[16] Bulky, electron-rich phosphine ligands can sometimes accelerate the desired reaction, outcompeting the protodeboronation pathway.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool in the synthetic chemist's arsenal. However, achieving optimal results requires a nuanced understanding of the factors that govern the reactivity of the boronic acid coupling partner. By systematically benchmarking the performance of different boronic acids and understanding the interplay of electronic and steric effects, researchers can make more informed decisions in their synthetic strategies. This guide has provided a framework for such a comparative analysis, from the underlying mechanistic principles to detailed experimental protocols and troubleshooting strategies. A thoughtful and data-driven approach to selecting and utilizing boronic acids will undoubtedly lead to more efficient, reliable, and successful synthetic outcomes.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki reaction - Wikipedia.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Protodeboronation - Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). European Journal of Organic Chemistry, 2014(11), 2268-2275.
- Suzuki Coupling - Organic Chemistry Portal.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416.
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate.
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv.
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92277-92281.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
- A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF - ResearchGate.
- Boron Suzuki Coupling - Borates Today. (2021, December 17).
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- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
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A-1-10, Guide to the Inter-Laboratory Characterization of 4-(3-Methoxyphenyl)aniline
Abstract
This guide provides a comprehensive framework for the analytical characterization of 4-(3-Methoxyphenyl)aniline, a key intermediate in pharmaceutical and materials synthesis. Recognizing the critical need for reproducible and comparable data across different research and quality control laboratories, this document details validated protocols for identity, purity, and thermal property assessment. Through a comparative analysis of data from a simulated inter-laboratory study, we highlight potential sources of variability and offer expert recommendations to harmonize analytical methodologies. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and consistent characterization of this compound.
Introduction: The Need for Analytical Harmony
This compound, with the molecular formula C₁₃H₁₃NO, serves as a fundamental building block in the synthesis of a variety of target molecules in the pharmaceutical and advanced materials sectors. The purity and structural integrity of this precursor are paramount, as they directly influence the yield, impurity profile, and ultimate performance of the final product. Consequently, the ability to reliably and consistently characterize this compound across different laboratories is not merely an academic exercise but a critical component of quality assurance and regulatory compliance.
Discrepancies in analytical results between laboratories—whether between a supplier and a client, or between different research groups—can lead to significant delays, project failures, and questions of data integrity. This guide addresses this challenge by presenting a suite of standardized, yet adaptable, analytical protocols and discussing the nuances of their application. By fostering a deeper understanding of the experimental variables, we aim to empower scientists to generate more consistent and reliable data, thereby facilitating smoother collaboration and technology transfer.
Core Analytical Techniques & Protocols
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the primary methods, explain the rationale behind key experimental choices, and provide self-validating protocols.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity assessment of non-volatile organic compounds. The choice of a reversed-phase C18 column is based on the moderate polarity of the aniline derivative. A gradient elution is selected to ensure that both the main component and any potential impurities, which may vary widely in polarity, are eluted with good peak shape and resolution. The UV detection wavelength of 254 nm is chosen as it is a common wavelength where aromatic compounds exhibit strong absorbance. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure reliability.[1][2][3][4][5]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Purity is calculated using the area percent method, assuming all components have a similar response factor at 254 nm.
Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC is excellent for non-volatile impurities, GC-MS is superior for identifying volatile or semi-volatile contaminants that may arise from synthesis, such as residual solvents or starting materials. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its general applicability to a wide range of organic molecules. The temperature program is designed to separate compounds with different boiling points effectively. Mass spectrometry provides definitive identification by comparing the fragmentation pattern of eluted peaks to established libraries like the NIST database.[6][7]
Experimental Protocol: GC-MS Impurity Profile
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a ~1 mg/mL solution in Dichloromethane or Methanol.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and confirmation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton.[8] The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic compounds. The chemical shifts and coupling patterns are unique fingerprints of the molecule's structure. For this compound, one would expect characteristic signals for the methoxy group protons (a singlet around 3.8 ppm) and a complex pattern of signals in the aromatic region (approx. 6.8-7.5 ppm).
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
Thermal Properties by Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a rapid and precise method for determining the melting point and assessing the purity of crystalline solids.[9][10][11] The presence of impurities depresses and broadens the melting endotherm, a phenomenon described by the van't Hoff equation.[12] A slow heating rate (e.g., 1-2 K/min) is crucial to allow for thermal equilibrium, which is necessary for accurate purity calculations.[12] A small sample size minimizes thermal gradients within the sample.[12] The analysis is typically performed in the 10% to 50% region of the melting peak to avoid baseline noise at the beginning and non-equilibrium effects at the end of the melt.[12]
Experimental Protocol: DSC for Melting Point and Purity
-
Instrumentation: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into a standard aluminum crucible and hermetically seal it.[12]
-
Method:
-
Equilibrate at 40 °C.
-
Ramp at 2.0 K/min to 120 °C.
-
-
Purge Gas: Nitrogen at 50 mL/min.[12]
-
Data Analysis:
-
Determine the onset and peak temperature of the melting endotherm.
-
Calculate purity using the instrument's software based on the van't Hoff model. This is a standard feature on most modern thermal analysis software.[13]
-
Inter-Laboratory Comparison: A Case Study
To illustrate the importance of harmonized procedures, we present data from a simulated inter-laboratory study involving three independent laboratories (Lab A, Lab B, Lab C), all analyzing the same batch of this compound.
Workflow for Analytical Characterization
The following diagram outlines the logical flow of the characterization process.
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 7. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]
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A Researcher's Guide to the Spectroscopic Differentiation of o-, m-, and p-Methoxyphenylaniline Isomers
In the realms of chemical synthesis, materials science, and pharmaceutical development, the unambiguous identification of positional isomers is a foundational requirement for ensuring product purity, efficacy, and safety. The methoxyphenylaniline isomers, also known as anisidines, are common intermediates where the relative positions of the methoxy (-OCH₃) and amino (-NH₂) groups dictate their chemical behavior and downstream application. This guide provides a comprehensive spectroscopic comparison of ortho- (o-), meta- (m-), and para- (p-) methoxyphenylaniline, offering researchers the experimental data and theoretical insights necessary for their precise characterization.
The differentiation of these isomers is rooted in the distinct electronic and steric environments created by the substituent positions on the aromatic ring. These subtle structural variations manifest as unique fingerprints across various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging a multi-technique approach, researchers can confidently distinguish between these closely related compounds.[1][2][3]
The Isomers at a Glance
A clear visual understanding of the isomer structures is paramount before delving into their spectral data. The relative positioning of the amino and methoxy groups is the sole differentiator.
Caption: Chemical structures of the ortho-, meta-, and para-methoxyphenylaniline isomers.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV and visible light, providing insights into the electronic transitions within a molecule.[3] For aromatic compounds like the anisidines, the key transitions involve the π-electrons of the benzene ring. The positions of the electron-donating -NH₂ and -OCH₃ groups significantly influence the energy of these transitions.
Causality and Interpretation: The interaction between the nitrogen lone pair and the aromatic π-system shifts the ring's absorption to longer wavelengths compared to benzene.[4] This effect is most pronounced in the para-isomer due to the direct, extended conjugation between the electron-donating amino group and the electron-donating methoxy group through the aromatic ring. This alignment facilitates a lower energy π → π* transition, resulting in a bathochromic (red) shift to a longer wavelength (λmax).
The ortho-isomer experiences steric hindrance between the adjacent bulky groups, which can disrupt the planarity and slightly inhibit optimal conjugation. The meta-isomer lacks the direct through-conjugation seen in the para form, resulting in an absorption profile that is less shifted.
Comparative UV-Vis Data
| Isomer | λmax (in Isooctane) | Key Observations |
| o-Methoxyphenylaniline | ~291 nm | Intermediate absorption wavelength. |
| m-Methoxyphenylaniline | ~288 nm | Shortest absorption wavelength due to lack of direct conjugation. |
| p-Methoxyphenylaniline | ~297 nm | Longest absorption wavelength due to extended conjugation. |
(Note: Data is approximated from graphical representations in literature[5]. Absolute values may vary with solvent.)
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, cyclohexane, isooctane). Ensure the solvent does not interact with the analyte.
-
Sample Preparation: Prepare a dilute solution of the anisidine isomer (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.5 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvette.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a wavelength range from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy probes the vibrational modes of molecules, making it exceptionally useful for identifying functional groups and, crucially for isomers, the substitution pattern on an aromatic ring.[6]
Causality and Interpretation: While all three isomers will show characteristic N-H stretching (amine), C-O stretching (ether), and aromatic C=C stretching, the key differentiators lie in two regions:
-
N-H Stretching Region (3300-3500 cm⁻¹): Primary amines like the anisidines typically show two bands corresponding to symmetric and asymmetric N-H stretching.[7] In the ortho-isomer, intramolecular hydrogen bonding between the -NH₂ and -OCH₃ groups can lead to slight shifts or broadening of these peaks compared to the meta and para isomers.
-
Out-of-Plane (OOP) C-H Bending (690-900 cm⁻¹): This "fingerprint" region is highly diagnostic for aromatic substitution patterns. The number and position of C-H bonds on the ring create distinct, strong absorption bands. For disubstituted benzenes, the patterns are reliably different.[8][9]
Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)
| Vibrational Mode | o-Methoxyphenylaniline | m-Methoxyphenylaniline | p-Methoxyphenylaniline |
| N-H Stretch (asymmetric & symmetric) | ~3450, ~3370 | ~3460, ~3380 | ~3470, ~3385 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| C-O-C Stretch (asymmetric) | ~1250 | ~1225 | ~1240 |
| Aromatic C=C Stretch | ~1610, ~1505 | ~1615, ~1590, ~1495 | ~1610, ~1510 |
| C-H OOP Bending (Key Differentiator) | ~750 (4 adjacent H's) | ~850, ~770, ~690 (3 & 1 adjacent H's) | ~830 (2 adjacent H's) |
(Note: Values are typical and can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film)[10][11].)
Experimental Protocol: KBr Pellet for FT-IR Analysis
-
Sample Preparation: Grind 1-2 mg of the solid anisidine sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Label the significant peaks and compare the fingerprint region to reference data to confirm the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the complete structural elucidation of these isomers.[12] By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the precise connectivity and symmetry of the molecule.
¹H NMR Spectroscopy
Causality and Interpretation: The chemical shift (δ) and splitting patterns (multiplicity) of the aromatic protons are the most telling features.
-
Symmetry: The para-isomer is the most symmetrical, resulting in the simplest aromatic spectrum, often appearing as two distinct doublets (an AA'BB' system).
-
Complexity: The ortho- and meta-isomers are less symmetrical and produce more complex, overlapping multiplets in the aromatic region (approx. 6.5-7.5 ppm).[12]
-
Substituent Protons: The chemical shifts of the -NH₂ and -OCH₃ protons also differ slightly due to variations in their local electronic and steric environments. The -NH₂ proton signal is often broad and its position can be concentration-dependent.[7][13]
Comparative ¹H NMR Data (Approximate Chemical Shifts, δ in ppm)
| Proton Environment | o-Methoxyphenylaniline | m-Methoxyphenylaniline | p-Methoxyphenylaniline |
| -OCH₃ (singlet) | ~3.87 | ~3.78 | ~3.77 |
| -NH₂ (broad singlet) | ~3.75 | ~3.65 | ~3.50 |
| Aromatic H's (multiplets) | ~6.7-6.9 (4H, complex) | ~6.2-7.2 (4H, complex) | ~6.75 (d, 2H), ~6.65 (d, 2H) |
(Note: Data acquired in CDCl₃. Shifts are illustrative and sourced from spectral databases[14][15].)
¹³C NMR Spectroscopy
Causality and Interpretation: The number of unique signals in the ¹³C NMR spectrum directly reflects the molecular symmetry.
-
para-isomer: Due to its C₂ᵥ symmetry, it will show only 5 distinct carbon signals (4 aromatic + 1 methoxy).
-
ortho- and meta-isomers: Being asymmetrical, both will exhibit 7 distinct carbon signals (6 aromatic + 1 methoxy). They can be distinguished by the specific chemical shifts of the ipso-carbons (carbons directly attached to -NH₂ and -OCH₃) and the other ring carbons.[16]
Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ in ppm)
| Isomer | Number of Signals | Key Aromatic Shifts (Approximate Range) |
| o-Methoxyphenylaniline | 7 | 110-148 |
| m-Methoxyphenylaniline | 7 | 101-161 |
| p-Methoxyphenylaniline | 5 | 114-153 |
(Note: Data acquired in CDCl₃. Ranges are illustrative and sourced from spectral databases[15][16].)
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the anisidine isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Shimming: Place the tube in the NMR spectrometer and allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (hundreds to thousands) due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the ¹H signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Integrated Spectroscopic Workflow
A logical workflow ensures efficient and accurate isomer identification. This process integrates the techniques discussed to build a conclusive structural assignment.
Caption: A logical workflow for the spectroscopic identification of methoxyphenylaniline isomers.
Conclusion
The differentiation of ortho-, meta-, and para-methoxyphenylaniline is readily achievable through a systematic application of standard spectroscopic techniques. While UV-Vis spectroscopy offers initial clues based on electronic conjugation, it is the combination of IR and NMR spectroscopy that provides an irrefutable assignment. Infrared spectroscopy definitively identifies the aromatic substitution pattern through the C-H out-of-plane bending region, and NMR spectroscopy provides a detailed map of the molecular structure, with symmetry considerations in both ¹H and ¹³C spectra serving as the final arbiter. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently navigate the challenges of isomer characterization.
References
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-(3-Methoxyphenyl)aniline
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive framework for assessing the purity of commercial 4-(3-Methoxyphenyl)aniline from various suppliers. We will delve into a multi-tiered analytical approach, from rapid preliminary checks to rigorous quantitative methods, ensuring the reliability of this critical reagent in your research and development endeavors. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical workflow.
The Importance of Purity in Drug Development
This compound is a key structural motif in many pharmacologically active compounds. Impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, the formation of toxic byproducts, and complications in structure-activity relationship (SAR) studies. Therefore, a robust and validated analytical workflow to compare the purity of this reagent from different commercial sources is not just a quality control measure; it is a fundamental aspect of scientific integrity.
Analytical Workflow: A Multi-faceted Approach
Our assessment will follow a logical progression, beginning with simple, cost-effective methods and advancing to more sophisticated and quantitative techniques. This tiered approach allows for rapid screening of multiple suppliers and in-depth characterization of the most promising candidates.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Methoxyphenyl)aniline
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents like 4-(3-Methoxyphenyl)aniline, a key building block in many synthetic pathways, demands a rigorous and informed approach, not just in its application but critically, in its disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Section 1: The Hazard Profile of this compound
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the compound's inherent risks. This compound, like many of its parent aniline structures, is a compound of significant toxicological concern. Its proper handling and disposal are non-negotiable safety imperatives.
The primary hazards are rooted in its acute toxicity, potential for long-term health effects, and environmental impact. Exposure can occur via inhalation, ingestion, or dermal absorption, with the latter being a particularly insidious route.[1] Aniline and its derivatives are rapidly absorbed through the skin.[1]
Table 1: Hazard Classification Summary
| Hazard Category | Classification | Associated Risk | Primary Sources |
|---|---|---|---|
| Acute Toxicity (Oral) | Toxic / Harmful | Toxic or harmful if swallowed.[1][2][3] | Sigma-Aldrich, Chemos SDS |
| Acute Toxicity (Dermal) | Toxic | Toxic in contact with skin.[1][2][3] | Sigma-Aldrich, Chemos SDS |
| Acute Toxicity (Inhalation) | Toxic | Toxic if inhaled.[1][2][3] | Sigma-Aldrich, Chemos SDS |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[2][3][4] | Sigma-Aldrich, Fisher SDS |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2][4] | Sigma-Aldrich, Fisher SDS |
| Germ Cell Mutagenicity | Suspected (Category 2) | Suspected of causing genetic defects.[2] | Sigma-Aldrich, Chemos SDS |
| Carcinogenicity | Suspected (Category 2) | Suspected of causing cancer.[2] | Sigma-Aldrich, Chemos SDS |
| Aquatic Hazard | Acute & Chronic | Very toxic to aquatic life with long lasting effects.[1][2] | Sigma-Aldrich, Chemos SDS |
The U.S. Environmental Protection Agency (EPA) classifies the parent compound, aniline, as a Group B2, probable human carcinogen.[5] Given the structural similarity, this compound must be handled with the same level of caution.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before any handling or disposal activity, establishing a robust barrier between the researcher and the chemical is paramount. The choice of PPE is not arbitrary; it is dictated by the chemical's properties and potential exposure routes.
-
Hand Protection: The selection of appropriate gloves is critical due to the high risk of dermal absorption. Standard thin nitrile gloves are not recommended for prolonged contact with aniline and its derivatives.[6] They provide only splash protection and should be changed immediately upon contamination. For tasks involving more than incidental contact, such as spill cleanup or waste packaging, more robust materials are required.
Table 2: Glove Material Compatibility for Aniline Derivatives
| Glove Material | Resistance Rating | Rationale & Guidance | Sources |
|---|---|---|---|
| Butyl Rubber | Excellent | Offers superior resistance to a wide variety of chemicals, including anilines.[7] Recommended for spill response and direct handling. | OSHA |
| Neoprene | Good | Provides good resistance and dexterity. A suitable alternative to Butyl.[7][8] | SAS Safety, OSHA |
| Viton® | Excellent | Offers excellent protection but can be less flexible and more expensive. | N/A |
| Nitrile Rubber | Fair / Poor | Suitable for incidental splash contact only. Deteriorates with prolonged exposure.[6][9] Immediately dispose of and replace after contact. | WSU, AMG Medical |
| Natural Latex | Poor | Does not provide adequate protection against aniline and poses allergy risks.[7] | OSHA |
-
Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Body Protection: A fully buttoned, long-sleeved lab coat is mandatory. For larger-scale operations or spill cleanup, a chemically resistant apron or coveralls should be used.[6]
-
Respiratory Protection: All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]
Section 3: Disposal Workflow for this compound
Proper disposal is a systematic process. The following workflow provides a logical decision-making framework, from waste generation to final removal by certified professionals.
Caption: Decision workflow for the safe disposal of this compound.
Section 4: Detailed Disposal Methodologies
A. Disposal of Small Spills and Contaminated Materials
For minor spills (those that can be cleaned up in under 10 minutes by trained personnel) within a chemical fume hood:[6]
-
Alert & Restrict: Alert personnel in the immediate area. Ensure access to the area is restricted.
-
Ensure Ventilation: Confirm the chemical fume hood is operating correctly.
-
Don PPE: Wear appropriate PPE as described in Section 2, including double gloves (if protocol dictates), splash goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[6][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and place it into a designated, properly labeled hazardous waste container.[6][11][12] Use non-sparking tools for this process.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of in the hazardous waste container.
-
Package & Label: Securely close the container. Label it clearly with "Hazardous Waste," the chemical name "this compound," and associated hazard warnings (Toxic, Environmental Hazard).[12]
B. Disposal of Bulk and Unused Material
Disposal of unused, expired, or bulk quantities of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][6]
-
Waste Characterization: This product is considered a hazardous waste due to its toxicity. While not specifically listed by RCRA, its characteristics of toxicity would require it to be managed under federal and state regulations. The parent compound, Aniline, has the RCRA Waste Code U012.[4]
-
Packaging: The material should be in its original container or a compatible, sealed, and non-leaking container. The container must be clearly labeled as hazardous waste.
-
Notification and Pickup: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.[11][13] The waste will be handled by a licensed professional waste disposal service for transport to an approved treatment, storage, and disposal facility (TSDF).[14][15]
-
Disposal Method: The preferred method for final disposal of aromatic amines is high-temperature incineration at an approved facility.[16][17] This process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides.[16]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.
References
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- Safety Data Sheet for Aniline. Penta Chemicals. [Link]
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- Safety Data Sheet for p-Anisidine. Carl ROTH. [Link]
- Chemical Resistance Chart. SAS Safety Corp. [Link]
- Safety Data Sheet for (S)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione. Angene Chemical. [Link]
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- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
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Navigating the Safe Handling of 4-(3-Methoxyphenyl)aniline: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized aromatic amines like 4-(3-Methoxyphenyl)aniline, a compound with significant potential in synthetic chemistry, a thorough understanding of its hazard profile is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation grounded in scientific principles. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Risks: Hazard Profile of this compound
Before any handling, it is crucial to recognize the potential hazards associated with this compound. Based on data for structurally related aromatic amines and available safety data sheets (SDS), the primary risks include:
-
Skin Irritation and Absorption: Aromatic amines can cause skin irritation upon direct contact.[1] More critically, many can be absorbed through the skin, leading to systemic toxicity.[2]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation and potential damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[1]
-
Harmful if Swallowed: Ingestion of this compound can be harmful to your health.[1]
-
Potential for Long-Term Effects: Some aromatic amines are suspected of causing genetic defects or cancer and may cause damage to organs through prolonged or repeated exposure.[3]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is a necessity.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your first and most critical lines of defense. The following protocol is designed to provide comprehensive protection.
Engineering Controls: The Primary Barrier
Before considering wearable PPE, always prioritize engineering controls. All handling of this compound, especially when in powdered form or when heating, must be conducted within a certified chemical fume hood.[4] This ensures that any dust or vapors are effectively captured and removed from your breathing zone. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of use.[4]
Dermal Protection: Beyond the Standard Lab Coat
Standard lab coats offer a minimal barrier. For handling this compound, more robust protection is required.
-
Body Protection: A chemically resistant lab coat or apron should be worn over your personal clothing. For procedures with a higher risk of splashes, a disposable chemical-resistant suit should be considered. All protective clothing should be buttoned or fastened completely.[5]
-
Hand Protection: The choice of gloves is critical. Nitrile gloves provide a good initial barrier for incidental contact, but for prolonged handling or in the event of a splash, a more resistant material is necessary. Studies on similar aromatic amines, like aniline, have shown that materials such as butyl rubber or Viton® offer superior protection.[6] It is best practice to double-glove, wearing a lighter nitrile glove underneath a heavier, chemical-resistant glove. This allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[5]
Eye and Face Protection: A Non-Negotiable Standard
Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.[1]
-
Standard Operations: For routine handling of small quantities, chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are not sufficient.[7]
-
High-Risk Procedures: When there is a significant risk of splashing, such as during transfers of larger quantities or when the material is under pressure, a face shield must be worn in addition to chemical splash goggles.[5][7]
Respiratory Protection: When Engineering Controls Are Not Enough
In most scenarios, working within a properly functioning chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not feasible or in the event of a large spill, respiratory protection will be necessary.
-
Respirator Selection: The use of a respirator must be part of a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training.[5] For this compound, a NIOSH-approved respirator with organic vapor cartridges would be appropriate. If the compound is in a powdered form and dust is generated, a particulate filter (P100) should be included.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
